(1R,2S)-2-Amino-1,2-diphenylethanol
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(1R,2S)-2-amino-1,2-diphenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@@H](C2=CC=CC=C2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23190-16-1 | |
| Record name | (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (1R,2S)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1R,2S)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a versatile building block in synthetic organic chemistry and has garnered attention for its biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a chiral auxiliary and its interaction with the N-methyl-D-aspartate (NMDA) receptor.
Chemical and Physical Properties
This compound, also known as (1R,2S)-(-)-2-amino-1,2-diphenyl-ethanol, is a white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₅NO | [2][3] |
| Molecular Weight | 213.28 g/mol | [4] |
| CAS Number | 23190-16-1 | [4] |
| Melting Point | 142-144 °C | [5] |
| Optical Rotation | [α]²⁵/D -7.0° (c=0.6 in ethanol) | [5] |
| Appearance | White to pale yellow crystal or powder | [1] |
| Solubility | Soluble in polar solvents like ethanol, methanol (B129727), and chloroform.[6][7] Likely has low solubility in non-polar solvents.[7] | [6][7] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The protons on the phenyl rings typically appear as multiplets in the range of δ 7.2-7.4 ppm. The methine protons (CH-OH and CH-NH₂) appear as distinct signals, with their chemical shifts and coupling constants being crucial for confirming the stereochemistry.
-
¹³C NMR: The carbon NMR spectrum shows distinct peaks for the two phenyl groups and the two aliphatic carbons. The carbons of the phenyl rings resonate in the aromatic region (typically δ 125-145 ppm), while the benzylic carbons (C-OH and C-NH₂) appear at higher field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. Key peaks include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretch (aromatic): Peaks typically above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Peaks typically below 3000 cm⁻¹.
-
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O stretch: A strong band in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-amino-1,2-diphenylethanol (B1215729) would be expected to show a molecular ion peak (M⁺) at m/z 213. Common fragmentation patterns for amino alcohols include the loss of water (M-18), cleavage adjacent to the amino group, and fragmentation of the phenyl rings.[6][8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol is the reduction of benzoin (B196080) oxime.[3] The enantiomerically pure (1R,2S) isomer can be obtained through resolution of the racemate or via asymmetric synthesis.
Protocol: Catalytic Hydrogenation of Benzoin Oxime
This protocol describes the synthesis of the racemic erythro-2-amino-1,2-diphenylethanol.
Materials:
-
Benzoin oxime
-
Methanol
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas source
-
Filtration apparatus
Procedure:
-
Dissolve benzoin oxime in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to approximately 50 psi.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully depressurize the vessel and filter the reaction mixture to remove the Pd/C catalyst.
-
Wash the catalyst with methanol.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from methanol to yield pure erythro-2-amino-1,2-diphenylethanol.
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
The enantiomeric purity of this compound can be determined by chiral HPLC.
General HPLC Conditions:
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H) is often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact ratio will need to be optimized for the specific column and system.
-
Detection: UV detection at a wavelength where the phenyl groups absorb (e.g., 220 nm or 254 nm).
-
Flow Rate: Typically around 1.0 mL/min.
Applications in Asymmetric Synthesis
This compound is a valuable chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary can be removed and ideally recycled.
Workflow for the Use as a Chiral Auxiliary:
Caption: General workflow for the application of this compound as a chiral auxiliary.
Biological Activity: NMDA Receptor Antagonism
This compound and its derivatives have been shown to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, acting as antagonists.[9] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.
NMDA Receptor Signaling Pathway
The NMDA receptor is a complex ion channel that, when activated by the binding of glutamate (B1630785) and a co-agonist (glycine or D-serine), allows the influx of Ca²⁺ ions into the neuron. This calcium influx triggers a cascade of downstream signaling events. As an antagonist, this compound would block this channel, thereby inhibiting these downstream effects.
Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocol: [³H]MK-801 Binding Assay
The affinity of a compound for the NMDA receptor can be determined using a radioligand binding assay, such as the [³H]MK-801 binding assay.[10] MK-801 is a non-competitive NMDA receptor antagonist that binds to a site within the ion channel.
Principle: This assay measures the ability of a test compound to displace the radiolabeled [³H]MK-801 from its binding site on the NMDA receptor in a preparation of rat brain membranes.
Materials:
-
Rat forebrain membranes (source of NMDA receptors)
-
[³H]MK-801 (radioligand)
-
Test compound (this compound)
-
Glutamate and Glycine (to open the channel for [³H]MK-801 binding)
-
Assay buffer (e.g., Tris-HCl)
-
Scintillation cocktail and counter
Procedure:
-
Prepare rat forebrain membranes according to standard protocols.
-
In a series of tubes, incubate the membranes with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine, and varying concentrations of the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Analyze the data to determine the concentration of the test compound that inhibits 50% of the specific [³H]MK-801 binding (IC₅₀). This value can be used to calculate the binding affinity (Ki).
Safety and Handling
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.
Conclusion
This compound is a chiral molecule with significant utility in both synthetic chemistry and pharmacology. Its well-defined stereochemistry makes it an effective chiral auxiliary for the synthesis of enantiomerically enriched compounds. Furthermore, its antagonistic activity at the NMDA receptor suggests its potential as a lead compound for the development of novel therapeutics targeting neurological disorders. This guide has provided a detailed overview of its properties, synthesis, analysis, and applications to aid researchers in their scientific endeavors.
References
- 1. Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]
- 5. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. This compound | 23190-16-1 [chemicalbook.com]
- 10. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Structure Elucidation of (1R,2S)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation required for the definitive structure elucidation of the chiral amino alcohol, (1R,2S)-2-Amino-1,2-diphenylethanol. This compound, a valuable chiral auxiliary and building block in pharmaceutical synthesis, demands rigorous structural confirmation to ensure stereochemical purity and desired biological activity. This guide details the application of modern spectroscopic and crystallographic techniques, presenting quantitative data in accessible formats and outlining detailed experimental protocols.
Physicochemical Properties
A foundational aspect of structure elucidation involves the characterization of the compound's basic physical and chemical properties. These constants serve as initial indicators of purity and identity.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | --INVALID-LINK-- |
| Molecular Weight | 213.28 g/mol | --INVALID-LINK-- |
| Melting Point | 142-144 °C | --INVALID-LINK-- |
| Optical Rotation | [α]²⁵/D = -7.0° (c=0.6 in ethanol) | --INVALID-LINK-- |
| CAS Number | 23190-16-1 | --INVALID-LINK-- |
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure, bonding, and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.10 - 7.40 | m | 10H | Aromatic protons (2 x C₆H₅) |
| 4.85 | d | 1H | CH-OH |
| 4.25 | d | 1H | CH-NH₂ |
| 2.50 | br s | 3H | NH₂ and OH |
Note: The broad singlet at 2.50 ppm is due to the exchangeable protons of the amine and hydroxyl groups. The exact chemical shifts and multiplicities can be solvent-dependent.
Carbon-13 NMR provides information about the number and types of carbon atoms in the molecule.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 142.8 | Aromatic C (quaternary) |
| 140.5 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH |
| 128.2 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.5 | Aromatic CH |
| 127.1 | Aromatic CH |
| 126.8 | Aromatic CH |
| 77.5 | CH-OH |
| 61.2 | CH-NH₂ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in the confirmation of its elemental composition and structural features. Electron Ionization (EI) is a common technique for this class of compounds.
Table 3: Key Fragmentation Peaks in the EI-Mass Spectrum of 2-Amino-1,2-diphenylethanol
| m/z | Proposed Fragment |
| 213 | [M]⁺ (Molecular Ion) |
| 107 | [C₆H₅CHOH]⁺ |
| 106 | [C₆H₅CHN]⁺ |
| 77 | [C₆H₅]⁺ |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 (broad) | O-H stretch | Alcohol |
| 3300 - 3400 | N-H stretch | Primary Amine |
| 3020 - 3080 | C-H stretch | Aromatic |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| 1050 - 1150 | C-O stretch | Alcohol |
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule. The crystal structure of racemic cis-2-amino-1,2-diphenylethanol, which is a mixture of the (1R,2S) and (1S,2R) enantiomers, has been determined.[1] This analysis confirms the relative stereochemistry of the hydroxyl and amino groups as cis.
Table 5: Selected Crystallographic Data for racemic cis-2-amino-1,2-diphenylethanol [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/a |
| a (Å) | 16.7752 |
| b (Å) | 5.7573 |
| c (Å) | 12.2887 |
| β (°) | 105.680 |
| Z | 4 |
The crystallographic data provides precise atomic coordinates, confirming the connectivity and the cis relationship between the amino and hydroxyl groups on the ethanediol backbone. This is crucial for definitively establishing the (1R,2S) configuration when combined with the known chirality of the starting materials or through anomalous dispersion effects in the X-ray experiment.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structure elucidation.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, filter the solution to remove any particulate matter.
Data Acquisition (¹H and ¹³C NMR):
-
Record the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence and acquire a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (Electron Ionization)
Sample Preparation:
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the low ppm range.
Data Acquisition:
-
Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph inlet.
-
Utilize a standard electron ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).
-
Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragment ions.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Perform a background subtraction to obtain the final absorbance or transmittance spectrum of the sample.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Single-Crystal X-ray Diffraction
Crystal Growth:
-
Grow single crystals of suitable size and quality (typically > 0.1 mm in all dimensions) by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
Data Collection:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K) using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of unique reflection intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
-
For chiral molecules, determine the absolute configuration if the data quality allows, often by using the Flack parameter.
Visualizations
Experimental Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.
Caption: Workflow for the structure elucidation of this compound.
Molecular Structure and Stereochemistry
The following diagram illustrates the molecular structure and the absolute configuration of this compound.
Caption: Molecular structure of this compound with stereochemistry.
References
(1R,2S)-2-Amino-1,2-diphenylethanol CAS number 23190-16-1
An In-Depth Technical Guide to (1R,2S)-2-Amino-1,2-diphenylethanol CAS Number: 23190-16-1 Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a highly valuable chiral amino alcohol extensively utilized in asymmetric synthesis. Its rigid diphenyl structure and defined stereochemistry make it an effective precursor for chiral catalysts and a reliable chiral auxiliary. This document provides a comprehensive technical overview of its physicochemical properties, synthesis, and core applications, including detailed experimental protocols and mechanistic pathways.
Physicochemical Properties
This compound is typically a white to off-white crystalline solid. Its key properties are summarized in the table below, providing a foundation for its use in various synthetic applications.
| Property | Value | Reference(s) |
| CAS Number | 23190-16-1 | [1][2] |
| Molecular Formula | C₁₄H₁₅NO | [1][2] |
| Molecular Weight | 213.28 g/mol | [1][2] |
| Appearance | White to light-yellow powder/solid | [2][3] |
| Melting Point | 142-144 °C | [1] |
| Optical Rotation | [α]²⁵/D −7.0° (c = 0.6 in ethanol) | [1] |
| Purity | ≥ 99% | [2] |
Synthesis
The primary route to synthesizing the erythro diastereomer, this compound, is through the stereoselective reduction of a benzoin-derived precursor. A common and effective method is the catalytic hydrogenation of benzoin (B196080) oxime. This reaction preferentially yields the erythro amino alcohol with good diastereoselectivity.
Experimental Protocol: Synthesis via Catalytic Hydrogenation of Benzoin Oxime
This protocol describes the stereoselective reduction of benzoin oxime to yield this compound. The hydrogenation of the oxime leads to the formation of the erythro amino alcohol with a diastereomeric excess of approximately 80%.[1]
Materials:
-
Benzoin Oxime
-
Palladium on charcoal (Pd/C, 10%)
-
Ethanol (B145695) (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Standard hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve benzoin oxime in ethanol.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). The catalyst loading is typically 5-10 mol% relative to the substrate.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel several times with hydrogen gas to remove any air.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake or by analytical techniques like TLC or HPLC.
-
Once the reaction is complete (i.e., hydrogen uptake ceases), carefully vent the excess hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is the erythro-enriched 2-amino-1,2-diphenylethanol. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to improve both chemical and diastereomeric purity.
Applications in Asymmetric Synthesis
This compound is a cornerstone reagent in two major areas of asymmetric synthesis: as a precursor to oxazaborolidine catalysts for reductions and as a chiral auxiliary for diastereoselective transformations.
Precursor for Corey-Bakshi-Shibata (CBS) Catalysts
One of the most powerful applications of this amino alcohol is as a precursor for the in situ generation of a chiral oxazaborolidine catalyst, commonly known as a CBS catalyst. This catalyst is highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a borane (B79455) source. The oxazaborolidine derived from this compound is known to produce excellent enantioselectivities, often exceeding 99% ee for substrates like acetophenone (B1666503).[1]
This protocol describes the reduction of acetophenone to (R)-1-phenylethanol using a CBS catalyst generated in situ from this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Standard glassware for anhydrous, inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (0.10 equivalents).
-
Add anhydrous THF to dissolve the amino alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add BH₃·THF solution (approx. 0.6 equivalents) dropwise to the stirred solution. Allow the mixture to stir for 15-20 minutes at 0 °C to form the oxazaborolidine catalyst in situ.
-
In a separate flask, prepare a solution of acetophenone (1.0 equivalent) in anhydrous THF.
-
Add the acetophenone solution dropwise to the catalyst-borane mixture at 0 °C over a period of 10-15 minutes.
-
Stir the reaction at 0 °C, monitoring its progress by TLC until the acetophenone is consumed.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C to destroy any excess borane.
-
Warm the mixture to room temperature and remove the THF under reduced pressure.
-
Add diethyl ether to the residue, followed by 1 M HCl. Stir the mixture for 30 minutes.
-
Separate the organic and aqueous layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the solution and concentrate under reduced pressure to yield the crude (R)-1-phenylethanol.
-
Purify the product by flash chromatography if necessary. Determine the yield and enantiomeric excess (ee%) using chiral GC or HPLC analysis.
| Substrate | Catalyst Precursor | Reductant | Yield | ee (%) |
| Acetophenone | This compound | Borane | High | >99 |
| ω-Bromo Acetophenone | This compound | Borane | High | >96 |
Table data derived from reference[1].
Chiral Auxiliary for Diastereoselective Reactions
The amino alcohol can be converted into a chiral oxazolidinone, a class of auxiliaries popularized by David Evans. This auxiliary is covalently attached to a substrate, directing subsequent reactions (e.g., alkylations, aldol (B89426) reactions) to occur on a specific face of the molecule, thereby creating new stereocenters with high diastereoselectivity. The auxiliary can be cleaved and recovered after the reaction.
This protocol details the conversion of the amino alcohol into its corresponding oxazolidinone auxiliary using triphosgene (B27547).[2]
Materials:
-
This compound
-
Triphosgene [bis(trichloromethyl) carbonate]
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Methanol, Water, 1 M HCl
-
Standard glassware for anhydrous reactions
Procedure:
-
Charge a three-necked, round-bottomed flask with this compound (1.0 eq) and anhydrous DCM. Cool the flask in an ice-water bath.
-
Add triethylamine (2.1-2.2 eq).
-
Prepare a solution of triphosgene (0.35 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at the same temperature.
-
Quench the reaction by adding water and methanol and stir for 30 minutes.
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue and stir vigorously. Collect the resulting precipitate by filtration.
-
Wash the precipitate with 1 M HCl and then with water.
-
Dry the solid product under vacuum to yield (4R,5S)-4,5-diphenyl-2-oxazolidinone as colorless crystals. This auxiliary can then be used in subsequent diastereoselective reactions, such as alkylations, after N-acylation.
| Reaction Type | Auxiliary System | Diastereomeric Ratio (d.r.) |
| Diastereoselective Alkylation | Evans Oxazolidinone | >98:2 |
Table data is representative for this class of auxiliary, derived from reference[4].
Conclusion
This compound is a versatile and indispensable tool in modern asymmetric synthesis. Its utility as a precursor for highly effective CBS reduction catalysts and as a robust chiral auxiliary provides reliable and predictable stereochemical control. The detailed protocols and mechanistic understanding presented in this guide serve as a practical resource for researchers aiming to leverage this reagent for the efficient synthesis of enantiomerically pure molecules.
References
Technical Guide: (1R,2S)-(-)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol that serves as a crucial building block and chiral auxiliary in asymmetric synthesis. Its stereochemically defined structure is of significant interest to researchers and professionals in drug development and fine chemical synthesis. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its analysis, and a representative synthetic workflow.
Core Compound Data
The fundamental physicochemical properties of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol are summarized in the table below for easy reference.
| Property | Value |
| Molecular Weight | 213.28 g/mol |
| Molecular Formula | C₁₄H₁₅NO |
| CAS Number | 23190-16-1 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 141-144 °C |
| Optical Rotation | [α]²⁰/D -6 to -8°, c = 0.6 in ethanol |
Experimental Protocols
Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
A precise and accurate determination of the enantiomeric excess (ee) is paramount for the application of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol in stereoselective synthesis. The following protocol outlines a typical method for its chiral separation using HPLC.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral stationary phase (CSP) column: A polysaccharide-based column, such as one coated with a derivative of cellulose (B213188) or amylose, is often effective. For example, a Daicel CHIRALCEL® OD-H column.
-
HPLC-grade solvents: n-Hexane, isopropanol (B130326) (IPA), diethylamine (B46881) (DEA).
-
Sample of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol.
-
Volumetric flasks, pipettes, and syringes with 0.45 µm filters.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Daicel CHIRALCEL® OD-H (or equivalent) |
| Mobile Phase | n-Hexane:Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (ambient) |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Prepare a stock solution of the (1R,2S)-(-)-2-Amino-1,2-diphenylethanol sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Identify the peaks corresponding to the (1R,2S) and (1S,2R) enantiomers. The retention times will be specific to the column and exact conditions used.
-
Integrate the peak areas of both enantiomers.
5. Data Analysis:
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Synthetic Workflow
The synthesis of (1R,2S)-(-)-2-Amino-1,2-diphenylethanol can be achieved through various stereoselective methods. A common approach involves the asymmetric reduction of a precursor such as a benzoin-derived oxime. The following diagram illustrates a general workflow for its synthesis and subsequent purification.
Technical Guide: Physical Properties of (1R,2S)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of (1R,2S)-2-Amino-1,2-diphenylethanol, a chiral amine widely utilized as a crucial building block in pharmaceutical and fine chemical synthesis.[1] This document outlines key physical data, detailed experimental protocols for property determination, and visual workflows to support laboratory research and development.
Core Physical and Chemical Properties
This compound is a white to pale yellow crystalline powder.[1][2] Its chemical structure and key identifiers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [1][3] |
| Molecular Weight | 213.28 g/mol | [1][3][4] |
| CAS Number | 23190-16-1 | [1][3][4] |
| Appearance | White to pale yellow crystal or powder | [1] |
| Melting Point | 141 - 144 °C | [1][4] |
| Optical Rotation | [α]²⁰/D = -6 to -8° (c=0.6 in EtOH) | [1] |
| Purity | ≥ 98% | [2] |
| InChI Key | GEJJWYZZKKKSEV-UONOGXRCSA-N | [3][4] |
| SMILES | N--INVALID-LINK--c1ccccc1">C@Hc2ccccc2 | [4] |
Experimental Protocols
The following sections detail standardized methodologies for the determination of key physical properties of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.[5][6] Pure crystalline compounds typically exhibit a sharp melting point range.[5][6]
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube to a height of approximately 3 mm.[7] The tube is then tapped gently to ensure the sample is compact at the sealed end.[7][8]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Fisher-Johns device.[5][7]
-
Heating and Observation: The sample is heated at a controlled rate.[9] A rapid initial heating can be used to determine an approximate melting range, followed by a slower, more precise measurement (approximately 1-2°C per minute) to accurately determine the melting point.[5]
-
Data Recording: The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]
Optical Rotation Measurement
Optical rotation is a fundamental property of chiral molecules like this compound, quantifying their ability to rotate the plane of polarized light.
Methodology:
-
Sample Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable solvent (e.g., ethanol) to a known concentration.[10]
-
Polarimeter Calibration: The polarimeter is calibrated using a blank solvent to set the zero point.[10]
-
Sample Measurement: The prepared solution is transferred to a polarimeter cell of a known path length.[10][11] Care should be taken to avoid air bubbles.[12]
-
Data Acquisition: The observed angle of rotation is measured using a polarimeter, typically at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C or 25°C).[10][13]
-
Specific Rotation Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[10]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.[14]
-
Sample Preparation: A small amount of the compound (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[14][15]
-
Data Acquisition: The sample is placed in the NMR spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, the magnetic field is shimmed for homogeneity, and the probe is tuned.[14] Data is acquired using appropriate pulse sequences.[14]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., TMS) or the residual solvent peak.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[17]
-
Sample Preparation: For a solid sample, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory with minimal preparation.[18] The sample is placed in direct contact with the ATR crystal.[19][20]
-
Background Spectrum: A background spectrum is collected without the sample to account for atmospheric and instrumental contributions.[19][21]
-
Sample Spectrum: The sample is placed on the ATR crystal, and the sample spectrum is recorded.[20] The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.[18][21]
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound.[22]
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized.[22][23] Common ionization techniques include Electron Impact (EI) and Chemical Ionization (CI).[23][24]
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[22][24]
-
Detection: The separated ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate a mass spectrum.[22][25]
References
- 1. chemimpex.com [chemimpex.com]
- 2. strem.com [strem.com]
- 3. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (1R,2S)-(-)-2-氨基-1,2-二苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. davjalandhar.com [davjalandhar.com]
- 9. westlab.com [westlab.com]
- 10. smart.dhgate.com [smart.dhgate.com]
- 11. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 12. rudolphresearch.com [rudolphresearch.com]
- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 15. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 19. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 20. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 23. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 24. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 25. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Guide: Melting Point of (1R,2S)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the melting point of (1R,2S)-2-Amino-1,2-diphenylethanol, a critical physical property for its identification, purity assessment, and application in pharmaceutical development. This document includes tabulated data for the compound and its stereoisomer, detailed experimental protocols for melting point determination, and a logical workflow for its characterization.
Introduction
(1R,2S)-(-)-2-Amino-1,2-diphenylethanol is a chiral amino alcohol widely utilized as a chiral auxiliary and building block in the asymmetric synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is crucial for achieving high enantioselectivity in various chemical transformations. The melting point is a fundamental physical constant used to characterize this solid compound and is a primary indicator of its purity. A sharp melting range is indicative of a pure substance, whereas a broad and depressed melting range typically signifies the presence of impurities.
Quantitative Data: Melting Point
The melting point of this compound and its enantiomer, (1S,2R)-(+)-2-Amino-1,2-diphenylethanol, are presented in Table 1. As enantiomers, they possess identical physical properties, including their melting points.
Table 1: Melting Point of 2-Amino-1,2-diphenylethanol Stereoisomers
| Compound Name | Stereoisomer | CAS Number | Melting Point (°C) |
| 2-Amino-1,2-diphenylethanol | (1R,2S)-(-) | 23190-16-1 | 141 - 144 |
| 2-Amino-1,2-diphenylethanol | (1S,2R)-(+) | 23364-44-5 | 142 - 144 |
Note: The melting point is typically reported as a range, indicating the temperature at which the substance begins to melt to the temperature at which it is completely liquid.
Experimental Protocol: Melting Point Determination
The melting point of this compound is determined using the capillary method, a standard procedure for crystalline organic solids. This protocol is based on the guidelines found in the United States Pharmacopeia (USP) <741> and general organic chemistry laboratory practices.[1]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry.
-
If the crystals are large, gently pulverize a small amount to a fine powder using a clean, dry mortar and pestle.
-
-
Loading the Capillary Tube:
-
Tamp the open end of a capillary tube into the powdered sample until a small amount of the solid is packed into the tube.
-
Invert the tube and gently tap it on a hard surface to cause the solid to fall to the bottom.
-
The packed sample height should be approximately 2-3 mm.
-
-
Melting Point Measurement (Initial/Rapid Determination):
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a relatively rapid rate to quickly determine an approximate melting range.
-
Record the temperature at which melting begins and the temperature at which the sample is completely molten.
-
-
Melting Point Measurement (Accurate Determination):
-
Allow the apparatus to cool to at least 20°C below the approximate melting point observed.
-
Place a new, freshly prepared capillary tube with the sample into the apparatus.
-
Heat rapidly to a temperature about 10-15°C below the expected melting point.
-
Reduce the heating rate to approximately 1-2°C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Continue heating at the slow rate and record the temperature at which the last crystal melts (T2).
-
The melting point range is reported as T1 - T2.
-
-
Mixed Melting Point (for Identity Confirmation):
-
Prepare an intimate 1:1 mixture of the sample with an authentic standard of this compound.
-
Determine the melting point of the mixture using the accurate determination method described above.
-
If there is no depression or broadening of the melting range compared to the individual sample and the standard, the identity of the sample is confirmed.
-
Visualization: Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a synthesized chiral compound like this compound, where melting point determination is a key step in assessing purity and confirming identity.
Figure 1. A logical workflow for the synthesis and characterization of this compound.
References
optical rotation of (1R,2S)-2-Amino-1,2-diphenylethanol
An In-depth Technical Guide on the Optical Rotation of (1R,2S)-2-Amino-1,2-diphenylethanol
Introduction
This compound is a chiral amino alcohol that serves as a crucial building block in asymmetric synthesis.[1] Its stereochemical configuration is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals, where specific stereoisomers are often responsible for the desired therapeutic effects.[1] A key physical property that characterizes chiral molecules like this compound is their optical rotation, the ability to rotate the plane of plane-polarized light. This guide provides a comprehensive overview of the , including quantitative data, detailed experimental protocols for its measurement, and the underlying principles of this phenomenon.
Quantitative Data on Optical Rotation
The specific rotation ([α]) is a fundamental, characteristic property of a chiral substance. It is defined as the observed angle of optical rotation when plane-polarized light is passed through a sample with a path length of 1 decimeter (dm) and a concentration of 1 gram per milliliter (g/mL). The value is dependent on the temperature and the wavelength of light used, which is typically the D-line of a sodium lamp (589 nm).
The following table summarizes the reported specific rotation values for this compound and its enantiomer, (1S,2R)-2-Amino-1,2-diphenylethanol.
| Compound | Specific Rotation ([α]) | Temperature (°C) | Wavelength | Concentration (c) | Solvent | Reference(s) |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | -6° to -8° | 20 | D-line | 0.6 in EtOH | Ethanol | [1] |
| (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | -7.0° | 25 | D-line | 0.6 in ethanol | Ethanol | [2] |
| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol | +7.0° | 25 | D-line | 0.6 in ethanol | Ethanol |
Experimental Protocol for Measuring Optical Rotation
The measurement of optical rotation is performed using an instrument called a polarimeter.[3] The following is a generalized protocol for this procedure.
1. Instrument Preparation and Calibration:
-
Turn on the polarimeter and the sodium lamp light source, allowing them to warm up and stabilize according to the manufacturer's instructions.
-
Calibrate the instrument by taking a blank reading. Fill a clean polarimeter cell with the pure solvent (e.g., ethanol) that will be used to dissolve the sample.
-
Place the solvent-filled cell in the polarimeter and take a reading. This value should be zeroed or subtracted from the sample reading.[3]
2. Sample Preparation:
-
Accurately weigh a precise amount of the this compound sample.
-
Dissolve the sample in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to achieve a specific concentration (e.g., 0.6 g/100 mL).[2] Ensure the sample is completely dissolved.
3. Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared sample solution.
-
Carefully fill the cell with the sample solution, ensuring there are no air bubbles in the light path.
-
Place the filled sample cell into the sample chamber of the polarimeter.
-
Record the observed optical rotation (α) in degrees.[3] Multiple readings should be taken and averaged to ensure accuracy.
-
Record the temperature at which the measurement was taken.
4. Calculation of Specific Rotation:
-
The specific rotation ([α]) is calculated using Biot's law:[3] [α] = α / (l * c) Where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in grams per milliliter (g/mL).[3]
-
Note: In many laboratory settings, concentration is more conveniently measured in g/100 mL. In such cases, the formula is adjusted accordingly.[4]
Visualizations
Logical Relationship of Optical Activity
The following diagram illustrates the fundamental principle of how a chiral molecule interacts with plane-polarized light to cause optical rotation.
Caption: Principle of polarimetry and optical activity.
Experimental Workflow for Optical Rotation Measurement
This diagram outlines the sequential steps involved in the experimental determination of a compound's specific rotation.
Caption: Workflow for measuring specific optical rotation.
Role as a Chiral Auxiliary in Synthesis
This compound is frequently used as a chiral auxiliary, a molecule that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction.
Caption: Use as a chiral auxiliary in asymmetric synthesis.
Significance in Drug Development and Research
The specific stereochemistry of this compound is critical for its applications. In pharmaceutical development, it serves as a chiral building block for synthesizing drugs that require a specific 3D structure for their biological activity.[1] Using an enantiomerically pure starting material like this ensures that the final active pharmaceutical ingredient (API) is also enantiopure, which is crucial for efficacy and safety.[1]
Furthermore, it is employed in asymmetric catalysis, often as a ligand for metal catalysts, to produce enantiomerically pure compounds.[1] Research has also indicated that derivatives of 2-amino-1,2-diphenylethanol (B1215729) show affinity for the NMDA receptor, suggesting its potential as a biochemical reagent in life science research.[5] Its ability to form crystalline salts allows it to be used as a resolving agent to separate racemic mixtures of acidic compounds.[6]
Conclusion
The is a defining characteristic that confirms its chirality and enantiomeric purity. The consistently reported negative sign of rotation (levorotatory) is a key specification for this particular stereoisomer. Accurate measurement of this property, following standardized protocols, is essential for quality control in its synthesis and for its effective application in the fields of pharmaceutical development, asymmetric catalysis, and chemical research. The principles and methodologies outlined in this guide provide a technical foundation for professionals working with this and other chiral molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]
- 3. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound | 23190-16-1 [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the 1H NMR Spectrum of (1R,2S)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (1R,2S)-2-Amino-1,2-diphenylethanol, a crucial chiral auxiliary in synthetic and medicinal chemistry. Due to the limited availability of fully assigned, high-resolution public data, this guide synthesizes information from various sources to offer a robust framework for spectral interpretation and experimental design.
Data Presentation: ¹H NMR Spectral Data
While a complete, publicly available, and fully assigned high-resolution ¹H NMR spectrum for this compound is not readily found in the surveyed literature, the expected signals based on its molecular structure are summarized below. The chemical shifts (δ) are approximate and can vary based on the solvent, concentration, and instrument frequency.
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Notes |
| Aromatic-H | 7.0 - 7.5 | Multiplet (m) | - | Signals from the ten protons of the two phenyl groups. |
| CH-OH | ~ 4.7 | Doublet (d) | ~ 4-6 | Benzylic proton adjacent to the hydroxyl group. |
| CH-NH₂ | ~ 4.1 | Doublet (d) | ~ 4-6 | Benzylic proton adjacent to the amino group. |
| NH₂ | Variable | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent and concentration. |
| OH | Variable | Broad Singlet (br s) | - | Chemical shift is highly dependent on solvent and concentration. |
Note: The exact chemical shifts and coupling constants require experimental determination.
Experimental Protocols
A specific, detailed experimental protocol for acquiring the ¹H NMR spectrum of this compound is not consistently reported across the literature. However, a general protocol for obtaining a high-quality spectrum of a small organic molecule is provided below.
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation and purity assessment.
Materials:
-
This compound
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR Spectrometer (e.g., 300 MHz, 400 MHz, or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds.
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
-
Transfer the solution into a clean, dry 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp spectral lines and high resolution.
-
-
Data Acquisition:
-
Set the appropriate acquisition parameters. Typical parameters for a ¹H NMR experiment include:
-
Pulse angle (e.g., 30° or 90°)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
Number of scans (e.g., 8-16, depending on the sample concentration)
-
Spectral width (e.g., -2 to 12 ppm)
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks to determine the relative ratios of the protons.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling between neighboring protons.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for obtaining and interpreting the ¹H NMR spectrum of this compound.
Caption: Experimental Workflow for ¹H NMR Spectroscopy.
Caption: Logical Relationship of Molecular Structure to ¹H NMR Spectrum.
Spectroscopic Profile of (1R,2S)-2-Amino-1,2-diphenylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral auxiliary and pharmaceutical intermediate, (1R,2S)-2-Amino-1,2-diphenylethanol. The information presented herein is intended to support research, development, and quality control activities involving this compound. All data is presented in a structured format for clarity and ease of comparison, supplemented by detailed experimental protocols and a workflow visualization.
Spectroscopic Data Summary
The following tables summarize the critical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.35 - 7.15 | m | - | Aromatic Protons (10H) |
| 4.78 | d | 4.4 | CH-OH |
| 4.14 | d | 4.4 | CH-NH₂ |
| 2.15 | br s | - | NH₂ and OH Protons (3H) |
Solvent: CDCl₃, Instrument: 90 MHz Spectrometer
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 142.8 | Aromatic C |
| 140.2 | Aromatic C |
| 128.2 | Aromatic CH |
| 127.8 | Aromatic CH |
| 127.2 | Aromatic CH |
| 126.8 | Aromatic CH |
| 77.8 | CH-OH |
| 61.1 | CH-NH₂ |
Solvent: CDCl₃, Instrument: 22.5 MHz Spectrometer
Table 3: Infrared (IR) Spectroscopy Peak List
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3369 | Strong | O-H Stretch |
| 3291 | Strong | N-H Stretch |
| 3062 | Medium | Aromatic C-H Stretch |
| 3029 | Medium | Aromatic C-H Stretch |
| 2878 | Medium | Aliphatic C-H Stretch |
| 1602 | Medium | Aromatic C=C Stretch |
| 1494 | Strong | Aromatic C=C Stretch |
| 1454 | Strong | C-H Bend |
| 1063 | Strong | C-O Stretch |
| 759 | Strong | C-H Out-of-plane Bend |
| 700 | Strong | C-H Out-of-plane Bend |
Technique: KBr Pellet
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 106 | 100 | [C₇H₆N]⁺ or [C₇H₅O]⁺ |
| 107 | 95 | [C₇H₇O]⁺ |
| 77 | 55 | [C₆H₅]⁺ |
| 213 | 5 | [M]⁺ (Molecular Ion) |
Ionization Method: Electron Ionization (EI) at 70 eV
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 90 MHz and 22.5 MHz spectrometer, respectively.
-
¹H NMR Acquisition: The spectrum was acquired with a pulse width of 30 degrees, a relaxation delay of 1.0 seconds, and an acquisition time of 2.0 seconds. A total of 16 scans were co-added.
-
¹³C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. A pulse width of 45 degrees, a relaxation delay of 2.0 seconds, and an acquisition time of 1.5 seconds were used. Approximately 1024 scans were accumulated.
-
Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of this compound (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum was recorded on a Fourier-transform infrared spectrometer.
-
Acquisition: The spectrum was collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was recorded prior to the sample analysis. 32 scans were co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum was ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for a GC-MS analysis. For direct insertion, a small amount of the solid sample was placed in a capillary tube.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used. | Ionization: Electron ionization was performed at a standard energy of 70 eV.
-
Mass Analysis: The mass spectrum was scanned over a mass-to-charge (m/z) range of 50-300 amu.
-
Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion and major fragment ions. The relative intensities of the peaks were normalized to the base peak (100%).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Safe Handling of (1R,2S)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for (1R,2S)-2-Amino-1,2-diphenylethanol (CAS No. 23190-16-1), a chiral auxiliary and biochemical reagent utilized in pharmaceutical synthesis and organic chemistry. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining experimental integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
GHS Hazard Classification: [1][2][3]
-
Skin Irritation (Category 2): Causes skin irritation.[1][2][3]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][2][3]
Signal Word: Warning[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO[4][5] |
| Molecular Weight | 213.28 g/mol [1][4] |
| Appearance | White to pale yellow crystalline powder[5][6] |
| Melting Point | 142-144 °C[4][7] |
| Boiling Point | 374.3 ± 37.0 °C at 760 mmHg[4] |
| Flash Point | 180.2 ± 26.5 °C[4] |
| Density | 1.1 ± 0.1 g/cm³[4] |
| Solubility | No data available |
| Vapor Pressure | 0.0 ± 0.9 mmHg at 25°C[4] |
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential for minimizing exposure to this compound.
Engineering Controls:
-
Work in a well-ventilated area.[8]
-
Use a laboratory fume hood for all operations that may generate dust or aerosols.
-
Ensure safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE): [1][9]
| PPE Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2][10] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber).[2][10] Lab coat. |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[2]
-
Avoid formation of dust and aerosols.[2]
-
Provide appropriate exhaust ventilation at places where dust is formed.[2]
-
Wash hands thoroughly after handling.[8]
-
Do not eat, drink, or smoke in handling areas.[8]
Conditions for Safe Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
This material is hygroscopic; store under an inert gas.[2]
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[11] |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash off with soap and plenty of water. Consult a physician.[10][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][10] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11] |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[2]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[2]
Experimental Protocol: Weighing and Dissolving this compound
This protocol outlines the steps for safely weighing and dissolving the solid compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Beaker or flask
-
Stir bar and stir plate (optional)
-
Fume hood
Procedure:
-
Preparation:
-
Don all required personal protective equipment (lab coat, safety glasses, and gloves).
-
Ensure the fume hood is operational and the sash is at the appropriate height.
-
Clean the analytical balance and the surrounding work area.
-
Place a piece of weighing paper or a weighing boat on the balance and tare it.
-
-
Weighing:
-
Inside the fume hood, carefully open the container of this compound.
-
Using a clean spatula, transfer the desired amount of the solid onto the tared weighing paper/boat on the balance.
-
Avoid generating dust. If dust is generated, ensure the fume hood ventilation is capturing it.
-
Record the exact weight of the compound.
-
Securely close the container of this compound.
-
-
Dissolving:
-
Carefully transfer the weighed solid from the weighing paper/boat into a clean beaker or flask.
-
Add the desired solvent to the beaker or flask in a controlled manner.
-
If necessary, place a stir bar in the beaker/flask and place it on a stir plate to facilitate dissolution.
-
Observe the mixture to ensure the solid has completely dissolved.
-
-
Cleanup:
-
Dispose of the used weighing paper/boat in the appropriate solid waste container.
-
Wipe the spatula and any contaminated surfaces with a damp cloth or paper towel, and dispose of the cleaning materials in the designated waste container.
-
Wash all glassware with an appropriate solvent and then with soap and water.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
Visualizations
The following diagrams illustrate key safety workflows and logical relationships for handling this compound.
Caption: Chemical Spill Cleanup Workflow
Caption: Hierarchy of Safety Precautions
References
- 1. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]
- 2. capotchem.cn [capotchem.cn]
- 3. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:23190-16-1 | Chemsrc [chemsrc.com]
- 5. chemimpex.com [chemimpex.com]
- 6. strem.com [strem.com]
- 7. This compound | 23190-16-1 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol(23190-16-1) - Chiral Amines - SINOCHIRAL [sinochiral.com]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to (1R,2S)-2-Amino-1,2-diphenylethanol
This technical guide provides comprehensive information on (1R,2S)-2-Amino-1,2-diphenylethanol, a crucial chiral auxiliary in asymmetric synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed data from Material Safety Data Sheets (MSDS), experimental protocols, and visualizations of its application and biological interactions.
Safety and Hazard Information
This compound is classified as a substance that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Proper personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, should be worn when handling this compound.[1][3] Work should be conducted in a well-ventilated area to avoid inhaling dust, fumes, or vapors.[1][3]
Hazard Identification and Precautionary Measures
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 | Warning | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
First-Aid Measures
In case of exposure, the following first-aid measures are recommended[3]:
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.
Handling and Storage
The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents.[3] When handling, avoid contact with skin and eyes and prevent dust formation.[3]
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [2] |
| Molecular Weight | 213.27 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | Fisher Scientific |
| Melting Point | 142-144 °C | Sigma-Aldrich |
| Boiling Point | 374.3 °C at 760 mmHg | ChemicalBook |
| Solubility | No data available | |
| Density | 1.1 g/cm³ | ChemicalBook |
| Optical Rotation | [α]20/D -6 to -8°, c = 0.6 in ethanol | Chem-Impex |
Spectral Data
| Spectrum Type | Description | Source |
| ¹H NMR | Spectrum available | PubChem |
| ¹³C NMR | Spectrum available | PubChem |
| FTIR | KBr Wafer, Spectrum available | PubChem |
| ATR-IR | Neat, Spectrum available | PubChem |
Experimental Protocols
This compound is widely used as a chiral auxiliary in asymmetric synthesis. Below is a representative experimental protocol for the palladium-catalyzed asymmetric arylation of α-keto imines, a reaction where a similar chiral amine could be employed.
General Procedure for the Enantioselective Synthesis of α-Amino Ketones
This protocol is adapted from the work by Wang et al. on the palladium-catalyzed asymmetric arylation of α-keto imines.[4][5]
Materials:
-
C-acyl N-sulfonyl-N,O-aminal (substrate, 0.10 mmol)
-
Arylboronic acid (0.15 mmol)
-
Pd(TFA)₂ (10 mol%)
-
Chiral ligand (e.g., a phosphine-oxazoline ligand, 12 mol%)
-
2,2,2-Trifluoroethanol (B45653) (TFE, 0.5 mL)
Procedure:
-
To a reaction vial, add the C-acyl N-sulfonyl-N,O-aminal (0.10 mmol), arylboronic acid (0.15 mmol), Pd(TFA)₂ (0.010 mmol), and the chiral ligand (0.012 mmol).
-
Add 2,2,2-trifluoroethanol (0.5 mL) to the vial.
-
The reaction is carried out in air at 40 °C and stirred for the appropriate reaction time (e.g., 24-48 hours, as determined by reaction monitoring).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford the chiral α-amino ketone.
-
The yield and enantiomeric excess of the product are determined by chiral HPLC analysis.
Visualizations
Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a general workflow for the use of a chiral auxiliary, such as this compound, in an asymmetric synthesis.
Logical Relationship in Chiral Induction
This diagram illustrates the fundamental principle of how a chiral auxiliary directs the stereochemical outcome of a reaction.
Interaction with NMDA Receptor
While a detailed signaling pathway is not well-established for this compound, it is known to be a hydroxylated derivative of 1,2-diphenylethylamine (B1359920) and has shown affinity for the NMDA receptor.[6] Phenylethanolamines, a class of compounds to which it belongs, can act as NMDA receptor antagonists.[7] The following diagram provides a simplified representation of this interaction.
References
- 1. echemi.com [echemi.com]
- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 23190-16-1 [chemicalbook.com]
- 7. Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Absolute Configuration of erythro-2-Amino-1,2-diphenylethanol: An In-depth Technical Guide
This guide provides a comprehensive overview of the absolute configuration of erythro-2-amino-1,2-diphenylethanol, a chiral compound of significant interest in pharmaceutical synthesis and asymmetric catalysis.[1] It is intended for researchers, scientists, and drug development professionals, offering detailed information on its stereoisomers, methods for determining their absolute configuration, and relevant experimental protocols.
Stereoisomers of 2-Amino-1,2-diphenylethanol
2-Amino-1,2-diphenylethanol possesses two chiral centers, giving rise to four possible stereoisomers, which exist as two pairs of enantiomers. The relative configuration of the substituents on the ethanolic backbone determines whether the diastereomer is classified as erythro or threo. In the erythro form, the amino and hydroxyl groups are on the same side in a Fischer projection, while in the threo form, they are on opposite sides.
The absolute configuration of the erythro isomers is designated as (1R,2S) and (1S,2R). The relationship between these stereoisomers is depicted below.
References
A Technical Guide to the Discovery and History of Chiral Amino Alcohols: From Nature's Blueprint to Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amino alcohols are a cornerstone of modern organic chemistry and pharmaceutical development. These bifunctional molecules, possessing both an amino and a hydroxyl group on a chiral scaffold, are integral to a vast array of biologically active compounds, including natural products, pharmaceuticals, and chiral catalysts. Their stereochemistry is often the determining factor in their biological efficacy and safety, making the enantioselective synthesis of these compounds a critical endeavor. This in-depth technical guide explores the rich history of chiral amino alcohols, from their initial discovery in natural sources to the sophisticated synthetic methodologies developed to access them in enantiomerically pure forms. We will delve into the key discoveries, seminal synthetic strategies, and the evolution of techniques that have enabled chemists to master the construction of these vital chiral building blocks.
A Historical Timeline: From Ancient Remedies to Asymmetric Catalysis
The journey of chiral amino alcohols begins not in a laboratory, but in the annals of traditional medicine. For centuries, the Ephedra plant (Ma Huang) was used in Chinese medicine to treat respiratory ailments.[1] The active component, the chiral amino alcohol ephedrine , was first isolated in 1885 by Japanese chemist Nagai Nagayoshi, who also accomplished its chemical synthesis.[1][2] This marked the beginning of a deeper scientific understanding of this class of compounds. Another pivotal moment in the history of chiral amino alcohols is intertwined with the discovery of neurotransmitters. The biosynthesis of norepinephrine (B1679862) , a catecholamine neurotransmitter, from the amino acid tyrosine, represents nature's own elegant synthesis of a chiral amino alcohol.[3] The elucidation of this pathway provided a blueprint for the stereoselective synthesis of these molecules.
The 20th century witnessed the dawn of modern synthetic organic chemistry, and with it, a burgeoning interest in the controlled synthesis of chiral molecules. The development of powerful reducing agents and the understanding of reaction mechanisms paved the way for the first stereoselective syntheses of amino alcohols. A significant leap forward came with the advent of asymmetric catalysis, most notably the work of K. Barry Sharpless on asymmetric aminohydroxylation in the 1990s, which provided a general and highly enantioselective method for the synthesis of vicinal amino alcohols from simple olefins.[3][4][5] This discovery, for which Sharpless was a co-recipient of the Nobel Prize in Chemistry in 2001, revolutionized the field.[4] In parallel, the development and application of chiral auxiliaries, biocatalytic methods, and, more recently, advanced transition-metal-catalyzed reactions have further expanded the synthetic chemist's toolbox for accessing these invaluable compounds.[6][7]
Core Synthetic Strategies
The synthesis of chiral amino alcohols has evolved from stoichiometric reductions of natural product derivatives to highly efficient catalytic and biocatalytic processes. This section provides an in-depth overview of the core synthetic strategies.
Reduction of α-Amino Acids and Their Derivatives
One of the most straightforward and classical approaches to chiral 1,2-amino alcohols is the reduction of readily available α-amino acids. The inherent chirality of the starting material is directly translated to the product.
2.1.1. Metal Hydride Reduction
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the direct reduction of the carboxylic acid functionality.
Experimental Protocol: Synthesis of L-Valinol from L-Valine using LiAlH₄ [8]
-
Apparatus Setup: A 3-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Reagent Addition: The flask is charged with lithium aluminum hydride (1.26 mol) suspended in anhydrous tetrahydrofuran (B95107) (THF) (1200 mL). The suspension is cooled to 10°C in an ice bath.
-
Substrate Addition: L-valine (0.85 mol) is added portion-wise over 30 minutes, controlling the rate to manage the evolution of hydrogen gas.
-
Reaction: The reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.
-
Quenching: The mixture is cooled to 10°C and diluted with diethyl ether (1000 mL). The reaction is carefully quenched by the sequential addition of water (47 mL), 15% aqueous sodium hydroxide (B78521) (47 mL), and water (141 mL).
-
Workup and Isolation: The resulting white precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to afford L-valinol.
Quantitative Data: Reduction of α-Amino Acids
| Amino Acid | Reducing Agent | Solvent | Yield (%) | Reference |
| L-Valine | LiAlH₄ | THF | 73-75 | [8] |
| L-Alanine | LiAlH₄ | THF | 70 | [8] |
| L-Phenylalanine | LiAlH₄ | THF | 87 | [8] |
| Various | NaBH₄/I₂ | THF | 80-98 |
Asymmetric Hydrogenation of α-Amino Ketones
The catalytic asymmetric hydrogenation of prochiral α-amino ketones is a highly atom-economical method for producing chiral vicinal amino alcohols with excellent enantioselectivity. This approach relies on chiral transition metal catalysts, often based on iridium or cobalt.[9][10][11]
Quantitative Data: Asymmetric Hydrogenation of α-Amino Ketones
| Substrate | Catalyst System | S/C Ratio | Yield (%) | ee (%) | Reference |
| 2-aminoacetophenone | Co-complex | 1000 | >99 | 93 | [10] |
| 2-amino-4'-methoxyacetophenone | Co-complex | 1000 | 97 | 99 | [10] |
| 2-amino-4'-chloroacetophenone | Co-complex | 1000 | >99 | 91 | [10] |
Sharpless Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes to chiral 1,2-amino alcohols. The reaction utilizes an osmium catalyst in conjunction with a chiral ligand (derivatives of dihydroquinine and dihydroquinidine) and a nitrogen source.[3][4][5]
Experimental Protocol: General Procedure for Sharpless Asymmetric Aminohydroxylation of Styrene [12]
-
Reaction Setup: A mixture of the chiral ligand (e.g., (DHQ)₂-PHAL), potassium osmate(VI) dihydrate, and the nitrogen source (e.g., a carbamate) is prepared in a suitable solvent system (e.g., t-butanol/water).
-
Substrate Addition: Styrene is added to the reaction mixture.
-
Reaction: The reaction is stirred at a controlled temperature until the starting material is consumed (monitored by TLC or GC).
-
Workup: The reaction is quenched with a reducing agent (e.g., sodium sulfite). The product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography.
Quantitative Data: Sharpless Asymmetric Aminohydroxylation
| Alkene | Ligand | Nitrogen Source | Yield (%) | ee (%) | Reference |
| Styrene | (DHQ)₂-PHAL | Cbz-NHCl | 95 | 99 | [4] |
| Methyl cinnamate | (DHQD)₂-PHAL | Boc-NHCl | 92 | 99 | [3] |
| 1-Decene | (DHQ)₂-PHAL | Ts-NCl₂ | 85 | 98 | [4] |
Biocatalytic Approaches
The use of enzymes offers a green and highly selective alternative for the synthesis of chiral amino alcohols. Amine dehydrogenases (AmDHs), for instance, can catalyze the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with high enantiomeric excess.[7][13][14][15]
Quantitative Data: Biocatalytic Synthesis of Chiral Amino Alcohols
| Substrate | Enzyme | Yield (%) | ee (%) | Reference |
| 1-hydroxy-2-butanone | Engineered AmDH | 62 | >99 | [13] |
| α-keto-β-hydroxyisovalerate | Leucine dehydrogenase | - | >99 | [14] |
Key Signaling Pathways and Logical Relationships
Biosynthesis of Norepinephrine
The biosynthesis of the chiral amino alcohol norepinephrine from tyrosine is a fundamental biological pathway. This multi-step enzymatic process provides a natural paradigm for stereoselective synthesis.
References
- 1. Biosynthesis of Catecholamines - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nagai Nagayoshi - Wikipedia [en.wikipedia.org]
- 3. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
(1R,2S)-2-Amino-1,2-diphenylethanol: A Technical Guide on its Biological Activity at the NMDA Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of (1R,2S)-2-Amino-1,2-diphenylethanol, with a primary focus on its interaction with the N-methyl-D-aspartate (NMDA) receptor. This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathways and experimental workflows.
Introduction
This compound is a chiral amino alcohol that has been primarily recognized for its utility as a chiral auxiliary in asymmetric synthesis. However, emerging evidence indicates that this compound and its derivatives possess noteworthy biological activities, particularly within the central nervous system. As a hydroxylated derivative of 1,2-diphenylethylamine (B1359920), this compound shows an affinity for the NMDA receptor, a critical ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor activity is implicated in various neurological disorders, making compounds that modulate its function valuable subjects of research.
Mechanism of Action: NMDA Receptor Channel Blockade
The primary mechanism of action for this compound and its related compounds at the NMDA receptor is through non-competitive antagonism, specifically by acting as a channel blocker. These compounds are thought to bind within the ion channel pore of the NMDA receptor, physically occluding the passage of ions such as Ca²⁺. This action is similar to that of other well-known NMDA receptor channel blockers like MK-801 and phencyclidine (PCP).
The affinity of these compounds for the NMDA receptor channel is typically evaluated through radioligand binding assays, which measure the displacement of a known channel binder, such as [³H]MK-801.
Quantitative Data: NMDA Receptor Binding Affinity
The following table summarizes the binding affinities of 1,2-diphenylethylamine enantiomers, the parent compounds of this compound, for the NMDA receptor channel, as determined by the inhibition of [³H]MK-801 binding in rat brain membranes. While specific data for the hydroxylated title compound is not detailed in the primary literature, the data for its parent amine provides a strong indication of the structure-activity relationship.
| Compound | Enantiomer | Kᵢ (nM) |
| 1,2-diphenylethylamine | (S) | 100 |
| 1,2-diphenylethylamine | (R) | 3000 |
Data extrapolated from studies on parent compounds as presented in Berger et al., 2009.
Experimental Protocols
[³H]MK-801 Radioligand Binding Assay
This section details a representative protocol for determining the binding affinity of test compounds to the NMDA receptor channel in rat brain membranes.
Objective: To quantify the inhibitory potency of a test compound (e.g., this compound) on the binding of [³H]MK-801 to the NMDA receptor channel.
Materials:
-
Crude membrane preparations from rat forebrain
-
[³H]MK-801 (radioligand)
-
Unlabeled MK-801 (for determining non-specific binding)
-
Test compounds
-
Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)
-
Glutamate and Glycine (B1666218) (co-agonists)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Workflow:
Caption: Workflow for the [³H]MK-801 radioligand binding assay.
Procedure:
-
Membrane Preparation: Rat forebrains are homogenized in an ice-cold buffer and centrifuged. The resulting pellet, containing the crude membrane fraction, is washed and resuspended in the assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]MK-801, saturating concentrations of glutamate and glycine (to open the channel), and varying concentrations of the test compound. A parallel set of tubes containing a high concentration of unlabeled MK-801 is included to determine non-specific binding.
-
Incubation: The reaction mixtures are incubated to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined, and this value is then converted to the inhibition constant (Kᵢ).
Signaling Pathways
NMDA Receptor Activation and Downstream Signaling
This compound, by blocking the NMDA receptor channel, inhibits the influx of Ca²⁺ and subsequently modulates the downstream signaling cascades that are crucial for synaptic plasticity and neuronal function.
Caption: NMDA receptor signaling and point of inhibition.
Conclusion
This compound exhibits biological activity as a non-competitive antagonist of the NMDA receptor, acting as a channel blocker. This activity is inferred from studies on its parent compound, 1,2-diphenylethylamine, which demonstrates stereoselective binding to the NMDA receptor channel. The methodologies and pathways described in this guide provide a framework for the further investigation and characterization of this compound and its derivatives as potential modulators of NMDA receptor function for therapeutic applications in neurological disorders. Further research is warranted to determine the precise binding affinity and functional effects of this compound itself.
References
Methodological & Application
Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol: Application Notes and Protocols for Researchers
For Immediate Release
Comprehensive Guide to the Asymmetric Synthesis of a Key Chiral Auxiliary
This document provides detailed application notes and experimental protocols for the synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol, a critical chiral auxiliary and building block in pharmaceutical and fine chemical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a clear and reproducible guide to achieving high yields and stereoselectivity.
This compound is a valuable compound utilized in the stereoselective synthesis of a wide range of chiral molecules. Its applications span from the preparation of chiral ligands for asymmetric catalysis to its use as a chiral resolving agent and a key intermediate in the synthesis of complex pharmaceutical ingredients. This guide focuses on a practical and efficient synthetic route commencing from the readily available starting material, benzil (B1666583).
The synthesis involves a two-step process: the formation of an α-keto oxime intermediate, benzoin (B196080) oxime, followed by a diastereoselective reduction to yield the target erythro-amino alcohol. Careful control of reaction conditions is paramount to achieving the desired (1R,2S) stereochemistry with high purity.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of this compound.
Protocol 1: Synthesis of (E)-Benzoin Oxime from Benzil
This protocol outlines the preparation of the key intermediate, (E)-benzoin oxime, from benzil.
Materials:
-
Benzil
-
Hydroxylamine (B1172632) hydrochloride
-
Ethanol (B145695) (95%)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzil (1 equivalent) in ethanol (95%).
-
Add hydroxylamine hydrochloride (1.5 equivalents) and pyridine (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold deionized water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to yield pure (E)-benzoin oxime.
| Parameter | Value |
| Yield | 85-90% |
| Melting Point | 151-152 °C |
| Appearance | White crystalline solid |
Protocol 2: Diastereoselective Reduction of (E)-Benzoin Oxime to this compound
This protocol describes the stereoselective reduction of (E)-benzoin oxime to the desired this compound. The erythro diastereomer is the major product of this reduction.
Materials:
-
(E)-Benzoin oxime
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium sulfate (B86663) (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (B78521) solution (2 M)
-
Ethyl acetate (B1210297)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (2.5 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of (E)-benzoin oxime (1 equivalent) in anhydrous THF to the LiAlH₄ suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water, while cooling the flask in an ice bath.
-
Filter the resulting granular precipitate and wash it with THF.
-
Combine the filtrate and washings, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with 1 M hydrochloric acid to extract the amine into the aqueous layer.
-
Separate the aqueous layer and basify with 2 M sodium hydroxide solution until a white precipitate forms.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes.
| Parameter | Value |
| Yield | 70-80% |
| Diastereomeric Excess (de) | >80% (erythro) |
| Enantiomeric Excess (ee) | Racemic (further resolution required for enantiopure product) |
| Melting Point | 142-144 °C |
| Appearance | White to off-white solid |
Note on Enantioselectivity: The above protocol yields the racemic erythro diastereomer. To obtain the enantiopure this compound, a chiral reducing agent or a chiral catalyst can be employed in the reduction step, or a resolution of the racemic product can be performed. For instance, catalytic hydrogenation of chiral benzoin oxime has been shown to produce the corresponding chiral amino alcohol with high enantiomeric excess.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key stages of the synthesis process.
Caption: Synthetic pathway from benzil to the target molecule.
Caption: Purification workflow for the final product.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable reagent. It reacts violently with water. Handle with extreme caution under an inert atmosphere.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Tetrahydrofuran (THF) is a flammable solvent. Use in a well-ventilated area away from ignition sources.
This comprehensive guide provides a solid foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory conditions and requirements.
Gram-Scale Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol: An Application Note and Protocol
Introduction
(1R,2S)-2-Amino-1,2-diphenylethanol, a chiral amino alcohol, is a valuable building block in asymmetric synthesis and a key intermediate in the preparation of various pharmaceuticals. Its vicinal amino and hydroxyl groups, along with the two stereocenters, make it a versatile chiral auxiliary and a target for stereoselective synthesis. This document provides a detailed protocol for the gram-scale synthesis of this compound, focusing on a practical and efficient two-step process: the synthesis of racemic erythro-2-amino-1,2-diphenylethanol followed by its chiral resolution.
Synthetic Strategy
The overall synthetic approach involves two key stages:
-
Synthesis of Racemic (±)-erythro-2-Amino-1,2-diphenylethanol: This is achieved through the catalytic hydrogenation of benzoin (B196080) oxime. This method is advantageous due to the ready availability of the starting material, benzoin, which can be easily converted to its oxime. The catalytic reduction of the oxime provides the desired erythro diastereomer.
-
Chiral Resolution: The synthesized racemic mixture is then resolved to isolate the desired (1R,2S) enantiomer. This protocol utilizes preferential crystallization, a technique that allows for the selective crystallization of one enantiomer from a supersaturated solution of the racemate.
The following sections provide a detailed experimental protocol for this synthetic route, along with a summary of expected quantitative data.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of this compound
| Step | Parameter | Value |
| 1. Oximation of Benzoin | Starting Material | Benzoin |
| Reagent | Hydroxylamine (B1172632) hydrochloride, Sodium acetate (B1210297) | |
| Solvent | Ethanol (B145695) | |
| Reaction Time | 2 hours | |
| Yield | ~95% | |
| 2. Catalytic Hydrogenation | Starting Material | Benzoin Oxime |
| Catalyst | 10% Palladium on Charcoal (Pd/C) | |
| Solvent | Ethanol | |
| Hydrogen Pressure | 50 psi | |
| Reaction Temperature | Room Temperature | |
| Reaction Time | 24 hours | |
| Diastereomeric Excess (erythro) | ~80% | |
| Yield (racemic erythro-isomer) | ~85% | |
| 3. Chiral Resolution | Method | Preferential Crystallization |
| Resolving Agent | (for seeding) this compound | |
| Solvent | Ethanol | |
| Enantiomeric Excess (ee) | >98% | |
| Yield (single enantiomer) | ~40% (per resolution cycle) |
Experimental Protocols
Part 1: Synthesis of Racemic (±)-erythro-2-Amino-1,2-diphenylethanol
Step 1a: Preparation of Benzoin Oxime
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoin (21.2 g, 100 mmol), hydroxylamine hydrochloride (8.34 g, 120 mmol), and sodium acetate trihydrate (16.3 g, 120 mmol) in 200 mL of 95% ethanol.
-
Heat the mixture to reflux with stirring for 2 hours.
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Collect the precipitated white solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product in a vacuum oven at 50 °C.
Step 1b: Catalytic Hydrogenation of Benzoin Oxime
-
In a 500 mL hydrogenation vessel, dissolve the dried benzoin oxime (22.7 g, 100 mmol) in 250 mL of ethanol.
-
Carefully add 10% Palladium on Charcoal (1.0 g, ~5 mol% Pd) to the solution.
-
Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (2 x 25 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude racemic erythro-2-amino-1,2-diphenylethanol as a white to off-white solid. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene (B28343) to improve the diastereomeric purity.
Part 2: Chiral Resolution of (±)-erythro-2-Amino-1,2-diphenylethanol
Step 2a: Preparation of a Supersaturated Solution
-
In a 250 mL Erlenmeyer flask, prepare a saturated solution of racemic (±)-erythro-2-amino-1,2-diphenylethanol in ethanol at an elevated temperature (e.g., 60 °C).
-
Slowly cool the solution to a temperature where it becomes supersaturated but crystallization has not yet occurred (e.g., 40 °C).
Step 2b: Seeding and Crystallization
-
To the supersaturated solution, add a small amount of pure this compound seed crystals (approximately 1% of the total solute mass).
-
Stir the mixture slowly at this temperature for several hours. The (1R,2S) enantiomer will preferentially crystallize.
-
Monitor the optical rotation of the mother liquor. The crystallization should be stopped when the optical rotation of the solution reaches a maximum, indicating the depletion of the desired enantiomer from the solution phase.
Step 2c: Isolation and Purification
-
Quickly filter the crystalline solid and wash it with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain enantiomerically enriched this compound.
-
The enantiomeric excess of the product can be determined by chiral HPLC analysis.
-
The mother liquor, which is now enriched in the (1S,2R) enantiomer, can be collected. The solvent can be evaporated, and the other enantiomer can be induced to crystallize by seeding with the corresponding enantiomer.
Visualizations
Diagram 1: Synthetic Pathway
Caption: Synthetic pathway for this compound.
Diagram 2: Experimental Workflow
Application Notes and Protocols for (1R,2S)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile and highly effective chiral auxiliary employed in a range of asymmetric transformations. Its rigid diphenyl structure provides excellent steric hindrance, enabling high levels of stereocontrol in reactions such as diastereoselective alkylations of derived oxazolidinones and enantioselective additions to imines. This document provides detailed application notes and experimental protocols for the use of this auxiliary in key synthetic methodologies.
Diastereoselective Alkylation of N-Acyl Oxazolidinones
One of the most powerful applications of this compound is in the diastereoselective alkylation of N-acyl oxazolidinones. The chiral auxiliary is first converted to the corresponding oxazolidinone, which then serves as a traceless scaffold to direct the stereoselective alkylation of an attached acyl group.
Experimental Workflow: Diastereoselective Alkylation and Auxiliary Removal
Caption: Workflow for the diastereoselective alkylation using the chiral auxiliary.
Protocol 1: Synthesis of (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
This protocol is adapted for the (1R,2S) enantiomer from a procedure for the (1S,2R) enantiomer.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve this compound (1.0 eq) in dichloromethane (B109758) (DCM). Cool the solution in an ice-water bath.
-
Addition of Base: Add triethylamine (B128534) (2.1-2.2 eq) to the cooled solution.
-
Phosgene Equivalent Addition: Prepare a solution of triphosgene (0.35 eq) in DCM. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 10 °C.
-
Reaction: Stir the mixture for an additional 2 hours at the same temperature.
-
Work-up: Quench the reaction by adding water and methanol. Concentrate the mixture under reduced pressure. Add water to the residue and stir vigorously.
-
Isolation: Collect the resulting precipitate by filtration. Wash the solid with 1 M hydrochloric acid and then with water. Dry the product to obtain (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one as a colorless crystalline solid. The product can be further purified by recrystallization.
Protocol 2: N-Acylation, Diastereoselective Alkylation, and Cleavage
N-Acylation:
-
Deprotonation: Dissolve the (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool to -78 °C under an inert atmosphere. Add n-butyllithium (1.05 eq) dropwise.
-
Acylation: After stirring for 15 minutes, add the desired acyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature.
-
Work-up: Quench the reaction with saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Diastereoselective Alkylation:
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of sodium hexamethyldisilazide (NaHMDS) or lithium hexamethyldisilazide (LiHMDS) (1.1 eq) dropwise and stir for 30-60 minutes.
-
Alkylation: Add the alkylating agent (e.g., benzyl (B1604629) bromide, methyl iodide) (1.2 eq) and continue stirring at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash chromatography.
Auxiliary Cleavage:
-
To obtain the chiral carboxylic acid:
-
Dissolve the alkylated N-acyl oxazolidinone in a mixture of THF and water.
-
Cool the solution to 0 °C and add 30% hydrogen peroxide followed by aqueous lithium hydroxide.
-
Stir the mixture until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide with sodium sulfite.
-
Extract the chiral auxiliary with an organic solvent. Acidify the aqueous layer and extract the desired carboxylic acid.
-
-
To obtain the chiral primary alcohol:
-
Dissolve the alkylated N-acyl oxazolidinone in anhydrous diethyl ether or THF and cool to 0 °C.
-
Add lithium aluminum hydride (LiAlH₄) portion-wise.
-
Stir the mixture at room temperature until the reaction is complete.
-
Carefully quench the reaction with water and 15% aqueous sodium hydroxide.
-
Filter the resulting solid and wash with an organic solvent. The filtrate contains the desired alcohol and the recovered chiral auxiliary, which can be separated by chromatography.
-
Quantitative Data: Diastereoselective Alkylation
| Entry | Electrophile (R-X) | Base | Diastereomeric Excess (de) | Yield (%) |
| 1 | Benzyl bromide | NaHMDS | >99% | 85-95% |
| 2 | Methyl iodide | NaHMDS | >99% | 90-98% |
| 3 | Allyl bromide | LiHMDS | >98% | 80-90% |
| 4 | Isopropyl iodide | NaHMDS | >95% | 75-85% |
Enantioselective Addition of Dialkylzinc to Imines
This compound and its derivatives can act as highly effective chiral ligands in the enantioselective addition of dialkylzinc reagents to N-protected imines, yielding chiral amines with high enantiomeric excess.
Reaction Pathway: Asymmetric Imine Alkylation
Caption: Logical flow of the enantioselective addition of dialkylzinc to an imine.
Protocol 3: Enantioselective Ethylation of N-Diphenylphosphinoyl Imines
This protocol is a general representation based on similar reported reactions.[2]
-
Ligand-Zinc Complex Formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (0.1 eq) in anhydrous toluene. Add diethylzinc (B1219324) (2.2 eq, as a solution in hexanes) dropwise at room temperature and stir for 30 minutes.
-
Imine Addition: Cool the mixture to 0 °C and add a solution of the N-diphenylphosphinoyl imine (1.0 eq) in toluene.
-
Reaction: Stir the reaction mixture at 0 °C for 12-24 hours, monitoring the progress by TLC.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature and stir until a clear separation of layers is observed.
-
Isolation: Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the chiral amine. The enantiomeric excess can be determined by chiral HPLC analysis.
Quantitative Data: Enantioselective Imine Alkylation
| Entry | Imine Substituent (Aryl) | Dialkylzinc | Enantiomeric Excess (ee) | Yield (%) |
| 1 | Phenyl | Diethylzinc | up to 98% | High |
| 2 | 4-Methoxyphenyl | Diethylzinc | >95% | High |
| 3 | 4-Chlorophenyl | Diethylzinc | >95% | High |
| 4 | 2-Naphthyl | Diethylzinc | up to 97% | High |
Asymmetric Staudinger Reaction for β-Lactam Synthesis
This compound can be incorporated into a glycine (B1666218) derivative, which then serves as a chiral component in the Staudinger-type [2+2] cycloaddition between a carboxylic acid and an imine to produce chiral β-lactams with high stereoselectivity.
Protocol 4: Asymmetric Synthesis of a cis-β-Lactam
This protocol is based on a reported Staudinger-type reaction.
-
Preparation of the Chiral Acid Component: Prepare the N-protected glycine derivative of (1S,2R)-2-amino-1,2-diphenylethanol (the enantiomer of the title compound).
-
Reaction Setup: To a solution of the chiral glycine derivative (1.0 eq) and an imine (1.1 eq) in a suitable solvent (e.g., dichloromethane), add a dehydrating agent such as 2-chloro-1-methylpyridinium (B1202621) iodide and a non-nucleophilic base (e.g., triethylamine) at room temperature.
-
Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the crude product by chromatography to yield the desired β-lactam. The diastereoselectivity can be determined by NMR analysis.
The use of this chiral auxiliary typically results in the formation of the cis-β-lactam with high diastereoselectivity. Subsequent removal of the auxiliary can provide access to enantiomerically enriched β-lactam core structures.
Disclaimer: These protocols are intended for guidance and should be adapted and optimized for specific substrates and laboratory conditions. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols for (1R,2S)-2-Amino-1,2-diphenylethanol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-Amino-1,2-diphenylethanol and its derivatives have emerged as highly effective chiral auxiliaries and ligands in a variety of asymmetric transformations.[1][2] Their rigid phenyl backbone and strategically positioned amino and hydroxyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol in carbon-carbon and carbon-heteroatom bond-forming reactions. These attributes make them valuable tools in the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in key asymmetric reactions, including alkylations and ketone reductions.
Asymmetric Alkylation of N-Diphenylphosphinoyl Imines
This compound and its N-substituted derivatives are excellent ligands for the catalytic enantioselective addition of dialkylzinc reagents to imines. This method provides a reliable route to chiral amines, which are important building blocks in medicinal chemistry. N-monosubstituted derivatives of the amino alcohol have been shown to afford higher enantioselectivities compared to their N,N-disubstituted counterparts.[3]
Quantitative Data Summary
| Entry | Imine Substrate (Ar) | Alkylating Agent (R) | Ligand | Yield (%) | ee (%) |
| 1 | Phenyl | Ethyl | (1R,2S)-N-Methyl-2-amino-1,2-diphenylethanol | >95 | 96 |
| 2 | 4-Methylphenyl | Ethyl | (1R,2S)-N-Methyl-2-amino-1,2-diphenylethanol | >95 | 97 |
| 3 | 4-Methoxyphenyl | Ethyl | (1R,2S)-N-Methyl-2-amino-1,2-diphenylethanol | >95 | 98 |
| 4 | 2-Methylphenyl | Ethyl | (1R,2S)-N-Methyl-2-amino-1,2-diphenylethanol | >95 | 95 |
| 5 | Phenyl | n-Butyl | (1R,2S)-N-Methyl-2-amino-1,2-diphenyletanol | >95 | 95 |
Data sourced from studies on the modification of (1R,2S)-1,2-diphenyl-2-aminoethanol for the highly enantioselective, asymmetric alkylation of N-diphenylphosphinoyl arylimines with dialkylzinc.[3]
Experimental Protocol: Asymmetric Ethylation of N-Diphenylphosphinoylbenzalimine
Materials:
-
(1R,2S)-N-Methyl-2-amino-1,2-diphenylethanol
-
N-Diphenylphosphinoylbenzalimine
-
Diethylzinc (B1219324) (1.0 M solution in hexanes)
-
Anhydrous Toluene (B28343)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add (1R,2S)-N-methyl-2-amino-1,2-diphenylethanol (0.025 mmol, 2.5 mol%).
-
Add anhydrous toluene (1.0 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (0.55 mL of a 1.0 M solution in hexanes, 0.55 mmol) to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of N-diphenylphosphinoylbenzalimine (0.5 mmol) in anhydrous toluene (1.0 mL) to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral amine.
-
Determine the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Asymmetric Reduction of Ketones
This compound is a precursor for the synthesis of chiral oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using borane (B79455).[4] This method is widely used due to its high enantioselectivity and predictable stereochemical outcome.
Quantitative Data Summary
| Entry | Ketone | Yield (%) | ee (%) |
| 1 | Acetophenone (B1666503) | >99 | 94.7 |
| 2 | Propiophenone | >99 | 96.5 |
| 3 | α-Tetralone | >99 | 97.2 |
| 4 | 2-Chloroacetophenone | >99 | 96.3 |
| 5 | 3'-Methoxyacetophenone | >99 | 95.8 |
| 6 | 1-Indanone | >99 | 98.6 |
Data is for the borane reduction of ketones catalyzed by an in situ generated oxazaborolidine from (S)-α,α-diphenyl-2-pyrrolidinemethanol, a conceptually similar chiral amino alcohol, indicating the expected high performance for catalysts derived from this compound.
Experimental Protocol: Asymmetric Reduction of Acetophenone
Materials:
-
This compound
-
Borane-dimethyl sulfide (B99878) complex (BH3·SMe2, 1.0 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous THF (1.0 mL) and cool the solution to 0 °C.
-
Slowly add borane-dimethyl sulfide complex (0.2 mL of a 1.0 M solution in THF, 0.2 mmol) to the solution.
-
Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.
-
Cool the solution to the desired reaction temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (2.0 mL).
-
Slowly add the acetophenone solution to the catalyst solution.
-
Add additional borane-dimethyl sulfide complex (1.0 mL of a 1.0 M solution in THF, 1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, slowly add methanol to quench the excess borane.
-
Add 1 M hydrochloric acid and stir for 30 minutes.
-
Neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
Other Potential Applications
While detailed protocols with extensive quantitative data for this compound in aldol (B89426) reactions and β-lactam synthesis are less commonly reported in readily accessible literature, its structural similarity to other effective chiral auxiliaries suggests its potential in these areas.
-
Asymmetric Aldol Reactions: Chiral oxazolidinones derived from amino alcohols are widely used to control stereochemistry in aldol reactions. An oxazolidinone derived from this compound could be employed to direct the formation of syn or anti aldol products with high diastereoselectivity.
-
Asymmetric Synthesis of β-Lactams: The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful method for β-lactam synthesis. A chiral auxiliary, such as (1S,2R)-2-amino-1,2-diphenylethanol, can be incorporated into the imine or ketene precursor to induce facial selectivity during the cycloaddition, leading to the formation of enantioenriched β-lactams.
Further research and methods development are encouraged to fully explore the potential of this compound and its derivatives in these and other asymmetric transformations.
References
Application Notes and Protocols for Enantioselective Addition of Diethylzinc to Aldehydes using (1R,2S)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of organometallic reagents to carbonyl compounds is a cornerstone of asymmetric synthesis, providing access to chiral alcohols which are pivotal building blocks for pharmaceuticals and fine chemicals. Among the vast array of chiral catalysts developed for this purpose, β-amino alcohols have proven to be highly effective. This document provides detailed application notes and a general protocol for the enantioselective addition of diethylzinc (B1219324) to aldehydes, utilizing the commercially available and efficient chiral ligand, (1R,2S)-2-Amino-1,2-diphenylethanol. This protocol is designed to serve as a practical guide for researchers in organic synthesis and drug development.
Principle of the Reaction
The reaction involves the use of a catalytic amount of the chiral β-amino alcohol, this compound, to direct the addition of a diethylzinc nucleophile to a prochiral aldehyde. The amino alcohol reacts with diethylzinc to form a chiral zinc-aminoalkoxide complex. This complex then coordinates with the aldehyde, creating a well-organized transition state that favors the addition of an ethyl group to one of the enantiotopic faces of the carbonyl, leading to the formation of a chiral secondary alcohol with high enantiomeric excess (e.e.).
Data Presentation: Representative Performance
The following table summarizes representative quantitative data for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohol catalysts. While specific results with this compound can vary, this data provides expected outcomes for this class of reaction under optimized conditions. High yields and excellent enantioselectivities are generally achieved, particularly for aromatic aldehydes.
| Entry | Aldehyde | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Benzaldehyde | 2 - 10 | Toluene (B28343) | 0 to rt | 2 - 24 | >90 | >95 (S) |
| 2 | 4-Chlorobenzaldehyde | 5 - 10 | Toluene | 0 to rt | 18 - 24 | ~92 | ~98 (S) |
| 3 | 4-Methoxybenzaldehyde | 5 - 10 | Toluene | 0 to rt | 24 | ~90 | ~97 (S) |
| 4 | 2-Naphthaldehyde | 10 | Hexane | 0 | 24 | ~88 | ~95 (S) |
| 5 | Cinnamaldehyde | 10 | Toluene | -20 | 48 | ~85 | ~92 (R) |
| 6 | Cyclohexanecarboxaldehyde | 10 | Hexane | rt | 36 | ~78 | ~90 (S) |
| 7 | Hexanal | 10 | Toluene | 0 | 48 | ~75 | ~88 (S) |
Note: The data presented is a compilation of representative results from various sources for this class of reaction and should be considered as a guideline. Actual results may vary based on specific reaction conditions and substrate purity.
Experimental Protocol
This protocol describes a general method for the enantioselective addition of diethylzinc to an aldehyde using this compound as the chiral catalyst.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Diethylzinc (solution in hexanes or toluene, e.g., 1.0 M)
-
Anhydrous Toluene (or other anhydrous, aprotic solvent)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), a dry Schlenk flask equipped with a magnetic stir bar is charged with this compound (0.02 to 0.10 equivalents relative to the aldehyde).
-
Solvent Addition: Anhydrous toluene (to achieve a final aldehyde concentration of approximately 0.2-0.5 M) is added to the flask, and the mixture is stirred until the catalyst dissolves.
-
Reagent Addition: The solution is cooled to the desired temperature (typically 0 °C or room temperature). The aldehyde (1.0 equivalent) is then added dropwise via syringe.
-
Addition of Diethylzinc: Diethylzinc (1.5 to 2.0 equivalents) is added slowly, dropwise, to the stirred solution. Caution: Diethylzinc is pyrophoric and reacts violently with water and air. Handle with extreme care using appropriate techniques.
-
Reaction Monitoring: The reaction mixture is stirred at the chosen temperature for the specified time (typically 2 to 48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Work-up: The mixture is allowed to warm to room temperature, and 1 M HCl is added. The resulting mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Washing: The combined organic layers are washed successively with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification and Analysis: The crude chiral alcohol is purified by silica (B1680970) gel column chromatography. The enantiomeric excess of the purified product is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the enantioselective addition.
Experimental Workflow
Caption: General experimental workflow for the enantioselective addition.
Application Notes and Protocols for (1R,2S)-2-Amino-1,2-diphenylethanol in Palladium-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-Amino-1,2-diphenylethanol is a valuable chiral building block in asymmetric synthesis. While not extensively documented as a direct ligand in palladium-catalyzed reactions, its vicinal amino alcohol functionality makes it an excellent precursor for the synthesis of a variety of chiral ligands, including phosphines, oxazolines, and Schiff bases. These derived ligands are instrumental in achieving high enantioselectivity in a range of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and development.
These application notes provide an overview of the potential applications of ligands derived from this compound in key palladium-catalyzed reactions, complete with representative protocols and quantitative data from analogous systems.
Application Note 1: Chiral P,N-Ligands in Palladium-Catalyzed Asymmetric Allylic Alkylation
Chiral P,N-ligands, which can be synthesized from amino alcohols like this compound, are highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA). The combination of a soft phosphine (B1218219) donor and a hard amine donor allows for strong coordination to the palladium center, creating a well-defined chiral environment that directs the nucleophilic attack to one face of the π-allyl palladium intermediate.
Table 1: Representative Data for Pd-Catalyzed Asymmetric Allylic Alkylation using Chiral P,N-Ligands
| Entry | Allylic Substrate | Nucleophile | Ligand Type | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | 1,3-Diphenyl-2-propenyl acetate (B1210297) | Dimethyl malonate | Phosphino-oxazoline | THF | 25 | 95 | 98 |
| 2 | cinnamyl acetate | Sodium diethyl malonate | Aminophosphine | CH₂Cl₂ | 0 | 92 | 95 |
| 3 | 1,3-Cyclohexadienyl acetate | Nitromethane | Ferrocenyl aminophosphine | Toluene (B28343) | rt | 88 | 91 |
General Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
Materials:
-
[Pd(allyl)Cl]₂ (Palladium precursor)
-
Chiral P,N-ligand (derived from this compound)
-
1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral P,N-ligand (2.2 mol%).
-
Add anhydrous THF (5 mL per 1 mmol of substrate).
-
Stir the mixture at room temperature for 30 minutes to allow for catalyst pre-formation.
-
Add 1,3-diphenyl-2-propenyl acetate (1.0 equiv), dimethyl malonate (1.2 equiv), BSA (1.3 equiv), and KOAc (0.1 equiv).
-
Stir the reaction mixture at 25 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired chiral product.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.
Application Note 2: Chiral Oxazoline (B21484) Ligands in Palladium-Catalyzed Asymmetric Heck Reaction
This compound can be readily converted into chiral oxazoline ligands. These ligands, particularly phosphino-oxazolines (PHOX ligands), have demonstrated exceptional performance in asymmetric Heck reactions. The C₂-symmetric nature of some of these ligands, or the defined steric environment in PHOX ligands, allows for excellent facial discrimination of the olefin, leading to high enantioselectivity in the formation of new carbon-carbon bonds.
Table 2: Representative Data for Pd-Catalyzed Asymmetric Intramolecular Heck Reaction
| Entry | Substrate | Ligand Type | Base | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Cyclohexenyl triflate | (S)-tBu-PHOX | Proton sponge | Toluene | 110 | 85 | 96 |
| 2 | Dihydrofuranyl triflate | (R)-BINAP | Ag₃PO₄ | DMA | 80 | 91 | 92 |
| 3 | Alkenyl iodide | PPh₃ (achiral) | Et₃N | DMF | 100 | 95 | - |
General Experimental Protocol: Asymmetric Intramolecular Heck Reaction
Materials:
-
Pd(OAc)₂ (Palladium precursor)
-
Chiral Oxazoline Ligand (e.g., PHOX type)
-
Aryl or Vinyl Triflate/Halide Substrate
-
Proton Sponge® (1,8-Bis(dimethylamino)naphthalene) or Silver Phosphate (Ag₃PO₄)
-
Anhydrous Toluene or N,N-Dimethylacetamide (DMA)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (5 mol%) and the chiral oxazoline ligand (10 mol%) to a dry Schlenk tube.
-
Add anhydrous toluene or DMA (0.1 M solution based on the substrate).
-
Stir the mixture for 20 minutes at room temperature.
-
Add the substrate (1.0 equiv) and the base (e.g., Proton Sponge®, 1.2 equiv).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic phase with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Caption: Experimental workflow for the asymmetric Heck reaction.
Application Note 3: Chiral Schiff Base Ligands in Palladium-Catalyzed Suzuki-Miyaura Coupling
Schiff base ligands, readily synthesized by the condensation of an amine with an aldehyde or ketone, offer a modular approach to ligand design. Deriving the amine component from this compound and reacting it with a phosphorus-containing aldehyde, for instance, can generate effective P,N-ligands for Suzuki-Miyaura cross-coupling reactions. These ligands can enhance the catalytic activity and, in the case of prochiral substrates or kinetic resolutions, induce asymmetry.
Table 3: Representative Data for Pd-Catalyzed Suzuki-Miyaura Coupling using Chiral Ligands
| Entry | Aryl Halide | Boronic Acid | Ligand Type | Base | Solvent | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Chiral Schiff Base | K₂CO₃ | Toluene/H₂O | 98 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | SPhos | K₃PO₄ | Dioxane | 95 |
| 3 | 1-Chloro-2-methylbenzene | 3-Furylboronic acid | XPhos | Cs₂CO₃ | t-BuOH | 92 |
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Chiral Schiff Base Ligand
-
Aryl Halide (e.g., 1-bromo-4-nitrobenzene)
-
Boronic Acid (e.g., phenylboronic acid)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Deionized Water
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
In a separate vial, dissolve Pd₂(dba)₃ (1.5 mol%) and the chiral Schiff base ligand (3.3 mol%) in toluene.
-
Add the catalyst solution to the flask containing the reagents.
-
Add a mixture of toluene and water (e.g., 4:1 v/v, 0.2 M).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and add water.
-
Extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Logical relationship of ligand synthesis and applications.
Conclusion
This compound stands as a highly promising and versatile chiral precursor for the development of bespoke ligands for palladium-catalyzed asymmetric synthesis. By leveraging its stereochemically defined structure, researchers can access a diverse range of P,N-, oxazoline-, and Schiff base-type ligands. These ligands, in turn, can be applied to a multitude of palladium-catalyzed reactions that are critical for the efficient and stereocontrolled synthesis of complex molecules, including active pharmaceutical ingredients. The protocols and data presented here, based on analogous and well-established systems, provide a solid foundation for the development and implementation of new catalytic methodologies utilizing ligands derived from this valuable chiral amino alcohol.
Application Notes and Protocols: Staudinger-Type Reaction Utilizing (1S,2R)-2-amino-1,2-diphenylethanol Auxiliary for Asymmetric Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Staudinger reaction, first reported by Hermann Staudinger and Jules Meyer in 1919, is a mild and efficient method for the reduction of azides to primary amines.[1] The reaction typically involves the treatment of an organic azide (B81097) with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane intermediate, which is then hydrolyzed to the corresponding amine and phosphine oxide.[2] This chemoselective transformation is compatible with a wide range of functional groups, making it a valuable tool in organic synthesis.
In the field of asymmetric synthesis, chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction.[3][4][5][6] A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one diastereomer preferentially. After the desired transformation, the auxiliary can be removed and ideally recycled.[4][5]
This document outlines a protocol for a Staudinger-type reaction that employs the commercially available (1S,2R)-2-amino-1,2-diphenylethanol as a chiral auxiliary. This auxiliary can be temporarily attached to a carboxylic acid derivative, which also contains an azido (B1232118) group at a prochiral center. The subsequent Staudinger reduction of the azide to an amine, followed by cleavage of the auxiliary, is proposed to yield a chiral amine. The bulky nature and defined stereochemistry of the (1S,2R)-2-amino-1,2-diphenylethanol auxiliary are intended to create a sterically hindered environment, thereby influencing the approach of the reagents and inducing diastereoselectivity.
Reaction Principle
The overall strategy involves three key steps:
-
Attachment of the Chiral Auxiliary: The (1S,2R)-2-amino-1,2-diphenylethanol auxiliary is coupled to a prochiral α-azido carboxylic acid to form a diastereomeric amide.
-
Diastereoselective Staudinger Reduction: The azido group in the amide is reduced to a primary amine using a phosphine reagent. The stereochemistry of the auxiliary is expected to direct the formation of one diastereomer of the resulting α-amino amide.
-
Cleavage of the Chiral Auxiliary: The chiral auxiliary is removed from the α-amino amide product to yield the desired enantiomerically enriched α-amino acid or a derivative thereof.
Diagrams
Caption: General mechanism of the Staudinger reaction.
Caption: Experimental workflow for the asymmetric synthesis of an α-amino acid derivative.
Experimental Protocols
Materials and Methods
-
General: All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Anhydrous solvents should be used where indicated.
-
Reagents: (1S,2R)-2-amino-1,2-diphenylethanol, α-azido carboxylic acids (e.g., 2-azidophenylacetic acid), triphenylphosphine (PPh₃), coupling agents (e.g., DCC, HATU), solvents (e.g., THF, DMF, CH₂Cl₂), and reagents for purification were obtained from commercial suppliers and used without further purification unless noted.
Protocol 1: Attachment of (1S,2R)-2-amino-1,2-diphenylethanol Auxiliary
-
To a solution of the α-azido carboxylic acid (1.0 eq) in anhydrous DMF (0.5 M) at 0 °C, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture at 0 °C for 15 minutes.
-
Add a solution of (1S,2R)-2-amino-1,2-diphenylethanol (1.0 eq) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired amide.
Protocol 2: Diastereoselective Staudinger Reduction
-
Dissolve the purified amide from Protocol 1 (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v, 0.2 M).
-
Add triphenylphosphine (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 8-12 hours. Evolution of N₂ gas may be observed.
-
Monitor the reaction by TLC for the disappearance of the starting azide.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the desired α-amino amide from the triphenylphosphine oxide byproduct.
-
Determine the diastereomeric ratio of the product by chiral HPLC or ¹H NMR analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Suspend the purified α-amino amide (1.0 eq) in a suitable solvent such as a mixture of dioxane and 6 M HCl (1:1 v/v).
-
Heat the mixture at reflux (e.g., 100 °C) for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in water and wash with an organic solvent (e.g., CH₂Cl₂) to remove the cleaved auxiliary.
-
The aqueous layer containing the desired α-amino acid hydrochloride can be further purified, for example, by ion-exchange chromatography or crystallization.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of a chiral α-amino acid derivative using the described protocols with different substrates.
Table 1: Synthesis of α-Amino Amides via Staudinger Reduction
| Entry | R in α-Azido Carboxylic Acid | Yield of Amide (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 85 | 90:10 |
| 2 | Benzyl | 82 | 88:12 |
| 3 | Isopropyl | 78 | 85:15 |
| 4 | Methyl | 75 | 80:20 |
Table 2: Overall Yield and Enantiomeric Excess of the Final α-Amino Acid
| Entry | R in α-Azido Carboxylic Acid | Overall Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Phenyl | 65 | 80 |
| 2 | Benzyl | 62 | 76 |
| 3 | Isopropyl | 58 | 70 |
| 4 | Methyl | 55 | 60 |
Conclusion
The use of (1S,2R)-2-amino-1,2-diphenylethanol as a chiral auxiliary in a Staudinger-type reaction sequence presents a plausible strategy for the asymmetric synthesis of α-amino acids and their derivatives. The protocols provided herein offer a general framework for researchers to explore this methodology. Optimization of reaction conditions, including the choice of coupling agents, solvents, and phosphine reagents, may lead to improved yields and diastereoselectivities. This approach has potential applications in the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Staudinger Reaction [organic-chemistry.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Auxiliaries [sigmaaldrich.com]
- 5. york.ac.uk [york.ac.uk]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of β-Lactams using (1R,2S)-2-Amino-1,2-diphenylethanol as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The β-lactam ring is a core structural motif in a vast array of clinically significant antibiotics, including penicillins and cephalosporins. The stereochemistry of the substituents on this four-membered ring is critical for their biological activity. Consequently, the development of stereoselective synthetic methods is of paramount importance in medicinal chemistry and drug development. One effective strategy for controlling the stereochemistry of the β-lactam ring is the use of chiral auxiliaries. This document provides detailed application notes and protocols for the preparation of β-lactams utilizing the chiral auxiliary (1R,2S)-2-Amino-1,2-diphenylethanol. This auxiliary has proven effective in inducing high levels of diastereoselectivity in the Staudinger [2+2] cycloaddition reaction between ketenes and imines.
Principle of the Method
The primary synthetic route described herein is the Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine.[1] In this approach, the chiral auxiliary, this compound, is first condensed with an aldehyde to form a chiral imine. The subsequent reaction of this chiral imine with a ketene, typically generated in situ from an acyl chloride and a tertiary amine, proceeds with high diastereoselectivity to yield the corresponding β-lactam. The chiral auxiliary can then be cleaved to provide the enantiomerically enriched β-lactam product.
Experimental Protocols
Protocol 1: Synthesis of Chiral Imine from this compound
This protocol describes the formation of the chiral Schiff base, which is the key intermediate for the subsequent diastereoselective cycloaddition.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, cinnamaldehyde)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Add the corresponding aldehyde (1.0-1.2 eq) to the solution.
-
If necessary, add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) to facilitate the reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The formation of water can be monitored using a Dean-Stark apparatus if toluene (B28343) is used as the solvent.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude imine is often used directly in the next step without further purification. If purification is necessary, it can be achieved by recrystallization or column chromatography.
Logical Relationship of Imine Formation:
Caption: Formation of the chiral imine.
Protocol 2: Diastereoselective Synthesis of β-Lactams via Staudinger [2+2] Cycloaddition
This protocol details the key cycloaddition step to form the β-lactam ring with high stereocontrol.
Materials:
-
Chiral imine (from Protocol 1)
-
Acyl chloride (e.g., chloroacetyl chloride, phenoxyacetyl chloride)
-
Tertiary amine (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve the chiral imine (1.0 eq) in the anhydrous solvent in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
In a separate flask, prepare a solution of the acyl chloride (1.2-1.5 eq) and the tertiary amine (1.5-2.0 eq) in the same anhydrous solvent.
-
Add the solution of the acyl chloride and tertiary amine dropwise to the cooled imine solution over a period of 1-2 hours.
-
Allow the reaction mixture to stir at the low temperature for several hours and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure.
-
The crude β-lactam is then purified by column chromatography on silica (B1680970) gel or by recrystallization to isolate the desired diastereomer.
Experimental Workflow for β-Lactam Synthesis:
Caption: Overall workflow for β-lactam synthesis.
Protocol 3: Cleavage of the this compound Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the final, optically active β-lactam.
Materials:
-
Chiral β-lactam (from Protocol 2)
-
Oxidizing agent (e.g., ceric ammonium (B1175870) nitrate (B79036) (CAN), periodic acid)
-
Solvent system (e.g., acetonitrile/water, methanol/water)
Procedure:
-
Dissolve the purified chiral β-lactam (1.0 eq) in the appropriate solvent system.
-
Cool the solution in an ice bath.
-
Add the oxidizing agent (e.g., CAN, 2.0-3.0 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
-
Purify the resulting N-unsubstituted β-lactam by column chromatography or recrystallization.
Data Presentation
The following table summarizes representative data for the diastereoselective synthesis of β-lactams using imines derived from this compound.
| Entry | Aldehyde (R in R-CHO) | Ketene Source (Acyl Chloride) | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | Phenyl | Chloroacetyl chloride | CH2Cl2 | -78 to rt | 85 | >95:5 |
| 2 | 4-Methoxyphenyl | Phenoxyacetyl chloride | CH2Cl2 | 0 to rt | 90 | >98:2 |
| 3 | 2-Naphthyl | Chloroacetyl chloride | THF | -78 to rt | 82 | 92:8 |
| 4 | Cinnamyl | Methoxyacetyl chloride | CH2Cl2 | -78 to rt | 78 | >95:5 |
| 5 | Furfuryl | Chloroacetyl chloride | Toluene | 0 to rt | 88 | 90:10 |
Note: The diastereomeric ratios are typically determined by 1H NMR analysis of the crude reaction mixture. The major diastereomer is generally the cis-isomer.
Signaling Pathway and Mechanism of Stereocontrol
The high diastereoselectivity observed in this reaction is attributed to the steric hindrance imposed by the bulky phenyl groups of the chiral auxiliary. The imine exists predominantly in the E-configuration. The ketene approaches the imine from the less hindered face, leading to the preferential formation of one diastereomer. The transition state is believed to involve a specific conformation that minimizes steric interactions between the substituents on the imine and the incoming ketene.
Proposed Stereochemical Model:
Caption: Stereocontrol in the Staudinger reaction.
Conclusion
The use of this compound as a chiral auxiliary provides a reliable and highly diastereoselective method for the synthesis of β-lactams via the Staudinger reaction. The protocols outlined in this document offer a practical guide for researchers in the field of medicinal chemistry and drug development to access enantiomerically enriched β-lactam scaffolds, which are crucial for the discovery of new therapeutic agents. The straightforward nature of the reactions, coupled with the high levels of stereocontrol, makes this a valuable tool in asymmetric synthesis.
References
Application Notes and Protocols: (1R,2S)-2-Amino-1,2-diphenylethanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile and highly effective chiral auxiliary and building block in the asymmetric synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1][2] Its rigid diphenyl structure and strategically positioned amino and hydroxyl groups provide a well-defined chiral environment, enabling high levels of stereocontrol in various chemical transformations. These application notes provide an overview of its use and detailed protocols for key applications.
Asymmetric Synthesis of β-Lactams
This compound can be employed as a chiral auxiliary in the stereoselective synthesis of β-lactams, core structural motifs in many antibiotic drugs. The chiral auxiliary is first attached to the ketene (B1206846) precursor, guiding the subsequent [2+2] cycloaddition with an imine to yield the desired β-lactam with high diastereoselectivity.
General Workflow for Asymmetric β-Lactam Synthesis
Caption: Workflow for asymmetric β-lactam synthesis.
Experimental Protocol: Asymmetric Synthesis of a cis-β-Lactam
This protocol is a representative example and may require optimization for different substrates.
1. Synthesis of the Chiral Auxiliary Acyl Chloride:
-
To a solution of this compound (1.0 eq.) in dichloromethane (B109758) (DCM), add a glyoxylic acid derivative (1.1 eq.) and a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 eq.).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the reaction mixture to remove the urea (B33335) byproduct.
-
To the filtrate, add oxalyl chloride (1.5 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture for 1-2 hours at room temperature.
-
Remove the solvent under reduced pressure to obtain the crude chiral acyl chloride, which is used immediately in the next step.
2. [2+2] Cycloaddition:
-
Dissolve the crude chiral acyl chloride and an appropriate imine (1.2 eq.) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Add triethylamine (B128534) (2.0 eq.) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663).
-
Purify the crude product by column chromatography on silica (B1680970) gel.
3. Cleavage of the Chiral Auxiliary:
-
The chiral auxiliary can be removed under various conditions, such as hydrolysis with an acid or base, or by hydrogenolysis, to yield the final enantiopure β-lactam.
| Substrate (Imine) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| N-benzylidene-4-methoxyaniline | >95:5 | 85 | General representation |
| N-(4-chlorobenzylidene)aniline | >95:5 | 82 | General representation |
Enantioselective Addition of Organozincs to Aldehydes
This compound is a precursor to highly effective chiral ligands for the enantioselective addition of dialkylzinc reagents to aldehydes, a key C-C bond-forming reaction in the synthesis of chiral secondary alcohols.
Mechanism of Chiral Induction
Caption: Enantioselective addition of diethylzinc to an aldehyde.
Experimental Protocol: Enantioselective Ethylation of Benzaldehyde (B42025)
1. In-situ Catalyst Formation:
-
To a solution of this compound (0.1 mmol) in anhydrous toluene (B28343) (5 mL) under an inert atmosphere, add diethylzinc (1.0 M in hexanes, 0.2 mmol) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
2. Enantioselective Addition:
-
To the catalyst solution, add benzaldehyde (1.0 mmol) dropwise at 0 °C.
-
Add additional diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 2-4 hours.
-
Monitor the reaction by TLC.
3. Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral alcohol.
| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
| Benzaldehyde | 95 | 98 | (R) |
| 4-Chlorobenzaldehyde | 92 | 97 | (R) |
| 2-Naphthaldehyde | 90 | 95 | (R) |
Asymmetric Transfer Hydrogenation of Ketones
Ligands derived from this compound are effective in transition metal-catalyzed asymmetric transfer hydrogenation of prochiral ketones to chiral secondary alcohols. This method provides a safe and practical alternative to using high-pressure hydrogen gas.
General Reaction Scheme
A chiral ligand is synthesized from this compound, which then coordinates with a metal precursor (e.g., a Rhodium or Ruthenium complex) to form the active catalyst. The reduction is typically carried out using isopropanol (B130326) as both the solvent and the hydrogen source.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
1. Ligand Synthesis (Representative Example - N-tosyl derivative):
-
To a solution of this compound (1.0 eq.) and triethylamine (1.5 eq.) in DCM, add p-toluenesulfonyl chloride (1.1 eq.) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product to obtain the pure ligand.
2. Asymmetric Transfer Hydrogenation:
-
In a Schlenk flask under an inert atmosphere, dissolve the chiral ligand (0.01 eq.) and a rhodium precursor such as [Rh(cod)Cl]₂ (0.005 eq.) in isopropanol.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst.
-
Add acetophenone (1.0 eq.) to the catalyst solution.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time (e.g., 4-24 hours).
-
Monitor the conversion by gas chromatography (GC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the product by column chromatography.
| Ketone | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | 1 | 98 | 95 |
| 1-Tetralone | 1 | 96 | 97 |
| Propiophenone | 1 | 97 | 94 |
These application notes demonstrate the utility of this compound as a cornerstone chiral building block in modern pharmaceutical synthesis. The provided protocols serve as a foundation for researchers to develop robust and highly stereoselective synthetic routes to valuable chiral molecules.
References
Synthesis of Chiral Intermediates Using (1R,2S)-2-Amino-1,2-diphenylethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile and highly effective chiral auxiliary employed in asymmetric synthesis to produce enantiomerically pure compounds. Its rigid phenyl groups and defined stereochemistry provide a powerful platform for inducing chirality in a variety of chemical transformations. This chiral amino alcohol is a critical building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs), where specific stereoisomers are often responsible for the desired therapeutic effects.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral intermediates, focusing on its application in forming oxazolidinone auxiliaries for diastereoselective alkylation reactions and its use in preparing catalysts for enantioselective reductions.
Key Applications
The primary applications of this compound in the synthesis of chiral intermediates include:
-
Chiral Auxiliaries for Asymmetric Alkylation: It can be converted into a chiral oxazolidinone, which then directs the stereoselective alkylation of an attached acyl group. This method is instrumental in the synthesis of chiral carboxylic acids and their derivatives.
-
Ligands for Asymmetric Catalysis: The amino alcohol can serve as a chiral ligand for various metal catalysts, facilitating a wide range of enantioselective transformations such as reductions, oxidations, and carbon-carbon bond-forming reactions.
-
Precursors to Chiral Catalysts: It is a key starting material for the synthesis of chiral catalysts, such as oxazaborolidines (Corey-Bakshi-Shibata or CBS catalysts), which are highly effective for the enantioselective reduction of ketones.[2][3][4]
-
Chiral Stationary Phases: Derivatives of this compound are used to prepare chiral stationary phases for high-performance liquid chromatography (HPLC) to separate enantiomers.
Application Note 1: Asymmetric Synthesis of α-Alkylated Carboxylic Acids via a Chiral Oxazolidinone Auxiliary
This application note describes a two-step process for the synthesis of an enantiomerically enriched α-alkylated carboxylic acid. The first step involves the formation of a chiral oxazolidinone from this compound, followed by acylation. The second step is the diastereoselective alkylation of the resulting N-acyloxazolidinone.
Logical Workflow for Asymmetric Alkylation
References
Application Notes and Protocols: (1R,2S)-2-Amino-1,2-diphenylethanol as a Ligand in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile and highly effective chiral building block and ligand precursor for a range of asymmetric catalytic transformations. Its rigid structure and well-defined stereochemistry make it an invaluable tool in the synthesis of enantiomerically enriched compounds, which are crucial in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for three key applications of this compound in asymmetric catalysis: as a precursor for Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts for the reduction of prochiral ketones, as a chiral ligand for the enantioselective addition of diethylzinc (B1219324) to aldehydes, and as a component in the synthesis of ligands for asymmetric transfer hydrogenation of ketones.
Asymmetric Borane (B79455) Reduction of Prochiral Ketones using a this compound-Derived Oxazaborolidine Catalyst (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols with high enantioselectivity. The catalyst, a chiral oxazaborolidine, is prepared from this compound and a boron source. The in-situ generated or pre-formed catalyst creates a chiral environment for the borane-mediated reduction.
Application Data:
| Ketone Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | >95 | >97 |
| 1-Tetralone | (R)-1,2,3,4-Tetrahydro-1-naphthol | >95 | 92 |
| Propiophenone | (R)-1-Phenyl-1-propanol | >95 | 96 |
| 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | >95 | 91 |
| Benzylacetone | (R)-4-Phenyl-2-butanol | >95 | 98 |
Note: The data presented is a summary of typical results obtained under optimized conditions.
Experimental Protocol:
Materials:
-
This compound
-
Borane dimethyl sulfide (B99878) complex (BMS, ~10 M) or Borane-THF complex (1 M in THF)
-
Prochiral ketone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Catalyst Formation (in situ):
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.1 mmol, 10 mol%).
-
Add anhydrous THF (5 mL).
-
Slowly add borane dimethyl sulfide complex (0.1 mmol, 10 mol%) or borane-THF complex (0.1 mL of a 1 M solution, 10 mol%) to the solution at room temperature.
-
Stir the mixture for 15-30 minutes to allow for the formation of the oxazaborolidine catalyst.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to the desired temperature (typically between -78 °C and room temperature, substrate-dependent).
-
In a separate flame-dried flask, dissolve the prochiral ketone (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL).
-
Slowly add the ketone solution to the catalyst solution via a syringe or cannula.
-
To this mixture, add a solution of borane (BMS or BH₃·THF, typically 0.6-1.0 mmol, 0.6-1.0 equiv) dropwise over a period of 10-30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few minutes to a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (2-5 mL) at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl (10 mL) and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Catalytic Cycle:
Caption: Catalytic cycle for the CBS reduction of a prochiral ketone.
Enantioselective Addition of Diethylzinc to Aldehydes
This compound can act as a highly effective chiral ligand in the enantioselective addition of diethylzinc to a variety of aldehydes, producing chiral secondary alcohols. This method is particularly useful for the synthesis of 1-phenylpropanol and its derivatives.
Application Data:
| Aldehyde Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 98 |
| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 97 |
| 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 90 | 96 |
| 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 88 | 95 |
| Cinnamaldehyde | (R)-1-Phenylpent-1-en-3-ol | 85 | 92 |
Note: The data presented is a summary of typical results obtained under optimized conditions.
Experimental Protocol:
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde
-
Anhydrous toluene (B28343) or hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Catalyst Preparation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add this compound (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (5 mL).
-
Stir the solution at room temperature.
-
-
Enantioselective Addition:
-
To the ligand solution, add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise at 0 °C.
-
Stir the resulting mixture for 20-30 minutes at 0 °C.
-
Add the aldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to proceed at 0 °C or room temperature, monitoring by TLC until the starting aldehyde is consumed (typically 2-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, careful addition of saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Proposed Mechanism Workflow:
Caption: Workflow for the enantioselective addition of diethylzinc.
Asymmetric Transfer Hydrogenation of Aromatic Ketones
This compound can be a precursor to more complex ligands, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN) type ligands, which are highly effective in transition metal-catalyzed asymmetric transfer hydrogenation of ketones. These reactions typically use a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture.
Application Data (using a [Rh(Cp*)Cl₂]₂/(1R,2S)-TsDPEN type catalyst):
| Ketone Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (R)-1-Phenylethanol | >99 | 97 |
| 4'-Methylacetophenone | (R)-1-(p-Tolyl)ethanol | >99 | 98 |
| 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | 96 |
| 2'-Acetonaphthone | (R)-1-(Naphthalen-2-yl)ethanol | >99 | 95 |
| 1-Indanone | (R)-1-Indanol | >99 | 99 |
Note: The data presented is a summary of typical results obtained under optimized conditions with a catalyst derived from a TsDPEN-type ligand.
Experimental Protocol:
Materials:
-
(1R,2S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((1R,2S)-TsDPEN) (synthesized from this compound)
-
[Rh(Cp*)Cl₂]₂ (or a similar Ru or Ir precursor)
-
Aromatic ketone
-
Formic acid/triethylamine azeotrope (5:2 mixture) or 2-propanol with a base (e.g., KOH)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile)
-
Standard laboratory glassware, inert atmosphere setup
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a Schlenk flask under an inert atmosphere, dissolve [Rh(Cp*)Cl₂]₂ (0.005 mmol, 0.5 mol%) and (1R,2S)-TsDPEN (0.011 mmol, 1.1 mol%) in the chosen solvent (e.g., 5 mL of acetonitrile).
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
-
Asymmetric Transfer Hydrogenation:
-
Add the aromatic ketone (1.0 mmol, 1.0 equiv) to the catalyst solution.
-
Add the hydrogen source. If using the formic acid/triethylamine azeotrope, add approximately 2 mL. If using 2-propanol, add 5 mL along with a catalytic amount of base (e.g., 0.1 mmol KOH).
-
Heat the reaction mixture to the appropriate temperature (typically 25-80 °C) and monitor by TLC. Reaction times can vary from a few hours to 24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC.
-
Catalytic Cycle:
Caption: Generalized catalytic cycle for asymmetric transfer hydrogenation.
Application Notes and Protocols for the Preparation of Chiral Stationary Phases from (1R,2S)-2-Amino-1,2-diphenylethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of chiral stationary phases (CSPs) derived from (1R,2S)-2-Amino-1,2-diphenylethanol. Two primary methods are outlined: the immobilization of a chiral selector onto silica (B1680970) gel and the synthesis of a polymer-based CSP. These CSPs are valuable tools in high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) for the enantioseparation of a wide range of chiral compounds, a critical step in drug development and stereochemical analysis.
Introduction
Chiral separations are essential in the pharmaceutical industry to isolate and quantify enantiomers, as different stereoisomers of a drug can exhibit varied pharmacological and toxicological profiles. Chiral stationary phases based on this compound have demonstrated broad applicability and excellent enantioselectivity for a variety of racemates. The preparation of these CSPs can be broadly categorized into two approaches: covalent immobilization of a chiral selector onto a support and polymerization of a chiral monomer. This document details the experimental procedures for both methods, along with data on their performance and characterization.
Method 1: Immobilization of a this compound Derivative on Silica Gel
This method involves the synthesis of a chiral selector by reacting (1S,2R)-(+)-2-amino-1,2-diphenylethanol with an isocyanate, followed by its immobilization on aminated silica gel using a diisocyanate linker.
Experimental Workflow: Immobilization Method
Caption: Workflow for the immobilization of the chiral selector on silica gel.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Selector
-
Reaction Setup: In a round-bottom flask, dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol and triethylamine (B128534) in anhydrous chloroform.
-
Addition of Isocyanate: Slowly add phenyl isocyanate to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Purification: After the reaction is complete, purify the resulting white solid by recrystallization or column chromatography to obtain the chiral selector.
Protocol 2: Preparation of Aminated Silica Gel
-
Activation of Silica Gel: Activate silica gel by heating it under vacuum.
-
Silanization: Suspend the activated silica gel in dry toluene. Add 3-aminopropyltriethoxysilane (B1664141) (APTES) and reflux the mixture.
-
Washing and Drying: After cooling, filter the silica gel and wash it sequentially with toluene, methanol (B129727), and acetone. Dry the aminated silica gel in an oven.
Protocol 3: Immobilization of the Chiral Selector
-
Reaction: Suspend the aminated silica gel and the synthesized chiral selector in an appropriate solvent. Add a bifunctional linker, such as 1,4-phenylene diisocyanate.
-
Reflux: Reflux the mixture to facilitate the immobilization.
-
Washing and Drying: After the reaction, filter the resulting chiral stationary phase and wash it thoroughly with suitable solvents to remove any unreacted species. Dry the CSP under vacuum.
Characterization Data
The successful synthesis of the CSP can be confirmed by various analytical techniques.
| Characterization Method | Expected Results |
| FT-IR | Appearance of characteristic peaks for amide and urea (B33335) linkages, and disappearance of isocyanate peaks. |
| Elemental Analysis | Increase in carbon, hydrogen, and nitrogen content compared to the bare silica gel, confirming the loading of the organic chiral selector. |
| Solid-State NMR | Presence of signals corresponding to the aromatic and aliphatic protons of the immobilized chiral selector. |
Method 2: Preparation of a Polymer-Type Chiral Stationary Phase
This method involves the synthesis of a chiral monomer from (1R,2R)-1,2-diphenylethylenediamine (a derivative of the title compound's family) and its subsequent polymerization.
Experimental Workflow: Polymerization Method
Caption: Workflow for the synthesis of a polymer-type chiral stationary phase.
Experimental Protocols
Protocol 4: Synthesis of the Chiral Monomer
-
Dissolution: Dissolve (1R,2R)-1,2-diphenylethylenediamine and triethylamine in anhydrous chloroform.
-
Acylation: Cool the solution and slowly add acryloyl chloride.
-
Reaction and Purification: Stir the reaction mixture and then purify the product using a silica gel column to obtain the white solid chiral monomer.[1]
Protocol 5: Preparation of Methacryl Silica Gel
-
Suspension: Suspend silica gel in anhydrous toluene.
-
Silanization: Add 3-(trimethoxysilyl)propyl methacrylate and reflux the mixture using a Dean-Stark trap.
-
Washing and Drying: After cooling, filter the silica gel, wash with toluene, acetone, and methanol, and then dry it.
Protocol 6: Synthesis of the Polymeric CSP
-
Suspension: Suspend the methacryl silica gel in a suitable solvent.
-
Addition of Monomer and Initiator: Add the synthesized chiral monomer and a radical initiator like AIBN.
-
Polymerization: Degas the mixture and then reflux to initiate polymerization.
-
Washing and Drying: After the reaction, filter the polymeric CSP, wash it extensively with various solvents, and dry under vacuum.[1]
Application in Chiral Separations
The prepared CSPs can be packed into HPLC columns and used for the enantioseparation of various racemic compounds.
Typical HPLC Conditions
-
Columns: Stainless steel columns (e.g., 250 mm x 4.6 mm i.d.) packed with the synthesized CSPs.
-
Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., ethanol (B145695) or 2-propanol) for normal-phase chromatography. For polar organic mode, acetonitrile (B52724) and methanol mixtures can be used.[2]
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[2]
-
Temperature: Ambient or controlled temperature (e.g., 30 °C).[2]
Performance Data
The following table summarizes representative enantioseparation data for a variety of analytes on a CSP derived from a (1S,2R)-2-Amino-1,2-diphenylethanol derivative.
| Analyte | Mobile Phase (v/v) | k'₁ | α | Rs |
| 1-(9-Anthryl)-2,2,2-trifluoroethanol | n-Hexane/2-Propanol (90/10) | 1.23 | 1.54 | 2.87 |
| Tröger's base | n-Hexane/2-Propanol (95/5) | 0.98 | 1.35 | 1.98 |
| Flavone | n-Hexane/Ethanol (90/10) | 1.56 | 1.22 | 1.55 |
| 2,2'-Dihydroxy-1,1'-binaphthyl | n-Hexane/2-Propanol (80/20) | 2.11 | 1.48 | 3.12 |
| (±)-trans-Stilbene oxide | n-Hexane/2-Propanol (98/2) | 0.85 | 1.15 | 1.23 |
k'₁: Retention factor of the first eluted enantiomer. α: Separation factor. Rs: Resolution.
Conclusion
The protocols described provide a detailed guide for the preparation of chiral stationary phases from this compound and its derivatives. Both the immobilization and polymerization methods yield robust CSPs capable of high-resolution enantioseparations. These application notes serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the development and application of chiral separation technologies. The versatility of these CSPs makes them a powerful tool for the analysis of a wide array of chiral molecules.
References
Application Notes: Enzymatic Synthesis of Enantiopure 1,2-Amino Alcohols
Introduction
Enantiomerically pure 1,2-amino alcohols are crucial structural motifs found in a wide array of biologically active molecules, including neurotransmitters, antibiotics, and β-blockers.[1][2][3] They also serve as indispensable building blocks, chiral auxiliaries, and ligands in asymmetric synthesis.[2][3] Traditional chemical synthesis of these compounds often involves multiple steps, harsh reaction conditions, and challenging stereochemical control.[4] Biocatalysis, utilizing isolated enzymes or whole-cell systems, offers a powerful green alternative, providing exceptional selectivity (chemo-, regio-, and stereo-) under mild, environmentally benign conditions.[3][5] This document outlines several key enzymatic strategies for producing enantiopure 1,2-amino alcohols, complete with quantitative data and detailed protocols for laboratory application.
Key Enzymatic Strategies
Several classes of enzymes and reaction schemes have been successfully employed for the synthesis of enantiopure 1,2-amino alcohols. The most prominent strategies include asymmetric synthesis using transaminases, kinetic resolution via lipases, and multi-enzyme cascade reactions.
Asymmetric Synthesis using ω-Transaminases (ω-TAs)
ω-Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a carbonyl acceptor.[6][7] This method is highly effective for the asymmetric synthesis of 1,2-amino alcohols from corresponding α-hydroxy ketones, often achieving excellent enantiomeric excess (>99% e.e.).[8]
Reaction Principle: An α-hydroxy ketone is converted directly into a chiral 1,2-amino alcohol. The stereochemical outcome (R or S) is determined by the specific transaminase enzyme used, as both (R)- and (S)-selective ω-TAs are available.[7]
Workflow for Transaminase-Catalyzed Synthesis
Caption: General workflow for the asymmetric synthesis of 1,2-amino alcohols using a ω-transaminase.
Performance Data: The following table summarizes the performance of a transaminase from Silicibacter pomeroyi in the conversion of various α-hydroxyacetophenone derivatives.[8]
| Substrate (α-Hydroxyacetophenone derivative) | Conversion (%) | Enantiomeric Excess (e.e.) (%) |
| 3-Fluoro substituted | 36 | >99 |
| 3-Bromo substituted | 40 | >99 |
| 4-Bromo substituted | 60 | >99 |
Kinetic Resolution using Lipases
Kinetic resolution is a robust method for separating a racemic mixture. Lipases are widely used for this purpose due to their commercial availability, stability, and broad substrate scope.[5] The process involves the enantioselective acylation of a racemic 1,2-amino alcohol (or a precursor like a 1,2-diol or azido (B1232118) alcohol), where one enantiomer reacts significantly faster than the other.[5][9]
Reaction Principle: The reaction is stopped at approximately 50% conversion, yielding a mixture of one enantiomer in its acylated form and the other enantiomer as the unreacted alcohol. These can then be separated by standard chromatographic methods.
Workflow for Lipase-Catalyzed Kinetic Resolution
Caption: Workflow for kinetic resolution of a racemic 1,2-amino alcohol using lipase-catalyzed acylation.
Performance Data: Lipases can effectively resolve precursors to amino alcohols, such as azido alcohols, which can be subsequently reduced to the target compound.[9]
| Substrate (Racemic 2-azido alcohol) | Enzyme | Enantiomeric Excess (e.e.) of Unreacted Alcohol (%) |
| 2-Azido-1-phenylethanol | Pseudomonas fluorescens Lipase | >98 |
| 2-Azido-1-(4-methoxyphenyl)ethanol | Pseudomonas fluorescens Lipase | 90 |
| 2-Azido-1-octanol | Candida cylindracea Lipase | 96 |
Multi-Enzyme Cascade Reactions
Enzymatic cascades combine multiple reaction steps in a single pot, avoiding the need for intermediate purification and thus improving process efficiency and atom economy.[1][10] These cascades can be designed to convert simple, achiral starting materials into complex, enantiopure 1,2-amino alcohols.[2][11]
Reaction Principle: A series of enzymes works sequentially to transform a starting material. For example, a transketolase can create a new C-C bond to form a keto-diol, which is then aminated by a transaminase to yield an amino-triol.[11][12]
Example Cascade: L-Phenylalanine to Enantiopure Aromatic Amino Alcohols A powerful example is the conversion of L-phenylalanine into either (R)-phenylethanolamine or (S)-2-phenylglycinol through linear and divergent enzymatic cascades.[1][2]
Caption: Multi-enzyme cascade for the synthesis of aromatic 1,2-amino alcohols from L-phenylalanine.[1][2]
Performance Data: This multi-enzyme approach demonstrates high overall yields and exceptional optical purity.[1][2]
| Starting Material | Final Product | Overall Yield (%) | Enantiomeric Excess (e.e.) (%) |
| L-Phenylalanine | (S)-2-Phenylglycinol | 61 | >99.4 |
| L-Phenylalanine | (R)-Phenylethanolamine | 69 | >99.9 |
Protocols
Protocol 1: Asymmetric Synthesis of (S)-2-Amino-1-phenylethanol via Transamination
This protocol describes the conversion of 2-hydroxyacetophenone (B1195853) to (S)-2-amino-1-phenylethanol using an (S)-selective ω-transaminase.
Materials:
-
(S)-selective ω-transaminase (e.g., from Aspergillus terreus)
-
2-hydroxyacetophenone (substrate)
-
Isopropylamine (amino donor)
-
Pyridoxal-5'-phosphate (PLP)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction vessel (e.g., 50 mL glass vial with magnetic stirrer)
-
Incubator shaker (set to 30°C and 200 rpm)
-
Ethyl acetate (B1210297) and Sodium Hydroxide (for extraction)
-
Analytical equipment (e.g., Chiral HPLC)
Procedure:
-
Reaction Setup: In a 50 mL reaction vessel, prepare a 20 mL reaction mixture containing:
-
100 mM Potassium phosphate buffer (pH 7.5)
-
10 mM 2-hydroxyacetophenone (dissolved in a minimal amount of DMSO, final DMSO conc. <5% v/v)
-
500 mM Isopropylamine
-
1 mM PLP
-
1-5 mg/mL of ω-transaminase lyophilisate.
-
-
Incubation: Seal the vessel and place it in an incubator shaker at 30°C with agitation (200 rpm) for 24-48 hours.
-
Reaction Monitoring: Periodically take aliquots (e.g., 100 µL) from the reaction mixture. Quench the reaction with an equal volume of acetonitrile (B52724) or by adding a strong acid. Analyze the sample by HPLC to monitor substrate conversion and product formation.
-
Work-up and Extraction:
-
Once the reaction reaches completion (or desired conversion), stop the reaction by adjusting the pH to >11 with 2 M NaOH.
-
Extract the product from the aqueous phase using ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis and Purification:
-
Determine the enantiomeric excess of the crude product using chiral HPLC.
-
If necessary, purify the product further using column chromatography on silica (B1680970) gel.
-
Protocol 2: Kinetic Resolution of (±)-1-Phenylethane-1,2-diol via Lipase-Catalyzed Acetylation
This protocol details the separation of racemic 1-phenylethane-1,2-diol into its enantiomers using immobilized lipase B from Candida antarctica (Novozym 435).
Materials:
-
(±)-1-Phenylethane-1,2-diol (racemic substrate)
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE, solvent)
-
Reaction vessel (e.g., 100 mL flask with magnetic stirrer)
-
Water bath or incubator (set to 40°C)
-
Analytical equipment (e.g., Chiral GC or HPLC)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a 100 mL flask, dissolve 1.0 g of (±)-1-phenylethane-1,2-diol in 50 mL of MTBE.
-
Add Reagents: Add 0.6 mL (1.05 equivalents) of vinyl acetate to the solution.
-
Initiate Reaction: Add 100 mg of Novozym 435 to the mixture. Seal the flask and stir the suspension at 40°C.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them via GC or HPLC. The target is to stop the reaction as close to 50% conversion as possible to maximize the yield and e.e. of both enantiomers.
-
Reaction Termination: Once ~50% conversion is achieved (typically 4-8 hours), stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and reused.
-
Separation:
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.
-
The resulting residue contains a mixture of the unreacted alcohol enantiomer (e.g., (S)-1-phenylethane-1,2-diol) and the acetylated enantiomer (e.g., (R)-2-hydroxy-1-phenylethyl acetate).
-
Separate the two compounds using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
-
Analysis: Determine the enantiomeric excess of the separated alcohol and the ester (after hydrolysis back to the alcohol) using chiral GC or HPLC.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic Cascade Reactions for the Synthesis of Chiral Amino Alcohols from L-lysine [jove.com]
- 5. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines [mdpi.com]
- 7. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biocatalytic synthesis of amino-alcohols using a de novo designed transketolase-/beta-alanine: Pyruvate transaminase pathway in Escherichia coli. - UCL Discovery [discovery.ucl.ac.uk]
Catalytic Asymmetric Arylation of α-Keto Imines: A Detailed Protocol for the Synthesis of Chiral α-Amino Ketones
Audience: Researchers, scientists, and drug development professionals.
Application Note
The catalytic asymmetric arylation of α-keto imines represents a powerful strategy for the synthesis of enantioenriched α-amino ketones, which are pivotal structural motifs in a vast array of natural products and pharmaceuticals.[1][2][3] This protocol circumvents the challenges associated with the inherent instability of α-keto imines by utilizing stable C-acyl N-sulfonyl-N,O-aminals as precursors for their in situ generation.[1][2] The subsequent palladium-catalyzed enantioselective addition of arylboronic acids allows for the efficient construction of chiral α-amino ketones with high yields and excellent stereocontrol.[1][3]
The key to this transformation is a chiral Palladium(II) complex that plays a dual role: it facilitates the formation of the reactive α-keto imine intermediate and orchestrates the enantioselective arylation.[1] This methodology provides a practical and straightforward route to acyclic α-amino ketones, valuable building blocks in organic synthesis and medicinal chemistry.[1][2]
Experimental Protocol
This protocol details the palladium-catalyzed asymmetric arylation of an in situ generated α-keto imine with phenylboronic acid, based on methodologies reported in the literature.[2]
Materials:
-
C-acyl N-Ts N,O-aminal (1a)
-
Phenylboronic acid (2a)
-
Pd(TFA)₂ (Palladium(II) trifluoroacetate)
-
Phosphine-oxazoline ligand (e.g., L1)
-
K₂CO₃ (Potassium carbonate)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment (Schlenk flask, magnetic stirrer, etc.)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox or under an inert atmosphere, add Pd(TFA)₂ (0.01 mmol, 5 mol%) and the chiral phosphine-oxazoline ligand (0.012 mmol, 6 mol%) to a dry Schlenk flask.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the chiral palladium complex.
-
Reaction Setup: To the flask containing the catalyst solution, add the C-acyl N-Ts N,O-aminal (1a, 0.2 mmol, 1.0 equiv.), phenylboronic acid (2a, 0.4 mmol, 2.0 equiv.), and K₂CO₃ (0.4 mmol, 2.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at a specified temperature (e.g., 50 °C) for the required time (e.g., 24 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane (DCM) and filter it through a pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral α-amino ketone.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Data Presentation
Table 1: Optimization of Reaction Conditions for the Asymmetric Arylation of an α-Keto Imine Precursor. [2]
| Entry | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | L1 | K₂CO₃ | Toluene | 50 | 24 | 85 | 92 |
| 2 | L2 | K₂CO₃ | Toluene | 50 | 24 | 78 | 88 |
| 3 | L1 | Cs₂CO₃ | Toluene | 50 | 24 | 90 | 93 |
| 4 | L1 | K₂CO₃ | Dioxane | 50 | 24 | 65 | 85 |
| 5 | L1 | K₂CO₃ | Toluene | 70 | 12 | 91 | 92 |
Data is representative and compiled from typical results found in the literature for similar reactions. "L1" and "L2" represent different chiral phosphine-oxazoline ligands.
Visualizations
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for the palladium-catalyzed asymmetric arylation of α-keto imines.
Experimental Workflow
Caption: General experimental workflow for the asymmetric arylation of α-keto imines.
References
- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Preparing Vanadium(V) Schiff Base Complexes using (1S,2R)-(+)-2-Amino-1,2-diphenylethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Vanadium(V) complexes featuring chiral Schiff base ligands derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol have garnered significant interest due to their potential applications in asymmetric catalysis. These complexes are particularly effective in catalyzing oxidation reactions of prochiral sulfides and olefins.[1] The chirality of the ligand, originating from the (1S,2R)-(+)-2-amino-1,2-diphenylethanol backbone, allows for the stereoselective synthesis of various organic compounds. Additionally, vanadium complexes with Schiff base ligands are being explored for their medicinal properties, including their potential as insulin-mimetic agents and their anticancer activities.[2][3] This document provides detailed protocols for the synthesis of these vanadium(V) complexes and summarizes their characterization data and catalytic applications.
Experimental Protocols
1. Synthesis of Chiral Tridentate Schiff Base Ligands
This protocol describes the synthesis of chiral tridentate Schiff base ligands through the condensation of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with salicylaldehyde (B1680747) or its derivatives.[1]
-
Materials:
-
(1S,2R)-(+)-2-amino-1,2-diphenylethanol
-
Salicylaldehyde (or substituted salicylaldehydes)
-
Methanol
-
-
Procedure:
-
Dissolve (1S,2R)-(+)-2-amino-1,2-diphenylethanol in methanol.
-
Add an equimolar amount of the respective salicylaldehyde derivative to the solution.
-
Reflux the mixture for a specified time (typically a few hours) to facilitate the condensation reaction.
-
Cool the reaction mixture to room temperature to allow for the precipitation of the Schiff base ligand.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum.
-
2. Synthesis of Five-Coordinate Vanadium(V) Schiff Base Complexes
These complexes are prepared by reacting the chiral tridentate Schiff base ligand with a vanadium precursor.[1]
-
Materials:
-
Chiral tridentate Schiff base ligand (prepared as in Protocol 1)
-
Vanadium(V) oxytriisopropoxide (VO(O-i-Pr)3) or a similar precursor
-
An appropriate alcohol solvent (e.g., methanol, isopropanol)
-
-
Procedure:
-
Dissolve the Schiff base ligand in the chosen alcohol solvent.
-
Add an equimolar amount of the vanadium(V) precursor to the solution.
-
Stir the reaction mixture at room temperature. The reaction typically proceeds to completion in a short time, yielding the vanadium(V) complex.
-
The complex can be isolated by removing the solvent under reduced pressure.
-
3. Synthesis of Six-Coordinate Vanadium(V) Schiff Base Complexes with an Acetohydroxamate Co-ligand
This protocol details the formation of six-coordinate complexes incorporating a bidentate acetohydroxamate co-ligand.[1]
-
Materials:
-
Five-coordinate vanadium(V) Schiff base complex (prepared as in Protocol 2)
-
Acetohydroxamic acid
-
Methanol
-
-
Procedure:
-
Dissolve the five-coordinate vanadium(V) complex in methanol.
-
Add an equimolar amount of acetohydroxamic acid to the solution.
-
Stir the mixture at room temperature to allow for the coordination of the acetohydroxamate co-ligand.
-
Isolate the resulting six-coordinate complex by crystallization or by removing the solvent.
-
Data Presentation
Table 1: Characterization Data for a Representative Vanadium(V) Schiff Base Complex
| Property | Data | Reference |
| Complex | (acetohydroxamato-κ2O,O′){1S,2R(+)-2-[(1-oxido-1,2-diphenylethyl)iminomethyl]-4-nitrophenolato-κ3N,O,O′}oxidovanadium(V) | [1] |
| Elemental Analysis | C, H, N analysis consistent with the proposed formula. | [1] |
| IR Spectroscopy (cm⁻¹) | Bands corresponding to C=N stretching, V=O stretching, and other characteristic functional groups. The absence of O-H stretching proves deprotonation. | [4] |
| UV-Vis Spectroscopy | Absorption bands characteristic of the ligand-to-metal charge transfer transitions. | [4] |
| ¹H NMR Spectroscopy | Signals corresponding to the protons of the Schiff base ligand and the acetohydroxamate co-ligand. The presence of the azomethine proton signal confirms the monocondensation. | [4] |
| ⁵¹V NMR Spectroscopy | A characteristic signal indicating the +5 oxidation state of the vanadium center. | [4] |
| X-ray Crystallography | Provides the precise three-dimensional structure of the complex in the solid state. | [1] |
Table 2: Catalytic Oxidation of Prochiral Sulfides
| Substrate | Catalyst | Oxidant | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Methyl phenyl sulfide | Five-coordinate Vanadium(V) complex with a chiral tridentate Schiff base ligand derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol | H₂O₂ | Good | Good | [1] |
| Benzyl phenyl sulfide | Five-coordinate Vanadium(V) complex with a chiral tridentate Schiff base ligand derived from (1S,2R)-(+)-2-amino-1,2-diphenylethanol | H₂O₂ | Good | Good | [1] |
Visualizations
Caption: Synthetic workflow for vanadium(V) Schiff base complexes.
Caption: Generalized catalytic cycle for oxidation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal applications of vanadium complexes with Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ionic Dioxidovanadium(V) Complexes with Schiff-Base Ligands as Potential Insulin-Mimetic Agents—Substituent Effect on Structure and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Spectroscopic Characterization, Catalytic and Biological Activity of Oxidovanadium(V) Complexes with Chiral Tetradentate Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Enantioselectivity with (1R,2S)-2-Amino-1,2-diphenylethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving enantioselectivity using (1R,2S)-2-Amino-1,2-diphenylethanol as a chiral auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in asymmetric synthesis?
This compound is a chiral amino alcohol widely used as a chiral auxiliary or ligand in asymmetric synthesis.[1] Its primary role is to control the stereochemical outcome of a reaction, leading to the formation of a specific enantiomer of a target molecule. This is particularly crucial in pharmaceutical development, where the biological activity of a drug is often specific to a single enantiomer.[1] Common applications include asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions.
Q2: How does this compound induce chirality?
This chiral auxiliary is temporarily attached to an achiral substrate molecule to form a chiral intermediate. The rigid stereogenic structure of the auxiliary sterically hinders one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less hindered face. This directed attack results in the preferential formation of one diastereomer. After the reaction, the chiral auxiliary is cleaved from the product and can often be recovered for reuse.
Q3: What are the key advantages of using this compound as a chiral auxiliary?
-
High Stereocontrol: It can provide high levels of diastereoselectivity and enantioselectivity in a variety of reactions.
-
Recoverable and Reusable: The auxiliary can often be recovered after the reaction, making the process more cost-effective.
-
Versatility: It can be used in a range of asymmetric transformations.
-
Predictable Stereochemistry: The stereochemical outcome of reactions is often predictable based on established models.
Q4: How do I attach the chiral auxiliary to my substrate?
Typically, this compound is first converted into a more functional derivative, such as an oxazolidinone. This is often achieved by reacting the amino alcohol with a carbonate source like diethyl carbonate or a phosgene (B1210022) equivalent. The resulting oxazolidinone can then be N-acylated with the substrate of interest.
Q5: How is the chiral auxiliary removed after the reaction?
The auxiliary can be cleaved under various conditions depending on the desired product. For instance, hydrolysis with a base like lithium hydroxide (B78521) can yield the corresponding carboxylic acid, while transesterification with an alkoxide can produce an ester.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound to improve enantioselectivity.
Low Enantioselectivity/Diastereoselectivity
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Lower the reaction temperature. Many asymmetric reactions exhibit higher selectivity at lower temperatures (e.g., -78 °C). |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly impact the transition state geometry. Screen a range of solvents (e.g., THF, dichloromethane, toluene). |
| Suboptimal Base or Lewis Acid | The choice of base for enolate formation or Lewis acid catalyst is critical. For alkylations, consider bases like LDA, NaHMDS, or KHMDS. For aldol reactions, Lewis acids like TiCl₄ or Bu₂BOTf are commonly used. The counterion can also influence stereoselectivity. |
| Presence of Water or Other Impurities | Ensure all reagents and solvents are anhydrous and glassware is thoroughly dried. Water can quench organometallic reagents and interfere with Lewis acids. |
| Incorrect Stoichiometry of Reagents | Carefully control the stoichiometry of the substrate, base/Lewis acid, and electrophile. |
| Racemization During Workup or Purification | Use mild workup conditions. Avoid exposure to strong acids or bases for prolonged periods if the product is susceptible to racemization. Analyze the crude product to determine if racemization is occurring during purification. |
Low Reaction Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, consider increasing the reaction time or temperature (be mindful of the effect on selectivity). |
| Decomposition of Reagents or Products | Ensure the stability of all reagents under the reaction conditions. The product may also be unstable; use mild workup and purification methods. |
| Poor Solubility of Starting Materials | Choose a solvent in which all components are soluble at the reaction temperature. |
| Inefficient Auxiliary Attachment or Cleavage | Optimize the conditions for attaching and removing the chiral auxiliary to ensure high yields in these steps. |
Data Presentation
The following tables summarize how reaction parameters can influence the outcome of asymmetric reactions using chiral auxiliaries derived from amino alcohols. While specific data for this compound in every scenario is not always available in a comparative format, these tables illustrate general trends.
Table 1: Effect of Reaction Conditions on a Representative Asymmetric Alkylation
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | LDA | THF | -78 | 85 | 95:5 |
| 2 | LDA | THF | -40 | 82 | 88:12 |
| 3 | NaHMDS | THF | -78 | 88 | 97:3 |
| 4 | KHMDS | Toluene | -78 | 80 | 92:8 |
Note: Data is illustrative and based on typical results for asymmetric alkylations using oxazolidinone auxiliaries.
Table 2: Influence of Lewis Acid on a Representative Asymmetric Aldol Reaction
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Bu₂BOTf | CH₂Cl₂ | -78 | 92 | >98:2 |
| 2 | TiCl₄ | CH₂Cl₂ | -78 | 89 | >98:2 |
| 3 | Sn(OTf)₂ | CH₂Cl₂ | -78 | 85 | 95:5 |
Note: Data is illustrative and based on typical results for asymmetric aldol reactions using oxazolidinone auxiliaries.
Experimental Protocols
Protocol 1: Synthesis of the Oxazolidinone from this compound
-
Materials:
-
This compound
-
Diethyl carbonate
-
Sodium methoxide (B1231860) (catalytic amount)
-
Methanol
-
Anhydrous toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and diethyl carbonate (1.5 eq).
-
Add a catalytic amount of sodium methoxide.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the excess diethyl carbonate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to afford the pure oxazolidinone.
-
Protocol 2: Asymmetric Alkylation using the Derived Oxazolidinone
-
N-Acylation:
-
Dissolve the oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes.
-
Add the desired acyl chloride (1.1 eq) and allow the reaction to warm to room temperature over 2 hours.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with an organic solvent. Purify the N-acyloxazolidinone by column chromatography.
-
-
Alkylation:
-
Dissolve the N-acyloxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of LDA or NaHMDS (1.1 eq) and stir for 1 hour to form the enolate.
-
Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.2 eq) and stir at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride, extract the product, and purify by column chromatography.
-
Protocol 3: Cleavage of the Chiral Auxiliary
-
Materials:
-
Alkylated N-acyloxazolidinone
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
THF/water solvent mixture
-
-
Procedure:
-
Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide (4.0 eq).
-
Add an aqueous solution of lithium hydroxide (2.0 eq) dropwise.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer, and the chiral carboxylic acid can be isolated from the aqueous layer after acidification and extraction.
-
Visualizations
References
Technical Support Center: Optimizing Reactions with (1R,2S)-2-Amino-1,2-diphenylethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using the chiral auxiliary (1R,2S)-2-Amino-1,2-diphenylethanol. This auxiliary is a valuable tool in asymmetric synthesis for the preparation of enantiomerically pure compounds.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in synthesis?
This compound is a chiral amino alcohol widely used as a chiral auxiliary in asymmetric synthesis.[1] Its primary application is to control the stereochemical outcome of reactions, leading to the formation of a specific stereoisomer. It is commonly employed in the synthesis of chiral carboxylic acids, amino acids, and other enantiomerically pure building blocks for pharmaceuticals and fine chemicals. The auxiliary is typically first reacted with an achiral carboxylic acid derivative to form a chiral oxazolidinone, which then directs stereoselective reactions such as alkylations and aldol (B89426) additions.
Q2: How is the chiral auxiliary attached to the substrate and subsequently removed?
The this compound auxiliary is typically attached to a carboxylic acid or acyl chloride to form a stable N-acyl oxazolidinone. This is often achieved by reacting the amino alcohol with the acyl chloride in the presence of a base. After the desired stereoselective transformation (e.g., alkylation), the auxiliary can be cleaved under various conditions to yield the chiral product and recover the auxiliary. Common cleavage methods include hydrolysis (acidic or basic), reduction, or transamination, depending on the desired final product (e.g., carboxylic acid, alcohol, or amide).
Q3: What factors influence the stereoselectivity of reactions using this auxiliary?
Several factors can influence the diastereoselectivity of reactions when using an oxazolidinone derived from this compound:
-
Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the enolate and the transition state, thereby influencing stereoselectivity.
-
Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Counterion: The nature of the metal counterion in enolate formation (e.g., Li+, Na+, Bu2B+) plays a crucial role in the chelation and rigidity of the transition state, which directly impacts the facial selectivity of the electrophilic attack.
-
Steric Hindrance: The steric bulk of the substrate, electrophile, and the auxiliary itself will influence the approach of the electrophile.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity | 1. Reaction temperature is too high. 2. Inappropriate solvent. 3. Incorrect base or counterion for enolate formation. 4. Steric hindrance from the substrate or electrophile is not optimal. | 1. Lower the reaction temperature. Reactions are often run at -78 °C.2. Screen different solvents. Ethereal solvents like THF are common. For certain reactions, less polar solvents might improve selectivity.3. For alkylations, consider using sodium bis(trimethylsilyl)amide (NaHMDS) to form the sodium enolate , which can offer higher selectivity than lithium enolates.4. Modify the substrate or electrophile if possible. |
| Low Reaction Yield | 1. Incomplete enolate formation. 2. Decomposition of starting material or product. 3. The electrophile is not reactive enough. 4. Inefficient cleavage of the auxiliary. | 1. Ensure slow addition of the base at low temperature. Use of a slight excess of the base can also be beneficial.2. Run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent side reactions. Ensure all reagents and solvents are anhydrous.3. Use a more reactive electrophile (e.g., an alkyl iodide instead of a bromide). 4. Screen different cleavage conditions. For example, if basic hydrolysis is low-yielding, consider acidic hydrolysis or reductive cleavage. |
| Difficulty in Removing the Auxiliary | 1. Steric hindrance around the carbonyl group. 2. The chosen cleavage method is not suitable for the substrate. | 1. For sterically hindered substrates, more forcing cleavage conditions may be necessary (e.g., higher temperature, longer reaction time). 2. Explore alternative cleavage methods. For example, if hydrolysis fails, reduction with LiAlH4 to the corresponding alcohol might be a viable option. |
| Epimerization of the Product during Auxiliary Removal | 1. Harsh acidic or basic conditions during hydrolysis. | 1. Use milder cleavage conditions. For example, use LiOH/H2O2 for hydrolysis at low temperatures.2. Protect sensitive functional groups before cleavage. |
Experimental Protocols
Attachment of the Chiral Auxiliary (Formation of N-Acyl Oxazolidinone)
This protocol describes a general procedure for the acylation of this compound.
Workflow for Auxiliary Attachment
References
Technical Support Center: Solvent Effects in Reactions Using (1R,2S)-2-Amino-1,2-diphenylethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of (1R,2S)-2-Amino-1,2-diphenylethanol as a chiral auxiliary, with a specific focus on the impact of solvents on reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric synthesis utilizing this compound, particularly concerning solvent choice.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (ee%) | Inappropriate Solvent Polarity: The polarity of the solvent can significantly influence the transition state of the reaction, thereby affecting stereoselectivity. For many asymmetric reductions and alkylations, non-polar aprotic solvents are preferable. | Conduct a solvent screen including non-polar aprotic solvents like toluene (B28343) or hexane (B92381), and compare the results with those from more polar solvents such as THF or dichloromethane (B109758) (DCM). It has been observed in similar reactions that toluene can enhance enantioselectivity. |
| Presence of Protic Impurities: Trace amounts of water or other protic impurities in the solvent can lead to non-selective reactions, drastically reducing the enantiomeric excess. | Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and consider passing them through a drying agent or a solvent purification system. | |
| Suboptimal Reaction Temperature: The energy barrier between the diastereomeric transition states is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a decrease in enantioselectivity. | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C). The optimal temperature will depend on the specific reaction and should be determined experimentally. | |
| Low Reaction Yield | Poor Solubility of Reagents: The chiral auxiliary, substrate, or reagents may have limited solubility in the chosen solvent, leading to a slow or incomplete reaction. | Select a solvent in which all reaction components are sufficiently soluble at the reaction temperature. A solvent mixture may be necessary to achieve optimal solubility and reactivity. |
| Solvent-Induced Catalyst Deactivation: The solvent may interact with and deactivate the active catalytic species. | If catalyst deactivation is suspected, try a different solvent with a different coordination ability. For instance, a less coordinating solvent might be beneficial. | |
| Inconsistent Results | Variability in Solvent Quality: The purity and water content of the solvent can vary between batches or suppliers, leading to inconsistent reaction outcomes. | Use high-purity, anhydrous solvents from a reliable source for all experiments. It is good practice to note the supplier and lot number of the solvents used. |
| Reversal of Stereoselectivity | Solvent-Coordination to the Metal Center: In metal-catalyzed reactions, the solvent can coordinate to the metal center, altering the chiral environment and potentially leading to the formation of the opposite enantiomer.[1] | This is a complex issue that may require a detailed mechanistic investigation. However, switching to a non-coordinating solvent can be a starting point for troubleshooting. In some specific cases, a switch between polar and non-polar solvents has been shown to reverse enantioselectivity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in reactions catalyzed by this compound?
A1: The solvent plays a crucial role in reactions involving this compound by:
-
Solvating the reactants and catalyst: Ensuring all components are in the same phase to allow the reaction to proceed.
-
Influencing the stability of the transition state: The polarity and coordinating ability of the solvent can stabilize or destabilize the diastereomeric transition states, which directly impacts the enantioselectivity of the reaction.
-
Mediating the activity of the catalyst: Solvents can coordinate to the catalytic species, which can either enhance or inhibit its activity and selectivity.
Q2: Which type of solvent is generally recommended for achieving high enantioselectivity with this compound?
A2: For many asymmetric reactions, such as the addition of organozinc reagents to aldehydes, non-polar aprotic solvents like toluene and hexane often provide higher enantioselectivity compared to polar aprotic solvents like THF. However, the optimal solvent is highly dependent on the specific reaction, substrate, and reagents used. A solvent screening study is always recommended to determine the best conditions for a new reaction.
Q3: How can I be sure that the solvent is the cause of my poor results?
A3: To isolate the effect of the solvent, it is important to keep all other reaction parameters constant (e.g., temperature, concentration, reaction time, purity of reagents). If you observe a significant change in yield or enantioselectivity when you change the solvent, it is a strong indicator that the solvent is a key factor.
Q4: Can using a mixture of solvents be beneficial?
A4: Yes, using a solvent mixture can be a useful strategy. A mixture can be optimized to achieve the desired solubility of all reactants while maintaining the optimal polarity and coordination environment for high enantioselectivity. For example, a small amount of a polar solvent might be added to a non-polar solvent to improve solubility without significantly impacting the stereochemical outcome.
Experimental Protocol: Asymmetric Addition of Diethylzinc (B1219324) to Benzaldehyde (B42025)
This protocol describes a general procedure for the enantioselective addition of diethylzinc to benzaldehyde using this compound as a chiral ligand, including a solvent screening step.
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous solvents (e.g., Toluene, Hexane, THF, Dichloromethane)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, syringes)
Procedure:
-
Preparation of the Catalyst Complex:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (0.05 mmol, 5 mol%).
-
Add the chosen anhydrous solvent (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.1 mmol, 1.1 equivalents) dropwise via syringe.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-amino alcohol complex.
-
-
Addition of the Aldehyde:
-
To the catalyst solution, add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) dropwise via syringe.
-
Continue stirring the reaction mixture at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Determine the yield of the product, (R)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee%) of the product by chiral HPLC or chiral GC analysis.
-
Solvent Screening:
To investigate the effect of the solvent, set up parallel reactions following the protocol above, using a different anhydrous solvent for each reaction (e.g., Toluene, Hexane, THF, Dichloromethane).
Data Presentation: Solvent Effects on the Asymmetric Addition of Diethylzinc to Benzaldehyde
The following table summarizes representative data on the influence of different solvents on the yield and enantioselectivity of the asymmetric addition of diethylzinc to benzaldehyde catalyzed by this compound.
| Entry | Solvent | Yield (%) | ee% ((R)-enantiomer) |
| 1 | Toluene | 92 | 95 |
| 2 | Hexane | 88 | 92 |
| 3 | THF | 75 | 80 |
| 4 | Dichloromethane (DCM) | 68 | 75 |
Note: This data is illustrative and based on general trends observed for similar chiral amino alcohol catalysts. Actual results may vary depending on specific reaction conditions.
Visualizations
Caption: Experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Caption: Troubleshooting logic for low enantioselectivity.
References
Technical Support Center: Synthesis of Chiral α-Amino Ketones
Welcome to the technical support center for the synthesis of chiral α-amino ketones. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction results in a racemic mixture or low enantiomeric excess (ee). What are the common causes and how can I resolve this?
A1: Low enantioselectivity is a frequent challenge. The primary causes are often related to racemization of the product or starting material, or an inefficient chiral catalyst/reagent.
Potential Causes:
-
Product Racemization: The α-proton of the ketone is acidic and can be removed by a base, leading to enolization and subsequent racemization.[1] This is particularly problematic under harsh reaction conditions (e.g., high temperatures or prolonged reaction times).[2]
-
Starting Material Racemization: Chiral α-amino acids or their derivatives used as starting materials can racemize, especially when converted to esters in the presence of ketones and carboxylic acids.[3][4]
-
Inefficient Chiral Induction: The chiral catalyst, reagent, or auxiliary may not be providing adequate stereocontrol for the specific substrate.
-
Unstable Intermediates: Key intermediates, such as α-keto imines, can be unstable and sensitive to moisture, which can hinder stereocontrol.[5]
Troubleshooting Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Lower the reaction temperature to minimize epimerization.
-
Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
-
pH Control: Use a non-nucleophilic base or carefully control the pH to avoid conditions that favor enolization.[6]
-
-
Catalyst and Reagent Selection:
-
Catalyst Screening: Test a library of chiral ligands or catalysts to find one that is optimal for your substrate.[7] Asymmetric hydrogenation and Brønsted acid catalysis are powerful methods for achieving high enantioselectivity.[2][7][8]
-
Protecting Groups: Employ robust N-protecting groups (e.g., Boc, Fmoc, Z) that stabilize the chiral center and prevent side reactions.[9] The choice of protecting group is critical and must be compatible with subsequent reaction steps.[10][11]
-
-
Substrate Modification:
-
Use Precursors: Consider using precursors like C-acyl N-sulfonyl-N,O-aminals to generate sensitive intermediates like α-keto imines in situ.[5][12]
-
α-Hydroxy Ketones: The asymmetric Heyns rearrangement of α-hydroxy ketones can be an effective strategy, though it can be sensitive to the electronic and steric properties of the substrates.[2]
-
A logical workflow for troubleshooting low enantioselectivity is presented below.
Caption: Troubleshooting workflow for low enantioselectivity.
Q2: I'm observing significant side-product formation. What are the likely side reactions and how can I minimize them?
A2: Side reactions can significantly lower the yield and complicate purification. Common side reactions include over-alkylation, decarbonylation, and reactions involving reactive side groups.
Potential Side Reactions & Solutions:
| Side Reaction | Description | Mitigation Strategies |
| Over-alkylation | The newly formed α-amino ketone, being a secondary amine, can react with another molecule of the electrophile (e.g., an α-bromo ketone) to form a tertiary amine.[6] | Use a slight excess (1.1-1.2 equivalents) of the primary amine.[6]Employ a non-nucleophilic base like triethylamine (B128534) (TEA) or sodium bicarbonate.[6]Slowly add the electrophile to the amine solution to maintain a low concentration of the electrophile.[6] |
| Decarbonylation | In some photochemical or transition-metal-catalyzed reactions, the acyl radical intermediate can lose carbon monoxide, leading to an α-amino-aryl cross-coupling product instead of the desired ketone.[1] | This is highly dependent on the electronic nature of the substrates. Electron-deficient aryl bromides, for instance, tend to favor the desired ketone formation over decarbonylation in certain photochemical systems.[1]Modify the catalyst system or reaction conditions (e.g., light source, temperature). |
| C-H Insertion / Cyclopropanation | When using α-diazo ketones as starting materials, side reactions like C-H insertion or cyclopropanation can occur, especially if the substrate has reactive groups like methoxy (B1213986) or alkene moieties.[2] | Choose a catalyst system that is highly selective for the desired N-H insertion. Rhodium catalysts in combination with a chiral spiro phosphoric acid have shown high efficiency and selectivity.[2]Optimize solvent and temperature to disfavor side reactions. |
| Competing Ketone Reduction | In biocatalytic systems using imine reductases (IREDs), endogenous ketoreductases from the host organism (e.g., E. coli) can reduce the α-ketoester starting material to the corresponding α-hydroxy ester, lowering the yield of the desired α-amino ester.[13] | Use purified enzyme preparations instead of whole-cell lysates to remove competing enzymes.[13]Screen for IREDs with high activity towards the imine intermediate and low activity towards the ketone.Engineer the host strain to knock out the competing ketoreductase genes. |
Q3: What is the best strategy for protecting the amino and ketone functionalities?
A3: Protecting groups are essential for preventing unwanted side reactions at the amino group or the ketone.[10][11]
Amino Group Protection:
-
Common Groups: The most common N-protecting groups are tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Z).[9]
-
Strategy: The choice depends on the overall synthetic route. An orthogonal protection strategy is often employed, where different protecting groups can be removed under distinct conditions (e.g., acid-labile Boc, base-labile Fmoc, and hydrogenolysis-labile Z).[10] This allows for selective deprotection at different stages of the synthesis.
Ketone/Aldehyde Group Protection:
-
Why Protect: The carbonyl group is reactive towards nucleophiles (like Grignard or organolithium reagents) and reducing agents.[10] If a reaction needs to be performed elsewhere in the molecule, the carbonyl group may need to be protected.
-
Common Groups: Acetals and ketals, particularly cyclic ones formed with ethylene (B1197577) glycol, are excellent protecting groups for ketones and aldehydes.[14]
-
Stability: Acetals are stable under basic and nucleophilic conditions but are easily removed by acidic hydrolysis.[14]
The following diagram illustrates the concept of orthogonal protection in a multi-step synthesis.
Caption: Orthogonal protection strategy workflow.
Quantitative Data Summary
The selection of a catalyst is crucial for achieving high yields and enantioselectivity. The following table summarizes results for the Brønsted acid-catalyzed enantioselective transfer hydrogenation of α-keto ketimines, a method for producing chiral α-amino ketones.[2]
Table 1: Performance of Brønsted Acid Catalysis in Asymmetric Transfer Hydrogenation [2]
| Entry | Ar¹ | Ar² | Product | Yield (%) | ee (%) |
| 1 | Ph | Ph | 116a | 95 | 96 |
| 2 | 4-MeC₆H₄ | 4-MeC₆H₄ | 116b | 96 | 94 |
| 3 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 116c | 97 | 90 |
| 4 | 4-FC₆H₄ | 4-FC₆H₄ | 116d | 96 | 95 |
| 5 | 4-ClC₆H₄ | 4-ClC₆H₄ | 116e | 95 | 96 |
| 6 | 2-Naphthyl | 2-Naphthyl | 116f | 96 | 94 |
Data extracted from Guo's work on Brønsted acid-catalyzed transfer hydrogenation.[2] Conditions typically involve a chiral phosphoric acid catalyst and a Hantzsch ester as the hydrogen source.
Experimental Protocols
Protocol: Photochemical Nickel-Catalyzed Synthesis of α-Amino Aryl Ketones
This protocol describes a general procedure for the direct synthesis of α-amino aryl ketones from α-amino acid-derived aldehydes and aryl bromides, adapted from a published method.[1]
Materials:
-
α-Amino acid-derived aldehyde (1.0 equiv)
-
Aryl bromide (1.5 equiv)
-
NiCl₂·glyme (10 mol %)
-
4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) (10 mol %)
-
Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (photocatalyst) (1 mol %)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Lithium bromide (LiBr) (2.0 equiv)
-
Argon gas supply
-
10 W blue LED lamp
Procedure:
-
Catalyst Preparation: In a nitrogen-filled glovebox, prepare a stock solution of the nickel catalyst by dissolving NiCl₂·glyme and dtbbpy in anhydrous DMF.
-
Reaction Setup: To a 4 mL vial equipped with a magnetic stir bar, add the α-amino acid-derived aldehyde, aryl bromide, and lithium bromide.
-
Degassing: Transfer the vial out of the glovebox and add the required volume of the nickel catalyst stock solution. Seal the vial with a rubber septum.
-
Inert Atmosphere: Sparge the reaction mixture with argon for 15 minutes to ensure anaerobic conditions. If the aryl bromide is volatile, it should be added after sparging.
-
Irradiation: Seal the vial with parafilm and place it approximately 1 cm from a 10 W blue LED lamp. Irradiate the mixture with stirring for 20 hours at room temperature.
-
Workup: After 20 hours, quench the reaction. Add an internal standard (e.g., 1,3-benzodioxole) to determine the yield by GC or ¹H NMR analysis.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired α-amino ketone.
Safety Note: This reaction should be performed in a well-ventilated fume hood. Organometallic catalysts and photochemical setups require appropriate safety precautions. Always consult the material safety data sheets (MSDS) for all reagents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 3. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP0173921B1 - Process for the racemization of an alpha-amino acid - Google Patents [patents.google.com]
- 5. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
Technical Support Center: Purification of (1R,2S)-2-Amino-1,2-diphenylethanol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of (1R,2S)-2-Amino-1,2-diphenylethanol.
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystal formation upon cooling. | The compound may be too soluble in the chosen solvent. The solution may not be sufficiently supersaturated. | - Try a different solvent or a mixture of solvents. A good recrystallization solvent should dissolve the compound when hot but not at room temperature. - Concentrate the solution by slowly evaporating the solvent. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then heat until it is clear again before cooling. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. - Add a seed crystal of pure this compound. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is too high, or the solution is cooling too quickly. The compound may be impure, leading to a lower melting point. | - Use a lower-boiling point solvent. - Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate. - Try to dissolve the oil in a small amount of a good solvent and then add a poor solvent to induce crystallization. |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals. | - Cool the crystallization mixture in an ice bath to minimize the solubility of the product. - Minimize the amount of cold solvent used to wash the crystals. - Concentrate the mother liquor and cool it again to obtain a second crop of crystals. |
| Crystals are colored. | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note: Use charcoal sparingly as it can also adsorb the desired product. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks or shows significant tailing on a silica (B1680970) gel column. | The basic amino group of the compound is interacting strongly with the acidic silanol (B1196071) groups on the silica gel surface.[1] | - Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-2%) or ammonia, to the eluent.[2] - Use deactivated silica gel, which can be prepared by treating the silica with triethylamine before packing the column.[1] - Use an alternative stationary phase like neutral or basic alumina.[2] |
| Poor separation of the desired product from impurities. | The chosen eluent system does not provide adequate resolution. | - Optimize the solvent system by testing different solvent polarities and ratios using Thin Layer Chromatography (TLC) first. - For polar compounds, a gradient elution from a less polar to a more polar solvent system might be necessary.[3] - Consider using a different stationary phase, such as an amine-functionalized silica column.[2] |
| Low or no recovery of the compound from the column. | The compound is irreversibly adsorbed onto the silica gel. | - Use a less acidic stationary phase like neutral alumina.[2] - Flush the column with a highly polar solvent system, such as dichloromethane (B109758)/methanol (B129727) with a small percentage of ammonium (B1175870) hydroxide (B78521).[3] |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that can be used to assess its purity?
A1: The purity of this compound can be assessed by its melting point and specific rotation.
| Property | Value |
| Melting Point | 142-144 °C[4] |
| Specific Rotation ([α]D) | -7.0° (c = 0.6 in ethanol)[4] |
| Appearance | White to light-yellow powder[5] |
Q2: What are some common impurities I might encounter in the synthesis of this compound?
A2: Common impurities may include the starting materials (e.g., benzoin, benzaldehyde), diastereomeric isomers (e.g., (1S,2R), (1R,2R), (1S,2S) isomers), and byproducts from the reaction. The purification method should be chosen to effectively remove these impurities.
Q3: How can I resolve a racemic mixture of 2-Amino-1,2-diphenylethanol to obtain the desired (1R,2S) enantiomer?
A3: A common method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid as a resolving agent.[4][6] The general procedure involves reacting the racemic amine with an enantiomerically pure chiral acid (e.g., (+)-tartaric acid) to form two diastereomeric salts.[4] These salts have different solubilities and can be separated by fractional crystallization.[4][6] After separation, the desired diastereomeric salt is treated with a base to liberate the pure enantiomeric amine.[4][7]
Q4: My compound is very polar. What are the best practices for purifying it using flash chromatography?
A4: For very polar compounds like this compound, standard normal-phase chromatography can be challenging. Here are some best practices:
-
Use a more polar solvent system: A mixture of dichloromethane and methanol is often a good starting point. For very polar compounds, you may need to add a small percentage of ammonium hydroxide to the methanol.[3]
-
Consider reversed-phase chromatography: In reversed-phase chromatography, a nonpolar stationary phase (like C18 silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol). This can be effective for purifying polar compounds.
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water. This technique is well-suited for the separation of very polar compounds.[8]
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, toluene, or mixtures like ethanol/water) to find a suitable solvent system where the compound is soluble when hot but sparingly soluble at room temperature.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then heat the solution back to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
-
Analysis: Determine the melting point and specific rotation of the purified crystals to assess their purity.
Protocol 2: Flash Column Chromatography of this compound on Deactivated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent. To deactivate the silica, add 1-2% triethylamine to the eluent.[1]
-
Column Packing: Pack a chromatography column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by passing several column volumes of the eluent through it.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common recrystallization issues.
References
Technical Support Center: Asymmetric Synthesis Using Amino Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the workup procedures for asymmetric synthesis employing amino alcohol chiral auxiliaries.
Troubleshooting Guide
This guide addresses common issues encountered during the workup and purification stages of asymmetric synthesis with amino alcohol auxiliaries.
Question: Why is the yield of my desired product low after workup?
Answer: Low product yield can be attributed to several factors during the workup process. The primary concerns include product loss during extraction, degradation under the workup conditions, or incomplete reaction.
-
Product Loss During Extraction: Ensure the pH of the aqueous layer is optimized for the separation of your product from the amino alcohol auxiliary. The product may have some water solubility, leading to its loss in the aqueous phase. Performing multiple extractions with a suitable organic solvent can help maximize recovery.
-
Product Degradation: Some products may be sensitive to acidic or basic conditions used during the workup. If you suspect your product is degrading, consider using milder quenching agents or adjusting the pH carefully.
-
Incomplete Reaction: Before initiating the workup, it is crucial to confirm the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Question: How can I effectively remove the amino alcohol chiral auxiliary from my product?
Answer: The most common and effective method for removing an amino alcohol chiral auxiliary is through an acid-base extraction.[1] Since amino alcohols are basic, they can be protonated with an acid to form a water-soluble salt.
-
Experimental Protocol: Acid-Base Extraction
-
After quenching the reaction, dissolve the crude mixture in an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758).
-
Transfer the solution to a separatory funnel and wash with a dilute acidic solution (e.g., 1 M HCl). This will protonate the amino alcohol auxiliary, causing it to move into the aqueous layer.
-
Separate the aqueous layer. To confirm the complete removal of the auxiliary, you can wash the organic layer again with the acidic solution.
-
The organic layer, now containing your product, can be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The amino alcohol auxiliary can often be recovered from the aqueous layer by basifying the solution and extracting it back into an organic solvent.[2]
-
Question: My product and the chiral auxiliary are co-eluting during column chromatography. What can I do?
Answer: Co-elution is a common challenge when the product and the chiral auxiliary have similar polarities.
-
Optimize Your Solvent System: Experiment with different solvent systems. A slight change in the polarity of the eluent can sometimes be enough to achieve separation. Consider using a gradient elution if you are currently using an isocratic system.
-
Alternative Stationary Phases: If silica (B1680970) gel is not providing adequate separation, consider using other stationary phases like alumina (B75360) or reverse-phase silica (C18).
-
Derivatization: In some cases, you can temporarily derivatize either your product or the auxiliary to significantly alter its polarity, making separation easier. The derivatizing group can then be removed after purification.
-
Prior Removal of Auxiliary: It is highly recommended to remove the bulk of the amino alcohol auxiliary via an acid-base extraction before attempting column chromatography.
Question: I am observing a loss of stereochemical purity (epimerization or racemization) during the workup. How can I prevent this?
Answer: Epimerization can occur if the newly formed stereocenter is adjacent to a proton that is acidic enough to be removed by basic conditions in the workup, leading to a planar enolate intermediate.
-
Use Milder Bases: If possible, use a weaker base for quenching or extraction. For example, a saturated solution of sodium bicarbonate is less basic than sodium hydroxide (B78521) and may be sufficient.
-
Control the Temperature: Perform extractions and other workup steps at lower temperatures (e.g., in an ice bath) to minimize the rate of epimerization.
-
Minimize Exposure Time: Do not leave your product in contact with acidic or basic solutions for extended periods. Work through the extraction and quenching steps efficiently.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my reaction is complete?
A1: The first step is to "quench" the reaction. This involves adding a reagent to stop the reaction and neutralize any reactive species. For many reactions involving organometallics or strong bases, a careful, often cooled, addition of a quenching agent like saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or water is a standard procedure. For reactions that are run under basic conditions, quenching with a mild acid will neutralize the base and can prevent side reactions during the subsequent workup.
Q2: How do I choose the right organic solvent for extraction?
A2: The ideal extraction solvent should have the following properties:
-
Your product should be highly soluble in it.
-
It should be immiscible with water.
-
It should have a relatively low boiling point for easy removal by rotary evaporation.
-
It should not react with your product. Common choices include ethyl acetate, dichloromethane (DCM), and diethyl ether.
Q3: What is the purpose of washing the organic layer with brine?
A3: Washing with a saturated aqueous solution of sodium chloride (brine) is done to remove the majority of the dissolved water from the organic solvent before the final drying step with an anhydrous salt. This is because water has a lower solubility in brine than in the organic solvent.
Q4: Can I recover and reuse my amino alcohol chiral auxiliary?
A4: Yes, one of the advantages of using a chiral auxiliary is that it can often be recovered and reused.[2] After the acidic wash that removes the auxiliary from the organic layer, you can basify the aqueous layer (e.g., with NaOH) until it is strongly basic. The deprotonated amino alcohol can then be extracted back into an organic solvent, dried, and purified for reuse.
Q5: My product is a carboxylic acid. How does that change the acid-base extraction procedure for removing the amino alcohol auxiliary?
A5: If your product is a carboxylic acid, you will need to perform a sequential acid-base extraction.
-
First, perform the acidic wash as described above to remove the basic amino alcohol auxiliary into the aqueous layer.
-
Separate the organic layer which now contains your carboxylic acid product.
-
You can then extract the organic layer with a mild base (e.g., saturated NaHCO₃ solution). This will deprotonate your carboxylic acid, forming a water-soluble carboxylate salt that will move into the aqueous layer.
-
The two aqueous layers (one containing the auxiliary and one containing the product) can then be separately worked up to recover both compounds.
Data Presentation
The following table presents representative data on the impact of different workup and purification strategies on the yield and diastereomeric excess (d.e.) of a product from an asymmetric aldol (B89426) reaction using an amino alcohol-derived chiral auxiliary.
| Entry | Workup/Purification Method | Product Yield (%) | Diastereomeric Excess (d.e.) (%) | Notes |
| 1 | Direct Column Chromatography | 75 | 90 | Co-elution with auxiliary can be an issue, leading to lower isolated yields of pure product. |
| 2 | Acid-Base Extraction followed by Column Chromatography | 85 | 90 | Removal of the basic auxiliary simplifies purification and often improves isolated yield. |
| 3 | Acid-Base Extraction followed by Recrystallization | 70 | >98 | Recrystallization can significantly improve the diastereomeric purity, but may result in a lower isolated yield as the minor diastereomer and some product remain in the mother liquor. |
| 4 | Direct Recrystallization from Crude Mixture | 65 | >98 | This can be effective if the desired diastereomer is significantly less soluble, but can be challenging if the crude mixture is oily or contains many impurities. |
Note: Yields and d.e. are highly substrate and reaction-dependent. This table serves as an illustrative example.
Experimental Protocols
Detailed Protocol for a General Workup Procedure:
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice bath. Slowly add saturated aqueous NH₄Cl solution dropwise with vigorous stirring to quench the reaction.
-
Phase Separation: Allow the mixture to warm to room temperature. If the reaction was performed in a water-miscible solvent like THF, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Extraction of Auxiliary: Add 1 M HCl to the separatory funnel and shake vigorously. Allow the layers to separate and drain the aqueous layer. Repeat the acidic wash. The aqueous layers contain the protonated amino alcohol auxiliary and can be set aside for auxiliary recovery.
-
Washing the Organic Layer: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize any remaining acid) and then with brine.
-
Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either silica gel column chromatography or recrystallization to obtain the final, pure product.
Visualizations
Below are diagrams illustrating key workflows and troubleshooting logic for the workup of asymmetric syntheses using amino alcohols.
Caption: General experimental workflow for the workup and purification of a product from an asymmetric synthesis using an amino alcohol chiral auxiliary, including auxiliary recovery.
Caption: Troubleshooting decision tree for co-elution of the product and chiral auxiliary during column chromatography.
References
Technical Support Center: (1R,2S)-2-Amino-1,2-diphenylethanol
This technical support center provides essential information on the stability and storage of (1R,2S)-2-Amino-1,2-diphenylethanol, a critical chiral auxiliary for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept at 4°C, protected from light, and stored under an inert nitrogen atmosphere.[1][2] Some suppliers also indicate that storage at room temperature is acceptable for the solid powder.[3] It is presented as a white to pale yellow crystal or powder.[3]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect these solutions from light and store them under a nitrogen atmosphere to maintain their stability.[1]
Q3: What solvents are compatible with this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 200 mg/mL (937.73 mM), which may require ultrasonication to fully dissolve.[2] It is also used with ethanol (B145695) for optical rotation measurements.[3]
Q4: Is this compound sensitive to air or light?
A4: Yes, it is recommended to protect the compound from light.[1][2] While not explicitly stated to be air-sensitive in all sources, storage under nitrogen is advised, suggesting potential sensitivity to air or moisture.[1][2]
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents. Contact with these substances should be avoided to prevent degradation.
Q6: What is the expected shelf-life of the compound?
A6: When stored as a solid under the recommended conditions (4°C, protected from light, under nitrogen), the compound is expected to be stable. For solutions, the shelf-life is up to 6 months at -80°C or 1 month at -20°C.[1]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Yields or Stereoselectivity
-
Possible Cause: Degradation of the chiral auxiliary due to improper storage.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at the correct temperature, protected from light, and under an inert atmosphere.
-
Assess Purity: Perform a purity check using a suitable analytical method, such as chiral High-Performance Liquid Chromatography (HPLC), to determine the enantiomeric excess and identify any degradation products.
-
Use a Fresh Batch: If degradation is suspected, use a fresh, unopened vial of the compound for your reaction.
-
Handle with Care: When weighing and dispensing the compound, minimize its exposure to air and light.
-
Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis
-
Possible Cause: Formation of degradation products during the experiment or from improper storage.
-
Troubleshooting Steps:
-
Analyze a Blank: Run a blank sample (solvent only) to rule out contamination from the solvent or analytical system.
-
Review Experimental Conditions: Assess if any experimental conditions (e.g., high temperature, extreme pH, presence of oxidizing agents) could have led to the degradation of the starting material.
-
Characterize Impurities: If possible, use techniques like mass spectrometry (MS) to identify the structure of the unknown peaks, which may provide insights into the degradation pathway.
-
Perform a Forced Degradation Study: To understand potential degradation products, a forced degradation study under stress conditions (acid, base, oxidation, heat, light) can be performed on a reference sample.
-
Stability Data
While specific public data on forced degradation studies for this compound is limited, the following table provides a hypothetical summary based on the known reactivity of similar amino alcohols. These values represent potential degradation after a defined stress period.
| Stress Condition | Parameter | Value | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | < 5% degradation | Salt formation, potential for minor dehydration |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 24h | < 5% degradation | Generally stable, potential for minor oxidation |
| Oxidative | 3% H₂O₂ at RT for 24h | 10-15% degradation | Oxidation of the amino group, potential cleavage |
| Thermal | 80°C for 48h (solid) | < 2% degradation | Minimal degradation |
| Photolytic | UV light (254 nm) for 24h (in solution) | 5-10% degradation | Photodegradation products, potential for racemization |
Experimental Protocols
Protocol for Assessing Chemical Purity and Enantiomeric Excess by Chiral HPLC
This protocol provides a general method for determining the purity and enantiomeric excess of this compound.
-
Column Selection: A chiral stationary phase (CSP) suitable for the separation of chiral amines, such as a polysaccharide-based or Pirkle-type column.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography would be a mixture of hexane (B92381) and a polar modifier like ethanol or isopropanol. For basic compounds like this, adding a small amount of an amine modifier (e.g., diethylamine) can improve peak shape. A starting point could be Hexane:Ethanol:Diethylamine (90:10:0.1 v/v/v).
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
-
Analysis: Inject the sample and a racemic standard (if available) to determine the retention times of both enantiomers and calculate the enantiomeric excess (%ee) of your sample.
Visualizations
References
Navigating the Staudinger β-Lactam Synthesis: A Technical Support Guide
For researchers, scientists, and professionals in drug development, the Staudinger β-lactam synthesis is a cornerstone for constructing the critical four-membered azetidinone ring, a key structural motif in many antibiotics. However, the path to high yields and purity can be fraught with challenges, primarily the formation of unwanted side products. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols and quantitative data to help you optimize your reactions and avoid these synthetic pitfalls.
Troubleshooting Guide: Common Issues and Solutions
This section addresses frequently encountered problems during the Staudinger-type β-lactam synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of β-Lactam | 1. Ketene (B1206846) Polymerization: Highly reactive ketenes can self-condense, especially at high concentrations. This is often observed as a viscous or solid precipitate. 2. Imine Hydrolysis: Trace amounts of water can hydrolyze the imine back to its corresponding aldehyde/ketone and amine, preventing it from reacting with the ketene.[1][2] 3. Unreactive Reagents: The electronic properties of the ketene or imine substituents may disfavor the reaction. Electron-withdrawing groups on the imine can impede the initial nucleophilic attack.[3] | 1. Control Ketene Concentration: Generate the ketene in situ at low temperatures (-78 °C to 0 °C) and ensure slow addition of the acyl chloride to a solution of the imine and base. Use dilute reaction conditions. 2. Rigorous Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents, freshly distilled if necessary. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). 3. Reagent Selection: Choose imines with electron-donating groups on the nitrogen-substituent to facilitate the initial nucleophilic attack.[3] |
| Formation of Multiple Stereoisomers (Low Diastereoselectivity) | 1. Imine Isomerization: The initial (E/Z) geometry of the imine can influence the final cis/trans stereochemistry of the β-lactam.[3][4] Isomerization can occur under the reaction conditions. 2. Reaction Temperature: Higher temperatures can provide enough energy for the zwitterionic intermediate to equilibrate, leading to a mixture of diastereomers.[4] 3. Solvent Effects: The polarity of the solvent can influence the stability of the zwitterionic intermediate and the transition state for ring closure, affecting the stereochemical outcome.[4] | 1. Imine Purity: Ensure the starting imine is a single stereoisomer if possible. 2. Low Temperature: Perform the reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled product and minimize isomerization. 3. Solvent Screening: Screen different solvents. Less polar solvents often favor the formation of cis-β-lactams, while more polar solvents can lead to an increase in the trans-isomer.[4] |
| Presence of Unidentified Side Products | 1. Ketene Dimerization: Ketenes can undergo a [2+2] cycloaddition with themselves to form diketenes or other oligomers. 2. Enamine Formation: If the imine has an α-proton, it can tautomerize to the corresponding enamine, which may react differently or not at all. 3. Reaction with Base: The base used to generate the ketene (e.g., triethylamine) can sometimes react with the acyl chloride or ketene to form side products. | 1. Slow Addition and Low Temperature: As with polymerization, slow addition of the acyl chloride at low temperature minimizes the concentration of free ketene available for dimerization. 2. Judicious Choice of Imine: Use imines without α-protons if possible. 3. Base Selection: Consider using a non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA) or a proton sponge, especially if the standard base seems to be contributing to side reactions.[5] |
| Difficult Purification | 1. Similar Polarity of Products: The desired β-lactam and side products (e.g., diastereomers, ketene polymers) may have very similar polarities, making chromatographic separation challenging. 2. Contamination with Base Hydrochloride: The hydrochloride salt of the amine base (e.g., triethylammonium (B8662869) chloride) can co-precipitate with the product or complicate extraction. | 1. Optimized Chromatography: Use high-performance liquid chromatography (HPLC) or carefully optimized flash column chromatography with a shallow solvent gradient. Consider using a different stationary phase if separation on silica (B1680970) gel is poor. 2. Aqueous Work-up: Perform an aqueous work-up to remove the hydrochloride salt. Wash the organic layer with a dilute acid, followed by a dilute base (e.g., saturated sodium bicarbonate solution), and finally brine. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the Staudinger β-lactam synthesis, and how can I prevent it?
A1: The most prevalent side reaction is the polymerization of the highly reactive ketene intermediate. This can be effectively minimized by controlling the concentration of the ketene. The best practice is to generate the ketene in situ by slowly adding the acyl chloride to a solution of the imine and a tertiary amine base at low temperatures (typically -78 °C to 0 °C). This ensures that the ketene reacts with the imine as it is formed, keeping its concentration low and suppressing self-reaction.[5]
Q2: How do the electronic properties of the substituents on the imine and ketene affect the reaction outcome?
A2: The electronic nature of the substituents plays a crucial role in both the reaction rate and the stereoselectivity.[5][6]
-
Imine Substituents: Electron-donating groups on the imine's nitrogen substituent accelerate the initial nucleophilic attack on the ketene.[3] Conversely, electron-withdrawing groups can slow down or inhibit the reaction.
-
Ketene Substituents: Electron-donating groups on the ketene tend to favor the formation of cis-β-lactams, while electron-withdrawing groups often lead to a preference for trans-β-lactams.[3][6] This is because electron-withdrawing groups can stabilize the zwitterionic intermediate, allowing more time for potential isomerization before ring closure.[3]
Q3: Can I use a pre-formed ketene instead of generating it in situ?
A3: While some stable ketenes like diphenylketene (B1584428) can be isolated and used directly, most simple ketenes are highly unstable and prone to polymerization.[5] Therefore, for the vast majority of Staudinger syntheses, in situ generation is the preferred and more reliable method.
Q4: What is the role of the base in the reaction? Can I use any base?
A4: The base, typically a tertiary amine like triethylamine (B128534) (Et₃N), is essential for the dehydrohalogenation of the acyl chloride to form the ketene intermediate. It is crucial to use a non-nucleophilic base to avoid reaction with the acyl chloride or the ketene. Sterically hindered bases like diisopropylethylamine (DIPEA) are also commonly used. The choice of base can sometimes influence the diastereoselectivity of the reaction.
Q5: My reaction is giving me a mixture of cis and trans isomers. How can I improve the selectivity?
A5: Achieving high diastereoselectivity often involves careful control of reaction conditions. Lowering the reaction temperature (-78 °C is common) often favors the kinetic product, which is typically the cis isomer for (E)-imines.[3] The choice of solvent can also have a significant impact; screening different solvents of varying polarity is recommended.[4] Additionally, the electronic nature of the substituents on both the ketene and the imine can strongly influence the stereochemical outcome.[3][5]
Data on Diastereoselectivity
The diastereomeric ratio of the β-lactam product is highly dependent on the reaction conditions and the nature of the reactants. Below is a summary of representative data illustrating these effects.
| Phenylacetic Acid Substituent (Ketene Precursor) | Imine | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| 4-Chlorophenylacetic acid | 3-(phenylimino)indolin-2-one | o-xylene | 25 | 70:30 | 65 | [4] |
| 4-Chlorophenylacetic acid | 3-(phenylimino)indolin-2-one | o-xylene | 120 | 55:45 | 65 | [4] |
| 4-Methoxyphenylacetic acid | 3-((4-chlorophenyl)imino)indolin-2-one | o-xylene | 25 | 20:80 | 58 | [4] |
| Phenylacetic acid | 3-((4-methoxyphenyl)imino)indolin-2-one | DCM | 25 | 85:15 | 72 | [4] |
| Phenylacetic acid | 3-((4-methoxyphenyl)imino)indolin-2-one | MeCN | 25 | 70:30 | 72 | [4] |
Key Experimental Protocols
Protocol 1: General Procedure for Staudinger β-Lactam Synthesis with in situ Ketene Generation
This protocol describes a general method for the synthesis of β-lactams via the Staudinger reaction using an acyl chloride as the ketene precursor.
Materials:
-
Imine (1.0 mmol)
-
Acyl chloride (1.2 mmol)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) (20 mL)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the imine (1.0 mmol) in anhydrous DCM (10 mL) and add the solution to the flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add the tertiary amine base (1.5 mmol) to the cooled imine solution.
-
Dissolve the acyl chloride (1.2 mmol) in anhydrous DCM (10 mL) and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the reaction mixture over a period of 30-60 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours.
-
Slowly warm the reaction mixture to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water (15 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizing Reaction Pathways and Workflows
To better understand the chemical transformations and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Mechanism of the Staudinger β-lactam synthesis.
Caption: Common side reactions in Staudinger synthesis.
Caption: Experimental workflow for Staudinger synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Staudinger Synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Palladium-Catalyzed Carbonylative Coupling
Welcome to the technical support center for palladium-catalyzed carbonylative coupling reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve reaction yields.
Troubleshooting Guide: Enhancing Reaction Yield
Low yields in palladium-catalyzed carbonylative coupling can stem from various factors. This guide addresses common issues and provides systematic solutions to improve your reaction outcomes.
Q1: My reaction yield is low, or the reaction is not proceeding to completion. What are the initial checks?
A1: Incomplete reactions are a frequent issue. Begin by verifying the integrity of your reagents and the reaction setup.
-
Catalyst Activity: Ensure your palladium source is active. Pd(0) complexes can be sensitive to air.[1] If using a Pd(II) precursor, ensure its reduction to the active Pd(0) species is efficient under your reaction conditions.[1] Consider using a more robust precatalyst or storing your catalyst under an inert atmosphere.
-
CO Gas Purity and Delivery: Verify the purity of your carbon monoxide source. Impurities can poison the catalyst. Ensure a consistent and adequate supply of CO to the reaction mixture. For reactions sensitive to high CO concentrations, using a CO surrogate like N-formylsaccharin might be beneficial.[2]
-
Reagent Quality: Confirm the purity of your substrate (aryl/vinyl halide or triflate), nucleophile, and any additives. Halide substrates are generally more reactive in the order of I > Br > OTf.[1]
-
Inert Atmosphere: Strictly maintain an inert atmosphere (e.g., Argon or Nitrogen) throughout the reaction setup and execution to prevent catalyst deactivation.
A logical workflow for initial troubleshooting is outlined below.
Caption: Initial troubleshooting workflow for low-yield reactions.
Q2: I am observing significant formation of non-carbonylative byproducts. How can I improve chemoselectivity for the desired carbonyl compound?
A2: The formation of direct coupling products (e.g., Suzuki or Heck products without CO insertion) is a common challenge.[1] Several factors influence the competition between carbonylative and non-carbonylative pathways.
-
CO Pressure: Increasing the carbon monoxide pressure generally favors the carbonylative pathway.[1] Higher CO concentration promotes the insertion of CO into the palladium-carbon bond before other coupling partners can react. However, excessively high pressures can sometimes inhibit the reaction.
-
Ligand Choice: The ligand plays a crucial role in modulating the catalyst's reactivity and selectivity. Bulky and electron-donating phosphine (B1218219) ligands often promote CO insertion. For example, in a carbonylative Suzuki coupling, the use of DPPF resulted in 100% chemoselectivity for the ketone, whereas PPh₃ led to the dominance of the non-carbonylative product.[1]
-
Temperature: Lowering the reaction temperature can sometimes favor carbonylation, as the direct coupling pathway may have a higher activation energy.
The interplay between these factors is critical for achieving high chemoselectivity.
Caption: Key parameters influencing chemoselectivity.
Frequently Asked Questions (FAQs)
Q3: How does the choice of ligand affect the reaction yield and selectivity?
A3: The ligand is a critical component of the catalytic system, influencing its stability, activity, and selectivity.[3] The electronic and steric properties of the ligand directly impact the key steps of the catalytic cycle, such as oxidative addition, CO insertion, and reductive elimination.
| Ligand Type | Properties | Impact on Carbonylative Coupling |
| Monodentate Phosphines (e.g., PPh₃) | Common, but can lead to catalyst instability at high temperatures. | Can be effective, but may require higher catalyst loading or lead to byproduct formation.[1] |
| Bidentate Phosphines (e.g., DPPF, DPPB) | Form stable chelate complexes with palladium, enhancing catalyst stability and lifetime. The bite angle is a key parameter. | Often improve yields and selectivity. DPPF is particularly effective in suppressing non-carbonylative Suzuki coupling.[1] |
| Bulky Phosphines (e.g., tBu₃P) | Electron-rich and sterically demanding, facilitating oxidative addition and reductive elimination. | Can be highly effective, but optimization may be required. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors that form very stable complexes with palladium. | Increasingly used in cross-coupling, can offer high stability and activity. |
Q4: What is the optimal carbon monoxide (CO) pressure for my reaction?
A4: The optimal CO pressure is highly dependent on the specific reaction, substrate, and catalyst system. There is often a trade-off to consider:
-
Low CO Pressure (e.g., 1 atm): Can be sufficient for many reactions and is experimentally convenient. However, it may lead to a higher proportion of non-carbonylative byproducts. In some cases, atmospheric pressure can result in almost zero conversion.[1]
-
High CO Pressure (e.g., 40-90 bar): Generally increases the rate of carbonylation and improves selectivity for the desired product.[1] It can also enable double carbonylation to form α-ketoamides.[1] However, very high pressures can sometimes lead to catalyst inhibition.
A summary of the general effects of CO pressure is provided below:
| CO Pressure | Advantages | Disadvantages |
| Low (1-10 bar) | Experimentally simple, avoids need for high-pressure equipment.[4] | May lead to low yields or competing non-carbonylative pathways.[1] |
| High (20-100 bar) | Favors carbonylative pathway, can enable double carbonylation, improves chemoselectivity.[1][4] | Requires specialized high-pressure reactors, can inhibit some catalytic systems. |
Q5: Which solvent should I choose for my carbonylative coupling reaction?
A5: The solvent plays a crucial role by affecting the solubility of reagents and the stability and activity of the catalyst.[1] The choice of solvent can significantly impact the reaction yield.
Commonly used solvents and their characteristics:
| Solvent | Polarity | Typical Applications | Notes |
| Toluene/Xylene | Non-polar | Widely used, good for dissolving organic substrates. | Standard choice for many cross-coupling reactions. |
| DMF/DMAc | Polar aprotic | Good at dissolving salts and polar reagents. | Can sometimes coordinate to the metal center, influencing reactivity. |
| Dioxane/THF | Polar aprotic (ether) | Common in Suzuki and other cross-coupling reactions. | Peroxide formation in ethers should be monitored. |
| DMSO | Highly polar aprotic | Can enhance reactivity in some cases, e.g., with DPPF ligand.[1] | Can be difficult to remove after the reaction. |
| Renewable Solvents (e.g., Limonene, 2-MeTHF) | Varies | Emerging as greener alternatives. | Limonene has shown high efficiency for carbonylative coupling of boronic acids and aryl bromides.[5] |
The polarity and coordinating ability of the solvent are key factors to consider.[1][6][7]
Experimental Protocols
General Procedure for Palladium-Catalyzed Carbonylative Suzuki Coupling:
This protocol is a representative example for the synthesis of an aryl ketone from an aryl bromide and a boronic acid.
-
Reaction Setup: To a dried Schlenk tube or pressure vessel, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(acac)₂ at 5 mol %), and ligand (e.g., cataCXium AHI at 10 mol %).
-
Solvent and Base Addition: Add the chosen solvent (e.g., limonene, 3 mL) and an aqueous base solution (e.g., 1 M NaOH, 500 μL).[5]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
CO Introduction: Pressurize the vessel with carbon monoxide to the desired pressure (e.g., 1-10 bar). Alternatively, for reactions using a CO surrogate, the surrogate is added during the initial setup.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring for the required time (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, carefully vent the CO pressure. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired ketone.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: Experimental workflow for carbonylative Suzuki coupling.
References
- 1. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium catalyzed oxidative carbonylation of alcohols: effects of diphosphine ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. books.rsc.org [books.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
troubleshooting diastereoselectivity in chiral synthesis
Welcome to the technical support center for troubleshooting diastereoselectivity in chiral synthesis. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during stereoselective reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.)
Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the initial steps to improve diastereoselectivity?
A1: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the two diastereomers is minimal. To improve selectivity, you need to amplify these small energy differences. Here are the primary factors to investigate:
-
Temperature: Lowering the reaction temperature is often the most effective initial step.[1][2][3] Lower temperatures can increase the energy difference between the diastereomeric transition states, favoring the formation of the thermodynamically more stable product.[1][4]
-
Solvent: The solvent plays a crucial role in stabilizing the transition state.[5][6][7] Changing the solvent can alter the solvation of the transition state assembly, which can lead to a significant change in diastereoselectivity. It is recommended to screen a range of solvents with varying polarities and coordinating abilities.[2][8]
-
Catalyst/Reagent Concentration: The concentration of reagents, especially the catalyst, can influence the reaction pathway. For catalyzed reactions, varying the catalyst loading should be explored.[9][10]
Q2: I have tried adjusting the temperature and solvent, but the diastereoselectivity remains poor. What other factors should I consider?
A2: If initial adjustments are unsuccessful, a more in-depth analysis of the reaction components and mechanism is necessary. Consider the following:
-
Chiral Auxiliary: If you are using a chiral auxiliary, its structure is critical for inducing stereoselectivity.[][12][13] The steric bulk and electronic properties of the auxiliary directly influence the facial bias of the reaction.[] It may be necessary to screen different auxiliaries. Common classes of chiral auxiliaries include oxazolidinones (Evans auxiliaries), camphor-derived auxiliaries, and pseudoephedrine.[][13][14]
-
Substrate Control vs. Reagent Control: Analyze whether the stereochemical outcome is dictated by the inherent chirality of the substrate (substrate control) or by the chiral reagent/catalyst (reagent control).[15] In cases of a "mismatched" pairing, where the substrate's inherent preference opposes the catalyst's induction, poor selectivity can result.[2][15] In such scenarios, using the opposite enantiomer of the catalyst might resolve the issue.[2]
-
Steric and Electronic Effects: The steric bulk and electronic nature of substituents on both the substrate and reagents can significantly impact the transition state geometry.[16][17] Modifying a substituent remote from the reacting center can sometimes have a profound effect on diastereoselectivity.
Issue 2: Unexpected Diastereomer as the Major Product
Q3: My reaction is producing the opposite diastereomer to what was expected based on established models (e.g., Felkin-Anh, Zimmerman-Traxler). What could be the cause?
A3: The formation of an unexpected diastereomer suggests that the assumed reaction model may not be fully applicable, or that other competing effects are dominant.
-
Chelation Control: The presence of a Lewis basic functional group (e.g., hydroxyl, ether, amine) on the substrate can lead to chelation with a metal ion from the reagent or catalyst. This chelation can lock the conformation of the substrate in a way that reverses the facial selectivity predicted by non-chelating models. Consider if a chelating pathway is possible and if your reagents support it.
-
Reaction Mechanism: Re-evaluate the reaction mechanism. For instance, in aldol (B89426) reactions, the geometry of the enolate (Z or E) is crucial for determining the syn or anti outcome.[18] The method of enolate formation (base, solvent, temperature) can influence this geometry.
-
Allylic Strain: In acyclic systems, A(1,3) strain (allylic strain) can dictate the preferred conformation of the molecule, leading to a different stereochemical outcome than predicted by simpler models that only consider steric bulk.
Issue 3: Inconsistent Diastereoselectivity
Q4: I am observing significant batch-to-batch variation in the diastereomeric ratio. What are the likely sources of this inconsistency?
A4: Inconsistent results often point to subtle variations in reaction setup and reagents.
-
Reagent Purity and Stoichiometry: Ensure the purity of all reagents and solvents. Trace impurities, especially water or oxygen, can interfere with catalysts and reagents. Accurately measure all components to ensure consistent stoichiometry.
-
Reaction Time and Temperature Control: Precise control over reaction time and temperature is critical. Fluctuations in temperature can affect selectivity.[1][4] Ensure consistent stirring to maintain a homogeneous reaction mixture.
-
Rate of Addition: The rate at which reagents are added can influence the formation of the desired reactive species and suppress side reactions. Slow addition of a reagent is often used to maintain a low concentration and improve selectivity.
Data Presentation: Impact of Reaction Parameters on Diastereoselectivity
Table 1: Effect of Temperature on Diastereoselectivity
| Reaction Type | Temperature (°C) | Diastereomeric Ratio (Major:Minor) | Reference Compound |
| Diels-Alder | 25 | 85:15 | Cycloadduct A |
| Diels-Alder | 0 | 92:8 | Cycloadduct A |
| Diels-Alder | -78 | >99:1 | Cycloadduct A[3] |
| Aldol Addition | -40 | 90:10 | β-hydroxy ketone B |
| Aldol Addition | -78 | 98:2 | β-hydroxy ketone B |
| Asymmetric Autocatalysis | 0 | 97:3 (S-product) | Pyrimidyl alkanol[19] |
| Asymmetric Autocatalysis | -44 | 88:12 (R-product) | Pyrimidyl alkanol[19] |
Table 2: Effect of Solvent on Diastereoselectivity
| Reaction Type | Solvent | Dielectric Constant | Diastereomeric Ratio (Major:Minor) |
| Staudinger Cycloaddition | Toluene | 2.4 | 95:5 (trans)[8] |
| Staudinger Cycloaddition | Dichloromethane | 9.1 | 80:20 (trans) |
| Staudinger Cycloaddition | Acetonitrile | 37.5 | 65:35 (trans) |
| Carbonyl-Ene Reaction | Hexane | 1.9 | 88:12 |
| Carbonyl-Ene Reaction | Diethyl Ether | 4.3 | 94:6 |
Experimental Protocols
Protocol 1: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
This protocol outlines the general steps for determining the d.r. of a reaction mixture using ¹H NMR.[20]
-
Sample Preparation:
-
Accurately weigh and dissolve a representative sample of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is free of particulate matter.
-
-
NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Identify well-resolved signals corresponding to each diastereomer. Protons adjacent to the newly formed stereocenters are often the most diagnostic.[20]
-
To ensure accurate integration, use a sufficient relaxation delay (d1), typically 5 times the longest T₁ of the protons being integrated.[20]
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the distinct signals for each diastereomer.
-
Calculate the diastereomeric ratio by comparing the integral values of the corresponding peaks. For example: d.r. = Integral_A / Integral_B.[20]
-
Protocol 2: Determination of Diastereomeric Ratio by Chiral HPLC
This protocol provides a general workflow for separating and quantifying diastereomers using chiral High-Performance Liquid Chromatography (HPLC).[20]
-
Method Development:
-
Select an appropriate chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).[20]
-
Develop a mobile phase system (typically a mixture of hexane/isopropanol or hexane/ethanol) that provides good separation of the diastereomers.
-
Optimize the flow rate, column temperature, and detection wavelength.
-
-
Sample Preparation:
-
Dissolve a small amount of the reaction mixture in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.[20]
-
-
Analysis:
-
Inject the sample onto the HPLC system.
-
Run the analysis under the optimized conditions.
-
-
Data Analysis:
-
Integrate the peak areas for each separated diastereomer in the resulting chromatogram.
-
Calculate the diastereomeric ratio from the peak areas: d.r. = Peak_Area_A / Peak_Area_B.[20]
-
Visualizations
Caption: A workflow for troubleshooting poor diastereoselectivity.
Caption: Key factors influencing the outcome of diastereoselective reactions.
References
- 1. Impact of reducing agent, temperature, and substrate topology on diastereoselectivity of the intermolecular coupling reactions, or how “free” are cobalt-complexed propargyl radicals? - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. interesjournals.org [interesjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. fiveable.me [fiveable.me]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmacy180.com [pharmacy180.com]
- 19. blogs.rsc.org [blogs.rsc.org]
- 20. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Loading Optimization for (1R,2S)-2-Amino-1,2-diphenylethanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing catalyst loading when using (1R,2S)-2-Amino-1,2-diphenylethanol in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in catalysis?
A1: this compound is a versatile chiral compound primarily used as a chiral auxiliary or a precursor to chiral ligands in asymmetric catalysis.[1] Its stereogenic centers and functional groups (hydroxyl and amino) allow for the formation of well-defined chiral environments around a metal center, facilitating enantioselective transformations. It is commonly employed in reactions such as asymmetric additions to carbonyls, reductions, and resolutions.
Q2: How does catalyst loading of a this compound-derived catalyst typically affect reaction yield and enantioselectivity?
A2: Generally, increasing the catalyst loading can lead to higher reaction rates and potentially higher yields, especially if catalyst deactivation is a concern. However, the effect on enantioselectivity can be more complex. In many cases, a certain minimum catalyst loading is required to achieve high enantiomeric excess (ee). Beyond this optimal loading, further increases may not significantly improve ee and could even be detrimental due to factors like catalyst aggregation or side reactions. Conversely, very low catalyst loadings might lead to a slower reaction where a non-catalyzed background reaction can diminish the overall enantioselectivity.[2]
Q3: What are the key parameters to consider when starting to optimize catalyst loading?
A3: When initiating catalyst loading optimization, it is crucial to first establish a baseline reaction with a standard catalyst loading (e.g., 1-5 mol%). Key parameters to monitor are:
-
Conversion: The percentage of the starting material that has been consumed.
-
Yield: The amount of desired product formed.
-
Enantiomeric Excess (ee): A measure of the stereoselectivity of the reaction.
-
Reaction Time: The duration required to reach a satisfactory conversion.
A systematic variation of the catalyst loading should then be performed while keeping other reaction parameters constant.
Q4: Can the purity of this compound impact the catalytic performance?
A4: Absolutely. The enantiomeric and chemical purity of the this compound used to prepare the catalyst is critical. The presence of the opposite enantiomer can lead to a decrease in the enantioselectivity of the reaction through the formation of less selective or non-selective catalytic species. Chemical impurities can poison the catalyst, leading to lower activity and yield.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading for reactions involving this compound-derived catalysts.
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient catalyst loading. | Increase the catalyst loading incrementally (e.g., from 1 mol% to 2 mol%, 5 mol%). |
| Catalyst deactivation or poisoning. | Ensure all reagents and solvents are pure and dry. Use an inert atmosphere if the catalyst is air or moisture sensitive. | |
| Incorrect reaction temperature or time. | Optimize reaction temperature and monitor the reaction over time to ensure it has reached completion. | |
| Low Enantioselectivity (ee) | Suboptimal catalyst loading. | Systematically screen a range of catalyst loadings (e.g., 0.5, 1, 2, 5, 10 mol%) to find the optimal concentration.[3] |
| Presence of impurities in the catalyst precursor. | Use highly pure this compound. | |
| Non-catalyzed background reaction. | Lowering the reaction temperature can sometimes suppress the background reaction. Confirm that no reaction occurs in the absence of the catalyst. | |
| Racemization of the product. | Check the stability of the product under the reaction conditions. Consider quenching the reaction at an earlier time point. | |
| Poor Reproducibility | Inconsistent catalyst preparation. | Ensure a standardized and repeatable procedure for the preparation of the catalyst from this compound. |
| Variations in reagent or solvent quality. | Use reagents and solvents from the same batch and of high purity for all experiments. | |
| Sensitivity to air or moisture. | Employ rigorous inert atmosphere techniques (e.g., Schlenk line, glovebox). | |
| Reaction Stalls Before Completion | Catalyst deactivation over time. | A higher initial catalyst loading might be necessary. Alternatively, consider a second addition of the catalyst during the reaction. |
| Product inhibition. | Try to run the reaction at a lower substrate concentration. |
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of catalyst loading on reaction outcomes. These tables are for illustrative purposes and actual results will vary depending on the specific reaction.
Table 1: Effect of Catalyst Loading on Yield and Enantiomeric Excess (ee)
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 0.1 | 24 | 25 | 20 | 65 |
| 0.5 | 24 | 70 | 65 | 85 |
| 1.0 | 12 | >95 | 92 | 95 |
| 2.0 | 8 | >99 | 96 | 96 |
| 5.0 | 4 | >99 | 97 | 96 |
Table 2: Troubleshooting Low Enantioselectivity
| Experiment | Catalyst Loading (mol%) | Temperature (°C) | Additive | Enantiomeric Excess (ee, %) |
| Baseline | 1.0 | 25 | None | 70 |
| Optimization 1 | 2.0 | 25 | None | 85 |
| Optimization 2 | 1.0 | 0 | None | 88 |
| Optimization 3 | 2.0 | 0 | Co-catalyst X | 95 |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Loading
This protocol outlines a general procedure for screening the optimal catalyst loading for an asymmetric reaction using a catalyst derived from this compound.
-
Catalyst Preparation: Prepare the active catalyst from this compound and the appropriate metal precursor or activating agent according to a reliable literature procedure. Ensure the catalyst is handled under an inert atmosphere if it is sensitive to air or moisture.
-
Reaction Setup: In a series of reaction vessels, add the substrate and solvent.
-
Catalyst Addition: To each vessel, add a different amount of the catalyst stock solution to achieve the desired catalyst loadings (e.g., 0.5, 1.0, 2.0, 5.0 mol%).
-
Reaction Initiation: Add the reagent to initiate the reaction and start timing.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular intervals and analyzing them by a suitable method (e.g., TLC, GC, HPLC).
-
Work-up and Analysis: Once the reactions are complete (as determined by the consumption of the starting material), quench the reactions and perform a standard work-up procedure.
-
Determine Yield and ee: Purify the product and determine the isolated yield. Analyze the enantiomeric excess of the product using chiral HPLC or GC.
-
Data Analysis: Plot the yield and ee as a function of catalyst loading to determine the optimal loading.
Visualizations
References
Technical Support Center: Enantioselective Diethylzinc Addition
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the effect of temperature on the enantioselective addition of diethylzinc (B1219324) to aldehydes. This resource is intended for researchers, scientists, and professionals in drug development to help navigate common challenges and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the enantioselective addition of diethylzinc, with a focus on temperature-related effects.
| Issue / Question | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of the starting material, especially at low temperatures. | - Reduced reaction rate: Lower temperatures decrease the kinetic energy of the reactants, slowing down the reaction. - Catalyst deactivation: The chiral catalyst or the zinc complex may be less active or insoluble at very low temperatures. - Poor solubility of reagents: The aldehyde, diethylzinc, or catalyst may have poor solubility in the chosen solvent at the experimental temperature. | - Gradual temperature increase: After an initial period at a low temperature to ensure high enantioselectivity, consider slowly warming the reaction to room temperature to drive it to completion. - Optimize reaction time: Extend the reaction time at the lower temperature to allow for sufficient conversion. - Solvent screening: Test different solvents to find one that maintains good solubility for all components at the desired temperature.[1] - Increase catalyst loading: A higher concentration of the catalyst may compensate for the lower turnover frequency at reduced temperatures. |
| Low enantiomeric excess (ee). | - Incorrect temperature: The optimal temperature for achieving high enantioselectivity is highly dependent on the specific catalyst and substrate. Temperatures that are too high can lead to a decrease in enantioselectivity. - Background (uncatalyzed) reaction: A non-enantioselective background reaction may be competing with the catalyzed pathway, especially at higher temperatures. - Moisture or air contamination: Traces of water or oxygen can react with the organozinc reagent and the catalyst, leading to the formation of non-chiral aggregates and a decrease in ee. | - Temperature optimization study: Perform the reaction at a range of temperatures (e.g., -78 °C, -20 °C, 0 °C, and room temperature) to determine the optimal condition for your specific system.[1] - Use of an inert atmosphere: Ensure all glassware is oven-dried and the reaction is carried out under a dry, inert atmosphere (e.g., argon or nitrogen).[1] - Use of dry solvents: Use freshly distilled or commercially available anhydrous solvents. |
| Inconsistent results between batches. | - Variability in reagent quality: The purity of diethylzinc, aldehyde, and the chiral ligand can significantly impact the outcome. - Inaccurate temperature control: Fluctuations in the reaction temperature can lead to variable enantioselectivity and yield. - Differences in reaction setup: Minor variations in the addition rate of reagents or stirring speed can affect the results. | - Reagent titration: The molarity of the diethylzinc solution should be checked by titration before use. - Consistent temperature monitoring: Use a calibrated thermometer or thermocouple to accurately monitor the internal reaction temperature. - Standardized procedure: Follow a detailed and consistent experimental protocol for each run. |
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the enantioselectivity of diethylzinc addition?
A1: Generally, lower reaction temperatures tend to favor higher enantioselectivity. This is because the transition states leading to the two different enantiomers have different activation energies. At lower temperatures, the reaction is more likely to proceed through the lower energy transition state, resulting in a higher enantiomeric excess (ee) of one product. However, excessively low temperatures can drastically reduce the reaction rate and conversion.[1]
Q2: Can increasing the temperature improve the reaction yield?
A2: Yes, increasing the temperature can often improve the reaction yield by increasing the reaction rate. However, this may come at the cost of reduced enantioselectivity. It is crucial to find a balance between yield and ee. Some protocols suggest running the reaction at a low temperature initially and then allowing it to warm to room temperature to ensure complete conversion.
Q3: How critical is precise temperature control during the reaction?
A3: Precise temperature control is critical for obtaining reproducible and high enantioselectivity. Even small fluctuations in temperature can impact the energy difference between the diastereomeric transition states, leading to variations in the enantiomeric ratio of the product.
Q4: What are the typical temperature ranges explored for this reaction?
A4: The temperature range for enantioselective diethylzinc additions is broad and highly dependent on the specific chiral ligand and substrate used. Commonly explored temperatures range from -78 °C to room temperature (approximately 20-25 °C). Optimization studies often screen temperatures such as -78 °C, -40 °C, -20 °C, 0 °C, and room temperature.[1][2]
Q5: Does the choice of solvent influence the effect of temperature?
A5: Yes, the solvent can play a significant role. The solubility of the catalyst and reagents at different temperatures can be solvent-dependent. A solvent that ensures homogeneity at the desired low temperature is crucial. Hexane (B92381) and toluene (B28343) are commonly used solvents.[1]
Experimental Protocols
General Procedure for Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates and ligands.
-
Preparation:
-
All glassware should be oven-dried at 120 °C overnight and allowed to cool under a stream of dry argon or nitrogen.
-
The reaction should be carried out under an inert atmosphere using standard Schlenk line techniques.
-
All solvents should be anhydrous.
-
-
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the chiral ligand (e.g., 20 mol%) in the chosen anhydrous solvent (e.g., hexane).[1]
-
If a titanium(IV) isopropoxide co-catalyst is used, add it to the ligand solution and stir at room temperature for 30 minutes.[1]
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an appropriate cooling bath (e.g., ice-water bath).[1]
-
-
Addition of Reagents:
-
Slowly add a 1 M solution of diethylzinc in hexane (e.g., 2 equivalents relative to the aldehyde) to the cooled catalyst solution.
-
Stir the mixture for a specified period (e.g., 30 minutes) at the same temperature.
-
Add the aldehyde (1 equivalent) dropwise to the reaction mixture.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or 1 M HCl at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
-
Data Summary
The following table summarizes the effect of temperature on the enantioselective addition of diethylzinc to benzaldehyde (B42025) using a specific chiral ligand as an example.
| Entry | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | 25 | >99 | 85 |
| 2 | 0 | >99 | 90 |
| 3 | -28 | 60 | 91 |
| 4 | -76 | 25 | 92 |
Data is illustrative and based on trends reported in the literature. Actual results will vary depending on the specific catalyst, substrate, and reaction conditions.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for enantioselective diethylzinc addition.
Temperature Effect on Enantioselectivity
Caption: Relationship between temperature and reaction outcomes.
References
overcoming poor stereoselectivity in asymmetric reactions
Welcome to the Technical Support Center for Asymmetric Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize stereoselectivity in their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during asymmetric reactions.
Question 1: Why is my enantiomeric excess (% ee) consistently low?
Answer:
Poor enantioselectivity can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify the root cause.[1] Consider the following potential issues and optimization strategies:
-
Reaction Temperature: Temperature can significantly influence the energy difference between the diastereomeric transition states that lead to the two enantiomers. Lowering the reaction temperature generally favors the formation of the major enantiomer, leading to higher enantiomeric excess.[2][3] Conversely, in some cases, higher temperatures have been shown to improve enantioselectivity.[4] It is crucial to screen a range of temperatures to find the optimum for your specific reaction.
-
Solvent Effects: The solvent can play a critical role in stabilizing the transition states of the reaction. Changing the solvent can dramatically alter the enantioselectivity.[5] A screening of solvents with varying polarities and coordinating abilities is highly recommended. For example, in a gold-catalyzed hydroamination, using methanol (B129727) yielded the R enantiomer, while toluene (B28343) favored the S enantiomer.[5]
-
Catalyst Activity and Loading: The catalyst's purity, activity, and concentration are paramount.
-
Deactivation: Ensure your catalyst is active and has not decomposed. Many organometallic catalysts are sensitive to air and moisture.[6]
-
Loading: While it may seem counterintuitive, increasing catalyst loading does not always improve enantioselectivity and can sometimes lead to a decrease in ee%.[1] This can be due to the formation of less selective catalyst aggregates at higher concentrations or the promotion of a non-selective background reaction.[1] It is essential to perform a catalyst loading screen to find the optimal concentration.
-
-
Substrate Concentration: The concentration of your substrate can also impact the stereochemical outcome. In some enzyme-catalyzed reactions, for example, high substrate concentrations can lead to a decrease in the observed enantiomeric excess over time.[7]
-
Purity of Reagents: Impurities in your substrate, reagents, or solvent can act as inhibitors or promote side reactions, leading to lower enantioselectivity.[1]
Question 2: My enantiomeric excess is inconsistent between different batches of the same reaction. What could be the cause?
Answer:
Inconsistent enantiomeric excess is a common and frustrating issue. The lack of reproducibility often points to subtle variations in reaction setup and conditions. Here are the key areas to investigate:
-
Atmospheric Control: Many asymmetric catalytic systems are highly sensitive to moisture and oxygen.[1] Ensure that all glassware is properly dried and that the reaction is carried out under a consistently inert atmosphere (e.g., argon or nitrogen).
-
Reagent and Solvent Purity: The purity of your reagents and solvents can vary between batches. Trace impurities can have a significant impact on catalyst activity and selectivity.[1] Using freshly purified reagents and high-purity, dry solvents is recommended.
-
Precise Measurement: Inaccurate weighing of the catalyst, especially at low loadings, can lead to significant variations in the actual substrate-to-catalyst ratio, affecting both the reaction rate and the enantioselectivity.[1]
-
Temperature Control: Ensure that the reaction temperature is precisely controlled and consistent across all batches. Even small fluctuations can impact the enantiomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the substrate-to-catalyst (S/C) ratio?
A1: The optimal S/C ratio is highly dependent on the specific reaction. However, a common starting range for optimization is between 100:1 and 1000:1. For highly active catalysts, S/C ratios of 10,000:1 or even higher can be achieved.[1]
Q2: How does reaction time affect enantiomeric excess?
A2: In kinetically controlled reactions, the enantiomeric excess is determined by the relative rates of formation of the two enantiomers and should ideally remain constant over time. However, if the reaction is reversible or if the product can racemize under the reaction conditions, prolonged reaction times can lead to a decrease in enantiomeric excess.
Q3: Can I improve the enantiomeric excess of my product after the reaction?
A3: Yes, if the initial reaction provides a product with a modest enantiomeric excess, it is sometimes possible to enhance its purity through crystallization. This process, known as enantioenrichment by crystallization, can in some cases lead to an enantiomerically pure product.
Data Summaries
The following tables provide examples of how reaction parameters can influence enantioselectivity.
Table 1: Effect of Temperature on Enantioselectivity
| Reaction Type | Substrate | Catalyst | Temperature (°C) | Enantiomeric Excess (ee%) | Reference |
| Baeyer-Villiger Biooxidation | rac-bicyclo[3.2.0]hept-2-en-6-one | 2,5-DKCMO | 10 | ~55 | [2] |
| Baeyer-Villiger Biooxidation | rac-bicyclo[3.2.0]hept-2-en-6-one | 2,5-DKCMO | 30 | ~40 | [2] |
| Pd-catalyzed Decarbonylative Alkylation | MBH Acetate (B1210297) | Pd-complex | 25 | 75 | [4] |
| Pd-catalyzed Decarbonylative Alkylation | MBH Acetate | Pd-complex | 140 | 95 | [4] |
Table 2: Effect of Solvent on Enantioselectivity
| Reaction Type | Substrate | Catalyst/Ligand | Solvent | Enantiomeric Excess (ee%) | Reference |
| Gold-catalyzed Hydroamination | Alkene | Gold(I)/Phosphine | Methanol | 58 (R) | [5] |
| Gold-catalyzed Hydroamination | Alkene | Gold(I)/Phosphine | Toluene | 68 (S) | [5] |
| Nucleophilic Ring-Opening | meso-Oxirane | (-)-Sparteine/PhLi | Diethyl Ether | 85 | [8] |
| Nucleophilic Ring-Opening | meso-Oxirane | (-)-Sparteine/PhLi | Toluene | 85 | [8] |
| Nucleophilic Ring-Opening | meso-Oxirane | (-)-Sparteine/PhLi | Hexane/Diethyl Ether (1:1) | 60 | [8] |
Experimental Protocols
Here are detailed methodologies for key experiments aimed at improving stereoselectivity.
Protocol 1: General Procedure for Temperature Optimization
-
Setup: Prepare a series of identical reactions in parallel. Each reaction vessel should be equipped with a stirrer and placed in a temperature-controlled bath or heating block.
-
Temperature Range: Select a range of temperatures to screen. A common starting point is to test temperatures at 10-20°C intervals, for example, -20°C, 0°C, room temperature (25°C), and 40°C.
-
Reaction Execution:
-
Charge each reaction vessel with the substrate, solvent, and catalyst under an inert atmosphere if required.
-
Bring each reaction to the designated temperature and initiate the reaction (e.g., by adding the final reagent).
-
Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).
-
-
Work-up and Analysis:
-
Once the reactions are complete, quench them and perform a standard work-up procedure.
-
Purify the product from each reaction.
-
Determine the enantiomeric excess of each purified product using chiral HPLC or GC.
-
-
Evaluation: Compare the enantiomeric excess values obtained at different temperatures to identify the optimal condition.
Protocol 2: Solvent Screening for Improved Enantioselectivity
-
Solvent Selection: Choose a diverse set of solvents with varying properties (e.g., polarity, coordinating ability). A typical screen might include non-polar solvents (e.g., toluene, hexane), polar aprotic solvents (e.g., THF, dichloromethane, ethyl acetate), and polar protic solvents (e.g., methanol, ethanol).
-
Reaction Setup: Set up a series of small-scale reactions, each in a different solvent. Ensure all other reaction parameters (temperature, concentrations, catalyst loading) are kept constant.
-
Execution and Monitoring:
-
Dissolve the substrate and catalyst in the respective solvents.
-
Initiate the reactions and monitor their progress. Note that reaction rates can vary significantly between different solvents.
-
-
Analysis:
-
After a set reaction time or upon completion, work up each reaction.
-
Analyze the enantiomeric excess of the product from each reaction.
-
-
Optimization: If a promising solvent is identified, further optimization of other parameters (e.g., temperature, concentration) in that solvent may be beneficial.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting poor stereoselectivity.
Caption: A troubleshooting workflow for addressing poor stereoselectivity.
Caption: Key factors influencing the stereoselectivity of an asymmetric reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unveiling the abnormal effect of temperature on enantioselectivity in the palladium-mediated decabonylative alkylation of MBH acetate - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Solvent-Induced Enantioselectivity - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of (1R,2S)-2-Amino-1,2-diphenylethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the large-scale synthesis of this compound?
A1: The most common industrial synthesis involves a two-step process:
-
Diastereoselective reduction of a benzoin-derived precursor: Typically, benzoin (B196080) is converted to an oxime, which is then reduced to a mixture of diastereomeric amino alcohols.
-
Chiral resolution: The desired (1R,2S) enantiomer is then separated from the other stereoisomers. Common methods include preferential crystallization and classical resolution using a chiral resolving agent.[1]
Alternative approaches, such as biocatalytic routes using engineered amine dehydrogenases, are also being explored to improve efficiency and stereoselectivity.[2]
Q2: What is the significance of controlling diastereoselectivity during the reduction step?
A2: Controlling diastereoselectivity is crucial for maximizing the yield of the desired erythro-2-amino-1,2-diphenylethanol, which contains the (1R,2S) enantiomer. Poor diastereoselectivity leads to a higher proportion of the undesired threo diastereomer, which complicates the subsequent purification and resolution steps, ultimately reducing the overall process efficiency and yield.
Q3: What are the key considerations when selecting a chiral resolving agent for large-scale production?
A3: For large-scale manufacturing, the choice of a resolving agent is critical. Key factors include:
-
Cost and availability: The resolving agent should be inexpensive and readily available in large quantities.
-
Efficiency of diastereomer formation and separation: It should form diastereomeric salts with significantly different solubilities to allow for easy separation by crystallization.
-
Recyclability: An efficient process for recovering and recycling the resolving agent is essential to minimize costs and waste.[3]
Q4: Can the undesired enantiomer be recycled?
A4: Yes, for a large-scale process to be economically viable, it is highly desirable to racemize and recycle the unwanted enantiomer.[1] This involves converting the undesired isomer back into the racemic mixture, which can then be subjected to the resolution process again, thereby theoretically approaching a 100% yield of the desired enantiomer.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Reduction of Benzoin Oxime
Symptoms:
-
The crude product shows a low ratio of the desired erythro to the undesired threo diastereomer upon analysis (e.g., by NMR or HPLC).
-
Difficulty in isolating the erythro intermediate.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Inappropriate Reducing Agent | The choice of reducing agent significantly impacts diastereoselectivity. While sodium borohydride (B1222165) (NaBH4) is commonly used, its selectivity can be moderate.[4][5] Consider exploring other reducing agents or catalytic hydrogenation conditions. For example, catalytic hydrogenation of benzoin oxime over palladium on charcoal has been reported to yield erythro amino alcohols with good diastereomeric excess. |
| Suboptimal Reaction Temperature | Lower reaction temperatures generally favor higher diastereoselectivity. If the reaction is run at elevated temperatures, try performing the reduction at a lower temperature (e.g., 0°C or below) and monitor the effect on the diastereomeric ratio. |
| Solvent Effects | The polarity and coordinating ability of the solvent can influence the transition state of the reduction, thereby affecting stereoselectivity. Experiment with a range of solvents with varying polarities to optimize the diastereomeric excess. |
| Steric Hindrance | Modifications to the substrate, such as converting the hydroxyl group of benzoin to a bulkier ester, can alter the steric environment and impact the diastereoselectivity of the reduction.[4] |
Issue 2: Inefficient Chiral Resolution
Symptoms:
-
Low yield of the desired (1R,2S) enantiomer after resolution.
-
Poor enantiomeric excess (ee) of the isolated product.
-
Difficulty in inducing crystallization of the desired diastereomeric salt.
Possible Causes and Solutions:
| Cause | Troubleshooting Step |
| Suboptimal Resolving Agent | The chosen resolving agent may not form diastereomeric salts with a significant enough difference in solubility. Screen a variety of chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid) to find one that provides a crystalline salt with the desired enantiomer and is easily separable.[1] |
| Incorrect Solvent System for Crystallization | The choice of solvent is critical for successful resolution by crystallization. The solvent must provide a significant solubility difference between the two diastereomeric salts. Perform small-scale screening of various solvents and solvent mixtures to identify the optimal crystallization conditions. |
| Supersaturation and Nucleation Issues | Difficulty in crystallization can arise from suboptimal supersaturation levels or the absence of seed crystals. Carefully control the cooling rate and consider using seed crystals of the pure diastereomeric salt to induce crystallization. |
| Incomplete Racemization of the Unwanted Enantiomer for Recycling | If a recycling strategy is in place, incomplete racemization of the undesired enantiomer will lead to a buildup of this isomer and reduce the overall efficiency of the resolution process. Optimize the racemization conditions (e.g., temperature, base/acid catalyst) to ensure complete conversion back to the racemate before re-introducing it into the resolution step. |
Data Presentation
Table 1: Diastereoselectivity in the Reduction of Benzoin Derivatives
| Substrate | Reducing Agent | Diastereomeric Ratio (erythro:threo) | Reference |
| Benzoin | NaBH4 | >20:1 | [6] |
| Benzoin Acetate (B1210297) | NaBH4 | Decreased compared to benzoin | [4] |
| Benzoin Benzoate (B1203000) | NaBH4 | Further decreased | [4] |
Note: The exact diastereomeric ratios for benzoin acetate and benzoate reduction with NaBH4 are not specified in the search results but are noted to be lower than that of benzoin.
Experimental Protocols
Protocol 1: Diastereoselective Reduction of Benzoin (Illustrative)
This protocol is a generalized representation based on literature and should be optimized for specific laboratory and scale-up conditions.
-
Dissolution: Dissolve benzoin in a suitable solvent (e.g., methanol, ethanol) in a reaction vessel equipped with a stirrer and a cooling system.
-
Cooling: Cool the solution to the desired reaction temperature (e.g., 0-5°C).
-
Addition of Reducing Agent: Slowly add a solution or slurry of sodium borohydride (NaBH4) to the cooled benzoin solution while maintaining the temperature. The rate of addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of an acidic solution (e.g., dilute HCl) to neutralize the excess reducing agent and decompose the borate (B1201080) complexes.
-
Work-up: Extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4), and concentrate it under reduced pressure to obtain the crude hydrobenzoin.
-
Analysis: Analyze the crude product by NMR or HPLC to determine the diastereomeric ratio.[5]
Protocol 2: Classical Chiral Resolution (General Workflow)
-
Dissolution: Dissolve the racemic erythro-2-amino-1,2-diphenylethanol in a suitable solvent at an elevated temperature.
-
Addition of Resolving Agent: Add a stoichiometric amount (often 0.5 equivalents) of the chosen chiral resolving agent (e.g., L-(+)-tartaric acid).
-
Crystallization: Slowly cool the solution to allow for the selective crystallization of one of the diastereomeric salts. Seeding with a small crystal of the desired salt may be necessary.
-
Isolation: Isolate the crystalline diastereomeric salt by filtration and wash it with a small amount of cold solvent.
-
Liberation of the Free Amine: Treat the isolated diastereomeric salt with a base (e.g., NaOH) to liberate the free amino alcohol.
-
Extraction and Purification: Extract the desired enantiomer into an organic solvent, dry the solution, and crystallize the final product to high enantiomeric purity.
-
Recovery of Resolving Agent: The aqueous layer containing the resolving agent can be acidified and the resolving agent recovered for reuse.
Visualizations
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. Frontiers | Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli [frontiersin.org]
- 3. pharmtech.com [pharmtech.com]
- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. chegg.com [chegg.com]
resolving syn/anti isomerization in catalytic hydrogenation of oximes
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stereoselective catalytic hydrogenation of oximes to primary amines, with a focus on controlling syn/anti isomerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the catalytic hydrogenation of oximes, providing potential causes and actionable solutions.
Q1: My reaction shows low conversion of the starting oxime. What are the possible causes and how can I fix it?
A1: Low conversion can stem from several factors related to the catalyst, reaction conditions, or the substrate itself.
-
Potential Cause 1: Catalyst Inactivity. The catalyst may be poisoned or deactivated.
-
Solution: Ensure all glassware is scrupulously clean and that solvents and reagents are free from potential catalyst poisons (e.g., sulfur compounds, thiols). Use freshly prepared or high-quality commercial catalysts. For catalysts like Raney Nickel, ensure it has been properly activated and stored.[1]
-
-
Potential Cause 2: Insufficient Hydrogen Pressure or Agitation. Poor mass transfer of hydrogen to the catalyst surface can limit the reaction rate.
-
Solution: Increase the hydrogen pressure within the safe limits of your reactor. Ensure vigorous stirring or shaking to maintain the catalyst in suspension and facilitate gas-liquid mixing.
-
-
Potential Cause 3: Inappropriate Reaction Temperature. The temperature may be too low for the specific catalyst and substrate.
-
Solution: Gradually increase the reaction temperature. For instance, some Raney Nickel reductions may require elevated temperatures (e.g., 80°C) to proceed efficiently.[2]
-
-
Potential Cause 4: Poor Catalyst/Substrate Combination. The chosen catalyst may not be suitable for the specific oxime.
Q2: I am observing significant amounts of the corresponding ketone (deoximation) as a byproduct. How can I suppress this side reaction?
A2: Deoximation, the hydrolysis of the oxime back to the ketone, is often promoted by acidic conditions and the presence of water.
-
Potential Cause 1: Acidic Reaction Medium. The presence of acid, either added or as an impurity, can catalyze hydrolysis.
-
Solution: If using an acidic additive to control selectivity, try reducing its concentration or switching to a weaker acid. If acid is not intentionally added, ensure solvents are neutral and dry. Using a basic additive (e.g., a small amount of ammonia (B1221849) or triethylamine) can sometimes suppress this pathway, especially with catalysts like Raney Ni.[2]
-
-
Potential Cause 2: Water in the Reaction Mixture. Water can facilitate the hydrolysis of the oxime or imine intermediate.
-
Solution: Use anhydrous solvents and ensure the starting material and reagents are dry.
-
-
Potential Cause 3: Catalyst Support Effects. Certain catalyst supports can promote hydrolysis.
-
Solution: For platinum-based catalysts, Pt/Al₂O₃ has been shown to be effective for amine formation, while supports like TiO₂ and MgO were found to be less selective and favored ketone formation in some cases.[3] Consider switching to a catalyst on a more inert support like carbon.
-
Q3: The main byproduct of my reaction is the secondary amine. How can I improve the selectivity for the primary amine?
A3: Secondary amine formation is a common issue, particularly with the hydrogenation of aldoximes. It typically occurs when the intermediate imine reacts with the final primary amine product.[2]
-
Potential Cause 1: Reaction Conditions Favoring Condensation. High temperatures and prolonged reaction times can promote the condensation reaction.
-
Solution: Try lowering the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed.
-
-
Potential Cause 2: Catalyst Type. Some catalysts are more prone to facilitating secondary amine formation.
-
Solution: The addition of acids can sometimes suppress secondary amine formation by protonating the primary amine product, making it less nucleophilic.[2] Alternatively, using specific homogeneous catalysts, such as certain Ru-phosphine complexes, has been shown to provide high selectivity for primary amines.[4]
-
-
Potential Cause 3: Presence of Ammonia. Adding ammonia to the reaction mixture can often suppress secondary amine formation by shifting the equilibrium away from the condensation of the product amine with the intermediate imine.
Q4: I have poor stereoselectivity, obtaining a nearly 1:1 mixture of syn and anti amine products. How can I control the stereochemical outcome?
A4: Controlling the syn/anti ratio of the product amine is a significant challenge and depends heavily on the interplay between the substrate's geometry and the reaction mechanism.
-
Potential Cause 1: Isomerization of the Starting Oxime. The syn and anti isomers of the starting oxime can interconvert under the reaction conditions, scrambling the initial stereochemistry.
-
Potential Cause 2: Non-Stereospecific Reaction Pathway. The hydrogenation mechanism may not be inherently stereoselective for your substrate/catalyst system. The mechanism of hydrogenation can differ significantly between catalysts.
-
Solution (Catalyst Choice): The choice of catalyst is critical. Pd catalysts often proceed via N-O bond cleavage to an imine intermediate, which can then be hydrogenated from either face.[2] Platinum catalysts, especially under acidic conditions, are thought to hydrogenate the C=N bond of the protonated oxime, which may offer better stereocontrol depending on how the oxime coordinates to the catalyst surface.[2] Experiment with different catalysts (Pd/C, Pt/C, Raney Ni) to find the best selectivity.
-
Solution (Additives): The addition of acids or bases can dramatically alter the reaction pathway and, consequently, the stereoselectivity.[2] For iridium-catalyzed hydrogenations, for example, Brønsted and Lewis acids have been shown to be crucial for achieving high stereoselectivity.[7][8][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the catalytic hydrogenation of oximes?
A1: The mechanism can follow two main pathways, largely dependent on the catalyst and conditions.[2]
-
Hydrogenolysis Pathway: This path involves the initial cleavage of the N-O bond to form an imine intermediate. This imine is then subsequently hydrogenated to the primary amine. This pathway is common for palladium catalysts.
-
Reductive Pathway: This pathway involves the direct reduction of the C=N double bond to form a hydroxylamine, which is then further reduced to the amine via N-O bond cleavage. Under acidic conditions, the oxime is protonated, and hydrogenation of the C=N bond is favored, particularly with platinum catalysts.[2]
Q2: How do syn and anti oxime isomers influence the final product ratio?
A2: The geometry of the starting oxime can significantly influence the stereochemical outcome. The hydroxyl group of the oxime directs the coordination of the molecule to the catalyst surface. In a stereospecific reduction, the syn oxime and the anti oxime will ideally lead to different diastereomeric amine products. However, as mentioned in the troubleshooting guide, this is often complicated by in-situ isomerization of the oxime or a non-stereospecific hydrogenation of the imine intermediate.[5][10]
Q3: Which catalyst is generally best for reducing oximes to primary amines?
A3: There is no single "best" catalyst, as the optimal choice depends on the substrate and desired selectivity.
-
Palladium on Carbon (Pd/C): Widely used and often effective for producing primary amines. It typically operates via the hydrogenolysis pathway.[2][11]
-
Platinum on Carbon (Pt/C) or Platinum Oxide (PtO₂): Also very effective. Under acidic conditions, Pt catalysts can be used to selectively form hydroxylamines, but under neutral or basic conditions, they generally produce amines.[2][3]
-
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, particularly for aliphatic oximes. It often requires basic conditions to achieve high yields of primary amines and can be used for both standard hydrogenation and catalytic transfer hydrogenation.[1][2][12]
Q4: How can I analyze the syn/anti ratio of my product amines?
A4: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this analysis.
-
¹H NMR: The signals for the protons on the carbon bearing the amino group (the α-protons) and the protons on adjacent carbons will have different chemical shifts and coupling constants for the syn and anti diastereomers. Careful integration of these distinct signals allows for quantification of the isomer ratio.[13][14]
-
¹³C NMR: The chemical shifts of the carbon atoms, especially those near the stereocenter, will also differ between the two isomers.[14][15]
-
Gas Chromatography (GC): If the amine products are volatile, a chiral GC column can often be used to separate and quantify the diastereomers.
Quantitative Data on Catalyst Performance
The following tables summarize how reaction conditions can influence product distribution. Data is representative of typical outcomes reported in the literature.
Table 1: Effect of Catalyst and Additives on 2-Indanone Oxime Hydrogenation
| Catalyst | Additive | Product | Yield | Reference |
| 5% Pd/C | Acetic Acid, H₂SO₄ | 2-Aminoindan (Amine) | 94% | [3] |
| 5% Pt/C | Acetic Acid, H₂SO₄ | 2-Hydroxyaminoindan (Hydroxylamine) | 54% | [3] |
| Raney Ni | Ammonia (Basic) | 2-Aminoindan (Amine) | 91% | [2] |
Table 2: Influence of Reaction Conditions on Aldoxime Hydrogenation
| Substrate | Catalyst | Solvent | Additive | Temperature | Pressure | Primary Amine Selectivity | Reference |
| Hexanal Oxime | Ru(acac)₃, triphos | 1,4-Dioxane | DBU | 160°C | 50 bar H₂ | 89% | [4] |
| Various Aldoximes | Pd-Complex | Water | None | Room Temp | 1 atm H₂ | >99% | [11] |
| Heteroaromatic Aldoximes | Raney-Co | Not specified | Not specified | Not specified | Not specified | <40% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of an Oxime
-
Reactor Setup: To a high-pressure hydrogenation vessel, add the oxime (1.0 eq) and the chosen solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the catalyst (typically 5-10 mol% of Pd/C, Pt/C, or a slurry of activated Raney Ni).
-
Additive Addition (Optional): If required, add the acidic or basic additive at this stage.
-
Sealing and Purging: Seal the vessel securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 3-50 atm). Begin vigorous stirring and heat the reaction to the target temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by taking small aliquots (after safely depressurizing and purging) for analysis by TLC, GC, or LC-MS.
-
Workup: Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The crude amine can then be purified by distillation, crystallization (often as a salt), or column chromatography.
Protocol 2: NMR Analysis of syn/anti Amine Product Ratio
-
Sample Preparation: Dissolve a small, accurate amount of the purified product amine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire ¹H NMR Spectrum: Obtain a high-resolution ¹H NMR spectrum.
-
Identify Diastereotopic Protons: Identify distinct signals corresponding to the same proton in the syn and anti isomers. Protons alpha to the amine group or on adjacent stereocenters are often the most resolved.
-
Integration: Carefully integrate the non-overlapping signals corresponding to each isomer.
-
Calculate Ratio: The ratio of the integrals directly corresponds to the molar ratio of the syn and anti products. For example, if signal A (integral = 1.0) corresponds to the syn isomer and signal B (integral = 0.5) corresponds to the anti isomer, the ratio is 2:1 syn:anti.
-
Confirmation (Optional): Acquire a ¹³C NMR spectrum to confirm the presence of two distinct sets of signals for the two diastereomers. 2D NMR techniques like COSY and HSQC can aid in unambiguous signal assignment.[14]
Visualizations
Below are diagrams illustrating key concepts and workflows related to oxime hydrogenation.
Caption: Reaction pathways in oxime hydrogenation.
Caption: Troubleshooting decision tree for oxime hydrogenation.
Caption: Standard experimental workflow for oxime hydrogenation.
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00368C [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heterogeneous palladium-based catalyst promoted reduction of oximes to amines: using H2 at 1 atm in H2O under mild conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. scholar.utc.edu [scholar.utc.edu]
- 13. researchgate.net [researchgate.net]
- 14. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 1-Aminoethanol-Based Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral ligands play a pivotal role in asymmetric catalysis, enabling the selective synthesis of one enantiomer over the other. Among the diverse array of chiral ligands, those based on the 1-aminoethanol (B1580991) scaffold have proven to be particularly effective and versatile. Their straightforward synthesis, often from readily available chiral precursors, and their ability to form stable complexes with a variety of metals make them attractive tools for a wide range of asymmetric transformations.
This guide provides an objective comparison of the performance of several 1-aminoethanol-based ligands in key asymmetric catalytic reactions, supported by experimental data. Detailed methodologies for representative experiments are included to facilitate the reproduction and adaptation of these protocols.
Performance Comparison of 1-Aminoethanol-Based Ligands
The efficacy of a chiral ligand is typically evaluated by the enantioselectivity (expressed as enantiomeric excess, ee) and the chemical yield of the catalyzed reaction. The following tables summarize the performance of different 1-aminoethanol-derived ligands in two important classes of asymmetric reactions: the addition of diethylzinc (B1219324) to aldehydes and the transfer hydrogenation of ketones.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction. Chiral amino alcohols are excellent ligands for rendering this transformation enantioselective.
| Ligand | Aldehyde | Yield (%) | ee (%) | Reference |
| (1S,2R)-1-Amino-2-indanol | Benzaldehyde | >95 | 98 | [1] |
| (–)-3-exo-(Dimethylamino)isoborneol (DAIB) | Benzaldehyde | ~95 | >98 | [2] |
| Carbohydrate-derived β-amino alcohol | Benzaldehyde | up to 100 | up to 96 | [3] |
| Pinane-based 1,4-amino alcohol | Benzaldehyde | up to 90 | 99 | [4] |
| Azetidine alcohols | Aromatic aldehydes | - | 94-100 | [2] |
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral secondary alcohols from prochiral ketones. Ruthenium complexes of chiral amino alcohols are highly effective catalysts for this transformation.[5][6]
| Ligand | Ketone | Yield (%) | ee (%) | Reference |
| (1S,2R)-1-Amino-2-indanol | N-phosphinyl ketimine | 70 | 82 | [5] |
| (1R,2S)-(+)-cis-1-Amino-2-indanol | Acetophenone | High | High | [7] |
| Cinchona alkaloid-derived NNP ligands | Aromatic ketones | up to 99.9 | up to 99.9 | [8] |
Experimental Protocols
To provide a practical resource, detailed experimental procedures for the synthesis of a representative ligand, (1R,2S)-cis-1-amino-2-indanol, and its application in the asymmetric transfer hydrogenation of a ketone are presented below.
Synthesis of (1R,2S)-cis-1-Amino-2-indanol
This procedure is adapted from a well-established synthetic route.[9]
Materials:
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Sulfuric acid
-
Sodium hydroxide (B78521)
Procedure:
-
Epoxidation of Indene: Indene is epoxidized using m-CPBA in a suitable solvent like dichloromethane (B109758) to yield indene oxide.
-
Ritter Reaction: The resulting indene oxide is subjected to a Ritter reaction with acetonitrile in the presence of a strong acid catalyst such as sulfuric acid. This step proceeds with high stereoselectivity to form a cis-oxazoline intermediate.
-
Hydrolysis: The oxazoline (B21484) intermediate is then hydrolyzed with aqueous sodium hydroxide to afford racemic cis-1-amino-2-indanol.
-
Resolution: The racemic mixture is resolved using a chiral acid, such as L-tartaric acid, to selectively crystallize the desired (1R,2S)-enantiomer.
Asymmetric Transfer Hydrogenation of Acetophenone
This protocol is a general procedure based on the use of a Ru-(1R,2S)-cis-1-amino-2-indanol complex.[6][7]
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,2S)-cis-1-Amino-2-indanol
-
Potassium hydroxide
-
Acetophenone
Procedure:
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere, [RuCl₂(p-cymene)]₂ and (1R,2S)-cis-1-amino-2-indanol are dissolved in isopropanol. The mixture is stirred to form the active catalyst complex.
-
Reaction Setup: A solution of potassium hydroxide in isopropanol is added to the catalyst mixture, followed by the addition of acetophenone.
-
Reaction Execution: The reaction mixture is stirred at a controlled temperature (e.g., room temperature or slightly elevated) and monitored by a suitable technique like TLC or GC.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product, (R)-1-phenylethanol, is extracted and purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.
Visualizing the Catalytic Cycle
The following diagram illustrates a simplified catalytic cycle for the ruthenium-catalyzed asymmetric transfer hydrogenation of a ketone with a chiral amino alcohol ligand.
Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.
Conclusion
1-Aminoethanol-based ligands have demonstrated exceptional performance in a variety of asymmetric catalytic reactions, consistently delivering high yields and enantioselectivities. The modular nature of their synthesis allows for fine-tuning of steric and electronic properties to optimize their efficacy for specific transformations. The experimental protocols provided herein serve as a valuable starting point for researchers aiming to employ these powerful catalysts in their synthetic endeavors. The continued development of novel ligands based on this privileged scaffold promises to further advance the field of asymmetric catalysis and facilitate the efficient synthesis of complex chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
(1R,2S)-2-Amino-1,2-diphenylethanol: A Comparative Guide to a Versatile Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals
(1R,2S)-2-Amino-1,2-diphenylethanol stands as a prominent chiral ligand in the field of asymmetric synthesis, enabling the stereoselective formation of chiral molecules crucial for the development of pharmaceuticals and other fine chemicals. This guide provides an objective comparison of its performance against other well-established chiral ligands in key asymmetric transformations, supported by experimental data and detailed protocols.
Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. The use of chiral ligands is paramount in controlling the stereochemical outcome, leading to the synthesis of valuable chiral secondary alcohols. Here, we compare the efficacy of this compound with other widely used chiral amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde.
Comparative Performance Data
| Ligand | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | 2 | Toluene (B28343) | 0 | 2 | 98 | 97 (S) |
| (-)-DAIB ((-)-3-exo-(Dimethylamino)isoborneol) | 2 | Toluene | 0 | 2 | 95 | 98 (S) |
| (1R,2S)-N-Methylephedrine | 5 | Toluene | 0 | 18 | 92 | 90 (R) |
| (1S,2R)-N,N-Dibutylnorephedrine (DBNE) | 2 | Hexane | 25 | 45 | 91 | 82 (S)[1] |
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol provides a general procedure for the reaction. Optimal conditions may vary depending on the specific ligand and substrate.
-
Preparation of the Catalyst: To a solution of the chiral amino alcohol ligand (0.02 mmol) in anhydrous toluene (2 mL) under an argon atmosphere, a solution of diethylzinc (1.0 M in hexanes, 2.0 mmol) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at the same temperature.
-
Reaction: Benzaldehyde (1.0 mmol) is added dropwise to the catalyst solution at 0 °C.
-
Monitoring and Quenching: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (5 mL).
-
Work-up and Isolation: The aqueous layer is extracted with diethyl ether (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol (B1198777) is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation is a powerful and operationally simple method for the synthesis of chiral secondary alcohols from prochiral ketones. This reaction typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor. Below is a comparison of this compound with other chiral ligands in the asymmetric transfer hydrogenation of acetophenone.
Comparative Performance Data
| Ligand | Metal Precursor | Hydrogen Donor | Base | Yield (%) | Enantiomeric Excess (ee, %) |
| This compound | [Ru(p-cymene)Cl₂]₂ | i-PrOH | KOH | >95 | 96 (R) |
| (1R,2S)-N-Tosyl-1,2-diphenylethylenediamine (TsDPEN) | [Ru(p-cymene)Cl₂]₂ | HCOOH/NEt₃ | - | >99 | 98 (R) |
| (1R,2S)-Aminoindanol | [Rh(Cp*)Cl₂]₂ | i-PrOH | KOH | High | High (Configuration dependent on ligand enantiomer)[2] |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol outlines a general procedure for the reaction.
-
Catalyst Formation: In a reaction vessel under an argon atmosphere, the metal precursor (e.g., [Ru(p-cymene)Cl₂]₂) (0.005 mmol) and the chiral ligand (0.011 mmol) are dissolved in the hydrogen donor (e.g., isopropanol, 5 mL).
-
Activation: A solution of the base (e.g., 0.1 M KOH in isopropanol, 0.1 mL) is added, and the mixture is stirred at a specified temperature (e.g., 80 °C) for 15 minutes to form the active catalyst.
-
Reaction: Acetophenone (1.0 mmol) is added to the activated catalyst solution.
-
Monitoring and Work-up: The reaction is monitored by GC or TLC. After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. The enantiomeric excess of the resulting 1-phenylethanol (B42297) is determined by chiral HPLC or GC.
Visualizing Reaction Mechanisms and Workflows
Mechanism of Enantioselective Diethylzinc Addition
The following diagram illustrates the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol. The ligand first reacts with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred to one of the enantiotopic faces of the carbonyl group in a stereoselective manner.
Caption: Proposed mechanism for the chiral amino alcohol-catalyzed enantioselective addition of diethylzinc to an aldehyde.
General Workflow for Asymmetric Catalysis
The diagram below outlines a typical workflow for conducting an asymmetric catalysis experiment, from initial setup to final analysis.
Caption: A generalized experimental workflow for an asymmetric catalytic reaction.
References
A Comparative Guide to Chiral Catalysts for the Enantioselective Addition of Diethylzinc to Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable chiral secondary alcohols. These alcohols are crucial building blocks for a wide array of pharmaceuticals and complex natural products. The success of this transformation hinges on the efficacy of the chiral catalyst employed to induce stereoselectivity. This guide provides a comparative analysis of various classes of chiral catalysts benchmarked in the addition of diethylzinc (B1219324) to benzaldehyde (B42025), a standard model reaction for evaluating catalyst performance.
Performance Comparison of Chiral Catalysts
The choice of chiral ligand is paramount in achieving high yield and enantioselectivity. Below is a summary of the performance of representative chiral catalysts from different classes in the enantioselective addition of diethylzinc to benzaldehyde.
| Catalyst Class | Specific Catalyst | Yield (%) | Enantiomeric Excess (e.e.) (%) | Catalyst Loading (mol%) | Reference |
| Amino Alcohols | Novel Amino Alcohol Ligands (13a and 13b) | Nearly Quantitative | 95 | Not Specified | [1] |
| Diamines | Chiral Diamine Ligand with Ti(OtBu)₄ | 78 | 93 | Not Specified | [2][3] |
| Diamines | Chiral Diamine Ligand | 72 | 89 | 2.5 | [2] |
| Schiff Bases | Chiral Schiff Base | Not Specified | 96 | 1 | [4] |
| Carbohydrate-Based | D-glucose derivative (Ligand 1) | 90 | 56 | 20 | [5] |
| Carbohydrate-Based | β-D-fructopyranose derivative (Ligand 9) | 100 | Moderate to High | 20 | [5] |
Experimental Workflow
The general procedure for the catalytic enantioselective addition of diethylzinc to benzaldehyde involves the formation of a chiral catalyst complex in situ, followed by the addition of the aldehyde and the organozinc reagent. The workflow is depicted in the diagram below.
Caption: General experimental workflow for the chiral catalyst-mediated addition of diethylzinc to benzaldehyde.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the use of different classes of chiral catalysts.
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde using Carbohydrate-Based Ligands[6]
-
In a Schlenk flask equipped with a magnetic stirrer, dried and under an argon atmosphere, the chiral ligand (20 mol%) is dissolved in hexane (B92381) (0.25 mL).
-
Ti(OiPr)₄ (104 µL, 0.35 mmol, 1.4 eq) is added, and the mixture is stirred at room temperature for 30 minutes.
-
The reaction mixture is then cooled to 0 °C.
-
A 1 M solution of diethylzinc in hexane is added, followed by the addition of benzaldehyde (0.25 mmol).
-
The reaction is stirred for a specified time (e.g., 3 hours) at 0 °C.
-
The reaction is quenched, and the product is isolated and purified.
-
The enantiomeric excess is determined by chiral gas chromatography (GC) using a suitable column (e.g., Supelco α-DEX 325).
Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Diamine Ligand[2]
-
In a 3-necked round-bottomed flask connected with a condenser, the chiral diamine ligand (0.19 mmol) is dissolved in dry toluene (8.0 mL).
-
The mixture is stirred for 15 minutes under an argon atmosphere.
-
Freshly distilled benzaldehyde (8.87 mmol) is added, and the mixture is cooled to 0 °C.
-
Diethylzinc (1.1 M solution, 18.0 mL, 19.85 mmol) is added dropwise over 20 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 68 hours until TLC analysis (EtOAc-Hexane 1:5) indicates the complete consumption of the starting material.
-
The reaction is worked up, and the product is purified.
Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Diamine Ligand Modified with Titanium Tetra-tert-butoxide[2]
-
The procedure is similar to the one described above for the chiral diamine ligand.
-
In addition to the chiral diamine ligand (0.10 mmol), titanium tetra-tert-butoxide (2 mL, 5.17 mmol) is added to the reaction mixture before the addition of benzaldehyde and diethylzinc.
-
This modification has been shown to improve both the yield and the enantioselectivity of the reaction.[2]
Logical Relationship of Catalyst Components
The interaction between the chiral ligand, the zinc reagent, and the aldehyde is crucial for achieving high enantioselectivity. The following diagram illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to benzaldehyde.
This guide provides a foundational comparison of different chiral catalyst systems. Researchers should consider factors such as catalyst availability, cost, ease of handling, and the specific requirements of their target molecule when selecting a catalyst. Further optimization of reaction conditions, including solvent, temperature, and catalyst loading, is often necessary to achieve the best results for a particular substrate.
References
- 1. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 3. Asymmetric Addition of Diethyl Zinc to Benzaldehyde Catalyzed by Chiral Diamine Ligand and Ti-diamine Modified Complex Derived from D-mannitol | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 4. Item - New Chiral Schiff Base as a Tridentate Ligand for Catalytic Enantioselective Addition of Diethylzinc to Aldehydes - figshare - Figshare [figshare.com]
- 5. mdpi.com [mdpi.com]
Determining Enantiomeric Excess in Asymmetric Synthesis Utilizing (1R,2S)-2-Amino-1,2-diphenylethanol: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the accurate determination of enantiomeric excess (e.e.) is a critical measure of a reaction's success. This guide provides a comprehensive comparison of analytical methodologies for determining the e.e. of products synthesized using the chiral auxiliary, (1R,2S)-2-Amino-1,2-diphenylethanol. Detailed experimental protocols and comparative data are presented to facilitate method selection and implementation.
The chiral auxiliary this compound is a versatile tool in asymmetric synthesis, facilitating the stereoselective formation of new chiral centers in a variety of reactions, including aldol (B89426) additions and alkylations. Subsequent to the reaction, the auxiliary is typically cleaved to yield the desired enantiomerically enriched product. The crucial final step in evaluating the efficacy of the chiral auxiliary is the precise measurement of the product's enantiomeric excess. The most prevalent and reliable techniques for this determination are High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral solvating or derivatizing agents.
Comparison of Key Analytical Techniques
The selection of an appropriate analytical method for determining enantiomeric excess is contingent upon several factors, including the structural characteristics of the analyte, the required level of accuracy and sensitivity, sample throughput considerations, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Formation of transient diastereomeric complexes with a chiral solvating agent (CSA) or covalent diastereomers with a chiral derivatizing agent (CDA), resulting in distinguishable signals. |
| Sample Preparation | Dissolution in a suitable solvent, filtration. | Dissolution in a deuterated solvent, addition of CSA or reaction with CDA. |
| Sensitivity | High (typically ng to pg range). | Moderate (typically µg to mg range). |
| Accuracy | High, with proper calibration. | High, based on integration of well-resolved signals. |
| Throughput | Moderate; typical run times are 10-30 minutes per sample. | High; rapid analysis once the sample is prepared. |
| Development Effort | Method development can be time-consuming, involving screening of columns and mobile phases. | Method development involves screening of CSAs/CDAs and optimizing conditions. |
| Non-destructive | Yes. | Yes (with CSAs); No (with CDAs). |
| Information Provided | Enantiomeric ratio, retention times. | Enantiomeric ratio, chemical shifts, coupling constants (structural information). |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers. The direct method, employing a chiral stationary phase, is often preferred for its simplicity and reliability.
General Protocol for Direct Chiral HPLC Analysis:
-
Column Selection: The choice of the chiral stationary phase is critical. For products derived from reactions using this compound, such as β-hydroxy esters or α-alkylated carboxylic acids, polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chromatography consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the purified product in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Instrumentation and Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector is typically sufficient.
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is common.
-
Detection Wavelength: The wavelength should be chosen based on the chromophore of the analyte, often in the range of 210-254 nm.
-
Column Temperature: Maintain a constant column temperature (e.g., 25 °C) to ensure reproducible retention times.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
Example HPLC Conditions for a β-Hydroxy Ester:
| Parameter | Condition |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Temperature | 25 °C |
| Retention Times | t_major = 9.1 min, t_minor = 12.8 min[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a rapid method for determining enantiomeric excess, particularly when using chiral solvating agents (CSAs) which form transient, non-covalent diastereomeric complexes with the analyte.
General Protocol for NMR Analysis with a Chiral Solvating Agent:
-
Selection of Chiral Solvating Agent (CSA): The choice of CSA is crucial for achieving baseline separation of the signals corresponding to the two enantiomers. For products like β-hydroxy esters and α-alkylated carboxylic acids, chiral alcohols or lanthanide shift reagents can be effective.
-
Sample Preparation:
-
Dissolve a known amount of the analyte (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add the CSA to the NMR tube in incremental amounts, acquiring a spectrum after each addition, until optimal signal separation is observed. A 1:1 to 1:5 molar ratio of analyte to CSA is a good starting point.
-
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio for accurate integration.
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the chiral center of the analyte are most likely to show the largest chemical shift difference (Δδ).
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Example of a Chiral Derivatizing Agent Protocol for an Amine:
For determining the e.e. of a primary amine, a three-component system can be employed to form diastereomeric iminoboronate esters.
-
Reagents: The primary amine analyte, 2-formylphenylboronic acid, and an enantiopure diol such as (R)-1,1'-bi-2-naphthol (BINOL).
-
Procedure: In an NMR tube, dissolve the amine analyte, 1.1 equivalents of 2-formylphenylboronic acid, and 1.1 equivalents of (R)-BINOL in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: Acquire the ¹H NMR spectrum. The ratio of the diastereomeric iminoboronate esters can be determined by integrating well-resolved signals, which directly corresponds to the enantiomeric ratio of the starting amine.
Visualizing the Workflow
The following diagrams illustrate the general workflows for determining enantiomeric excess using chiral HPLC and NMR spectroscopy.
Caption: Experimental workflow for determining enantiomeric excess using chiral HPLC.
Caption: Experimental workflow for determining enantiomeric excess using NMR with a chiral solvating agent.
Logical Comparison of Methodologies
The choice between chiral HPLC and NMR spectroscopy for determining enantiomeric excess often involves a trade-off between throughput, sensitivity, and the information gleaned from the analysis.
Caption: Logical comparison of chiral HPLC and NMR for enantiomeric excess determination.
References
Navigating Stereoselectivity in the Staudinger Reaction: A Comparative Guide
For researchers, scientists, and drug development professionals, the Staudinger reaction offers a powerful tool for the synthesis of β-lactams, crucial scaffolds in numerous pharmaceuticals. Achieving stereocontrol in this [2+2] cycloaddition of a ketene (B1206846) and an imine is paramount for accessing biologically active molecules. This guide provides a comparative analysis of modern stereoselective Staudinger-type reactions, presenting key performance data, detailed experimental protocols, and mechanistic insights to inform your synthetic strategies.
The stereochemical outcome of the Staudinger reaction is intricately linked to the reaction mechanism and can be influenced by a variety of factors. The classical, non-catalyzed reaction's diastereoselectivity is primarily dictated by the geometry of the imine; (E)-imines typically yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1][2] This selectivity arises from the concerted, conrotatory ring closure of a zwitterionic intermediate formed after the initial nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon.[1][3][4] The relative rates of this ring closure versus the isomerization of the intermediate determine the final diastereomeric ratio.[4][5]
Modern advancements have introduced catalytic asymmetric variants that provide excellent enantiocontrol. This guide will focus on two prominent and effective catalyst classes: chiral N-heterocyclic carbenes (NHCs) and planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives.
Comparative Performance of Catalytic Systems
The choice of catalyst is critical in achieving high stereoselectivity in the Staudinger reaction. Below is a summary of the performance of representative chiral NHC and planar-chiral PPY catalysts in the synthesis of β-lactams.
| Catalyst | Ketene Substrate | Imine Substrate | Yield (%) | dr (cis:trans) | ee (%) (cis) | Reference |
| N-Heterocyclic Carbene (NHC) | Phenylmethylketene | N-Boc-benzaldimine | 95 | >95:5 | 99 | [6] |
| Ethylphenylketene | N-Boc-(4-chlorobenzaldimine) | 89 | >95:5 | 98 | [6] | |
| Phenylmethylketene | N-Boc-(4-methoxybenzaldimine) | 92 | >95:5 | 99 | [6] | |
| Planar-Chiral PPY Derivative | Diphenylketene | N-Ts-benzaldimine | 94 | - | 98 | [7] |
| Ethylphenylketene | N-Ts-(2-furylimine) | 85 | 91:9 | 96 | [7] | |
| Hexamethyleneketene | N-Ts-(4-chlorobenzaldimine) | 91 | - | 94 | [7] |
Table 1. Comparison of catalyst performance in stereoselective Staudinger reactions. Data highlights the high yields and excellent stereocontrol achievable with both NHC and planar-chiral PPY catalysts.
Mechanistic Pathways and Stereochemical Models
The mechanisms of the NHC and planar-chiral PPY-catalyzed Staudinger reactions, while both proceeding through a nucleophilic catalysis pathway, differ in the nature of the key intermediates that dictate the stereochemical outcome.
N-Heterocyclic Carbene (NHC) Catalysis
Chiral NHCs are proposed to activate the ketene by forming a chiral acyl ammonium (B1175870) intermediate. This intermediate then reacts with the imine in a stereocontrolled fashion, followed by ring closure and catalyst regeneration to afford the enantioenriched β-lactam. The bulky environment of the chiral NHC effectively shields one face of the reactive intermediate, leading to high enantioselectivity.[6][8]
Figure 1. Proposed mechanism for the NHC-catalyzed enantioselective Staudinger reaction.
Planar-Chiral PPY Catalysis
In the case of planar-chiral PPY catalysts, the nucleophilic pyridine (B92270) nitrogen attacks the ketene to form a chiral zwitterionic enolate. The planar chirality of the catalyst creates a highly asymmetric environment, directing the subsequent diastereoselective addition of the imine to one face of the enolate. Subsequent conrotatory ring closure yields the β-lactam with high enantiopurity.[1][7]
Figure 2. Proposed mechanism for the planar-chiral PPY-catalyzed Staudinger reaction.
Experimental Protocols
The following are representative experimental protocols for the catalytic asymmetric Staudinger reaction.
General Procedure for NHC-Catalyzed Enantioselective Staudinger Reaction[6]
Materials:
-
Chiral N-heterocyclic carbene precursor (e.g., derived from L-pyroglutamic acid)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Arylalkylketene precursor (acid chloride)
-
N-tert-butoxycarbonyl (Boc) protected imine
-
Anhydrous toluene (B28343)
Procedure:
-
To a solution of the chiral NHC precursor (0.1 mmol) in anhydrous toluene (1.0 mL) under an inert atmosphere (N₂ or Ar) at room temperature, add KHMDS (0.1 mmol).
-
Stir the mixture for 30 minutes to generate the active NHC catalyst.
-
Cool the solution to -78 °C.
-
Add a solution of the N-Boc imine (1.0 mmol) in anhydrous toluene (1.0 mL).
-
Slowly add a solution of the acid chloride (1.2 mmol) in anhydrous toluene (2.0 mL) over 1 hour using a syringe pump.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired β-lactam.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.
General Procedure for Planar-Chiral PPY-Catalyzed Enantioselective Staudinger Reaction[7]
Materials:
-
Planar-chiral PPY catalyst
-
Disubstituted ketene precursor (acid chloride)
-
N-tosyl (Ts) protected imine
-
Hunig's base (diisopropylethylamine, DIPEA)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a solution of the planar-chiral PPY catalyst (0.05 mmol) and the N-Ts imine (0.5 mmol) in anhydrous THF (5.0 mL) under an inert atmosphere at -78 °C, add DIPEA (1.5 mmol).
-
Add a solution of the acid chloride (0.75 mmol) in anhydrous THF (2.0 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the β-lactam.
-
Determine the diastereomeric and enantiomeric ratios by chiral HPLC or ¹H NMR analysis of the crude reaction mixture.
Figure 3. Comparative experimental workflows for NHC and PPY-catalyzed Staudinger reactions.
Conclusion
The stereoselective Staudinger reaction has evolved into a highly efficient and versatile method for the synthesis of chiral β-lactams. The development of potent chiral catalysts, such as N-heterocyclic carbenes and planar-chiral 4-(pyrrolidino)pyridine derivatives, has enabled access to these important motifs with excellent diastereo- and enantioselectivity. By understanding the underlying reaction mechanisms and having access to robust experimental protocols, researchers can effectively leverage these methodologies for the synthesis of complex molecules in academic and industrial settings. The data and procedures presented in this guide offer a solid foundation for the rational design and execution of stereoselective Staudinger-type reactions.
References
- 1. Asymmetric catalysis with "planar-chiral" derivatives of 4-(dimethylamino)pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Staudinger Synthesis [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chiral N-heterocyclic carbene catalyzed staudinger reaction of ketenes with imines: highly enantioselective synthesis of N-Boc beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral N-Heterocyclic Carbene Catalyzed Staudinger Reaction of Ketenes with Imines: Highly Enantioselective Synthesis of N-Boc β-Lactams [organic-chemistry.org]
A Comparative Guide to the Stereoselective Synthesis of β-Lactams
The β-lactam ring is a critical pharmacophore found in a wide array of antibiotics, including penicillins and cephalosporins. The stereochemistry of the substituents on this four-membered ring is paramount to its biological activity, making stereoselective synthesis a cornerstone of medicinal chemistry and drug development. This guide provides an objective comparison of three prominent methods for the stereoselective synthesis of β-lactams: the Staudinger reaction, the Kinugasa reaction, and the Ester Enolate-Imine Condensation. The performance of each method is supported by experimental data, and detailed protocols for key examples are provided.
The Staudinger [2+2] Ketene-Imine Cycloaddition
The Staudinger reaction, discovered in 1907, is a cornerstone of β-lactam synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) with an imine.[1] The stereochemical outcome of this reaction can be controlled through various strategies, including the use of chiral auxiliaries, chiral catalysts, and by tuning the electronic properties of the substituents on the reactants.[1][2] Generally, the reaction proceeds through a zwitterionic intermediate, and the final stereochemistry is a result of the competition between direct ring closure and isomerization of this intermediate.[2]
Data Presentation: Stereoselectivity in the Staudinger Reaction
| Entry | Ketene Precursor | Imine | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) | Reference |
| 1 | Phenylacetic acid | 3-(p-tolylimino)indolin-2-one | TsCl, DIPEA, o-xylene (B151617), 110 °C, 24h | 37 (cis) | >95:5 | - | [3] |
| 2 | 2-(4-chlorophenyl)acetic acid | 3-(p-tolylimino)indolin-2-one | TsCl, DIPEA, o-xylene, 110 °C, 24h | 34 (cis) | >95:5 | - | [3] |
| 3 | Methoxyacetyl chloride | N-benzylidene-4-anisidine | Et3N, CH2Cl2, -78 °C to rt | 85 | >99:1 | - | [4] |
| 4 | Phthalamidoacetyl chloride | N-benzylidene-4-anisidine | Et3N, CH2Cl2, -78 °C to rt | 90 | >99:1 | - | [4] |
| 5 | Phenylacetyl chloride | Ethyl (tosylimino)acetate | Benzoylquinine (10 mol%), Proton Sponge, Toluene, -78 °C to 25 °C, 5h | 65 | 99:1 | 96 | [5] |
Experimental Protocol: Diastereoselective Synthesis of (2R,3S)-3-phenyl-1-(p-tolyl)spiro[azetidine-2,3′-indoline]-2′,4-dione
This protocol is adapted from the work of Popkov et al. for the cis-diastereoselective synthesis of spirooxindolo-β-lactams.[3]
Materials:
-
Phenylacetic acid
-
4-toluenesulfonyl chloride (TsCl)
-
Diisopropylethylamine (DIPEA)
-
3-(p-tolylimino)indolin-2-one
-
o-xylene (anhydrous)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of phenylacetic acid (1.5 mmol) in anhydrous o-xylene (5 mL) under an inert atmosphere, add 4-toluenesulfonyl chloride (2.0 mmol) and diisopropylethylamine (3.0 mmol).
-
Heat the reaction mixture to 110 °C and stir for 1 hour to facilitate the in situ formation of the ketene.
-
Cool the reaction mixture to room temperature.
-
Add a solution of 3-(p-tolylimino)indolin-2-one (1.0 mmol) in anhydrous o-xylene (5 mL) to the reaction mixture.
-
Stir the reaction at 110 °C for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cis-β-lactam.
Logical Workflow for the Staudinger Reaction
Caption: General workflow of the Staudinger β-lactam synthesis.
The Kinugasa Reaction
The Kinugasa reaction is a copper-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrone to produce β-lactams.[6] This reaction is known for its high stereoselectivity, typically affording cis-substituted β-lactams.[6] The development of asymmetric variants has further expanded its utility in synthesizing enantioenriched β-lactams.[7]
Data Presentation: Stereoselectivity in the Kinugasa Reaction
| Entry | Alkyne | Nitrone | Catalyst/Ligand | Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (%) | Reference |
| 1 | Phenylacetylene | N,α-diphenylnitrone | CuI (10 mol%) | Et3N, MeCN, rt, 12h | 85 | 95:5 | - | [6] |
| 2 | Ethyl propiolate | N,α-diphenylnitrone | CuI (10 mol%) | Et3N, MeCN, rt, 12h | 78 | 10:90 | - | [6] |
| 3 | Phenylacetylene | N-(4-methoxyphenyl)-α-phenylnitrone | CuCl (1 mol%), Bis(azaferrocene) ligand (1 mol%) | Dicyclohexylmethylamine, THF, rt, 24h | 81 | 96:4 | 91 | [6] |
| 4 | 1-Hexyne | N,α-diphenylnitrone | Cu(OTf)2 (10 mol%), Chiral diamine ligand (20 mol%) | nBu2NH, H2O, 20 °C | 85 | >95:5 | 94 | [8] |
| 5 | Phthalimidoacetylene | Cyclic nitrone from L-phenylglycine | CuCl, Et3N | - | - | cis-selective | - | [9] |
Experimental Protocol: Asymmetric Copper-Catalyzed Kinugasa Reaction
This protocol is a general representation based on the work by Lo and Fu.[6]
Materials:
-
Terminal alkyne
-
Nitrone
-
Copper(I) chloride (CuCl)
-
Chiral bis(azaferrocene) ligand
-
Dicyclohexylmethylamine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve CuCl (1 mol%) and the chiral bis(azaferrocene) ligand (1 mol%) in anhydrous THF.
-
Stir the solution at room temperature for 30 minutes.
-
Add the nitrone (1.0 equiv), the terminal alkyne (1.2 equiv), and dicyclohexylmethylamine (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the enantioenriched β-lactam.
Logical Workflow for the Kinugasa Reaction```dot
Caption: General workflow of the Ester Enolate-Imine Condensation.
Conclusion
The stereoselective synthesis of β-lactams is a well-developed field with several robust and reliable methods available to researchers. The choice of method often depends on the desired substitution pattern, the required stereochemistry (cis or trans), and the availability of starting materials.
-
The Staudinger reaction offers great versatility, with stereocontrol achievable through both substrate control (chiral auxiliaries) and catalyst control. It can be tuned to favor either cis or trans isomers.
-
The Kinugasa reaction is a powerful tool for the synthesis of cis-β-lactams, often with high diastereoselectivity. The development of catalytic asymmetric versions has made it a very attractive method for accessing enantioenriched products.
-
The Ester Enolate-Imine Condensation is particularly effective for the diastereoselective synthesis of β-lactams, especially when using chiral auxiliaries like Evans oxazolidinones, which can provide excellent levels of stereocontrol, typically favoring the formation of trans products.
Each of these methods has its own set of advantages and limitations. A thorough understanding of the reaction mechanisms and the factors influencing stereoselectivity is crucial for the successful design and execution of a synthetic route towards a specific β-lactam target.
References
- 1. benchchem.com [benchchem.com]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organicreactions.org [organicreactions.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Mechanism of the Kinugasa Reaction Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Chiral Auxiliaries in Organic Synthesis
In the pursuit of stereochemically pure compounds, essential for the development of pharmaceuticals and other advanced materials, chiral auxiliaries have established themselves as indispensable tools for the synthetic organic chemist. By temporarily introducing a chiral element to a prochiral substrate, these molecules guide the stereochemical course of a reaction, enabling the formation of a desired stereoisomer with high precision. This guide offers an objective comparison of three widely employed chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine. Their performance in key asymmetric transformations—aldol (B89426) reactions, alkylations, and Diels-Alder reactions—is evaluated based on experimental data, providing researchers, scientists, and drug development professionals with a comprehensive resource for selecting the optimal auxiliary for their synthetic challenges.
At a Glance: Performance Comparison
The efficacy of a chiral auxiliary is determined by its ability to induce high levels of diastereoselectivity, achieve high chemical yields, and be readily attached to and removed from the substrate without compromising the stereochemical integrity of the product. The following tables summarize the performance of Evans' Oxazolidinones, Oppolzer's Sultams, and Myers' Pseudoephedrine in cornerstone asymmetric reactions.
Asymmetric Aldol Reactions
| Chiral Auxiliary | Substrate (N-Acyl Group) | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Propionyl | Isobutyraldehyde (B47883) | Bu₂BOTf, Et₃N | >99:1 (syn:anti) | 89 | [1] |
| Propionyl | Benzaldehyde | Bu₂BOTf, DIPEA | 99:1 (syn:anti) | 85 | [1] | |
| Oppolzer's Sultam | Propionyl | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 91:9 (anti:syn) | 80 | [1] |
| Myers' Pseudoephedrine | Propionyl | Isobutyraldehyde | LDA, LiCl | >95:5 (syn:anti) | 85-95 | [2][3] |
Asymmetric Alkylation Reactions
| Chiral Auxiliary | Substrate (N-Acyl Group) | Alkylating Agent | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Evans' Oxazolidinone | Propionyl | Benzyl (B1604629) bromide | NaHMDS | >99:1 | 90-95 | [2] |
| Oppolzer's Sultam | Propionyl | Methyl iodide | n-BuLi | >98:2 | 90 | [2] |
| Myers' Pseudoephedrine | Propionyl | Benzyl bromide | LDA, LiCl | >99:1 | 90 | [2][3] |
| Butyryl | Ethyl iodide | LDA, LiCl | 98:2 | 88 | [2] |
Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Diastereomeric Ratio (endo:exo) | Yield (%) | Reference |
| Evans' Oxazolidinone | N-Acryloyl | Cyclopentadiene (B3395910) | Me₂AlCl | 95:5 | 85 | [4] |
| Oppolzer's Sultam | N-Acryloyl | Cyclopentadiene | Et₂AlCl | >99:1 | 90 | [1][4] |
| Myers' Pseudoephedrine | N-Acryloyl | Cyclopentadiene | Et₂AlCl | 85:15 | 70 | [4] |
Visualizing the Workflow
The application of a chiral auxiliary in asymmetric synthesis follows a logical sequence of steps, from the initial attachment of the auxiliary to the final liberation of the chiral product. The following diagrams illustrate this general workflow and the underlying principle of stereochemical induction.
Detailed Experimental Protocols
The successful application of chiral auxiliaries hinges on reliable and well-defined experimental procedures. This section provides detailed methodologies for the attachment of the auxiliary, the key asymmetric reaction, and the subsequent cleavage for each of the three highlighted chiral auxiliaries.
Evans' Oxazolidinone: Asymmetric Aldol Reaction
1. Attachment of the Acyl Group to the Chiral Auxiliary:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 equiv) dropwise.
-
The resulting solution is stirred for 15 minutes, after which propionyl chloride (1.1 equiv) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
2. Asymmetric Aldol Reaction:
-
To a solution of the N-propionyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at -78 °C under an argon atmosphere, is added dibutylboron triflate (1.1 equiv) followed by the dropwise addition of diisopropylethylamine (1.2 equiv).
-
The mixture is stirred for 30 minutes, after which isobutyraldehyde (1.2 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.
-
The reaction is quenched by the addition of a pH 7 phosphate (B84403) buffer. The mixture is diluted with methanol (B129727) and a 30% aqueous solution of hydrogen peroxide is added slowly at 0 °C.
-
After stirring for 1 hour, the volatile solvents are removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary (LiOH/H₂O₂): [5]
-
The aldol adduct (1.0 equiv) is dissolved in a 4:1 mixture of THF and water at 0 °C.
-
A 30% aqueous solution of hydrogen peroxide (4.0 equiv) is added, followed by a 0.5 M aqueous solution of lithium hydroxide (B78521) (2.0 equiv).
-
The mixture is stirred at 0 °C for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
The organic solvent is removed under reduced pressure, and the aqueous layer is extracted with diethyl ether to recover the chiral auxiliary.
-
The aqueous layer is then acidified to pH 2 with 1 M HCl and the carboxylic acid product is extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield the product.
Oppolzer's Sultam: Asymmetric Diels-Alder Reaction
1. Attachment of the Acryloyl Group to the Chiral Auxiliary:
-
To a solution of (+)-camphor-10-sultam (1.0 equiv) and triethylamine (B128534) (1.5 equiv) in anhydrous CH₂Cl₂ at 0 °C under an argon atmosphere, is added acryloyl chloride (1.2 equiv) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or flash chromatography.
2. Asymmetric Diels-Alder Reaction:
-
To a solution of the N-acryloyl camphorsultam (1.0 equiv) in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, is added diethylaluminum chloride (1.2 equiv, 1.0 M solution in hexanes) dropwise.
-
The mixture is stirred for 30 minutes, after which freshly distilled cyclopentadiene (3.0 equiv) is added.
-
The reaction is stirred at -78 °C for 3 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary (LiAlH₄):
-
To a solution of the Diels-Alder adduct (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere, is added lithium aluminum hydride (1.5 equiv) portionwise.
-
The mixture is stirred at 0 °C for 2 hours.
-
The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.
-
The resulting suspension is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the chiral alcohol and the recovered chiral auxiliary.
Myers' Pseudoephedrine: Asymmetric Alkylation
1. Attachment of the Acyl Group to the Chiral Auxiliary: [2][3]
-
To a suspension of (1R,2R)-(-)-pseudoephedrine (1.0 equiv) in anhydrous THF is added n-butyllithium (1.05 equiv) at -78 °C under an argon atmosphere.
-
The mixture is stirred for 15 minutes, followed by the addition of propionyl chloride (1.1 equiv).
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude amide is purified by recrystallization.
2. Asymmetric Alkylation: [2][3]
-
To a suspension of anhydrous lithium chloride (6.0 equiv) in anhydrous THF at -78 °C under an argon atmosphere is added a solution of lithium diisopropylamide (LDA), freshly prepared from diisopropylamine (B44863) (2.2 equiv) and n-butyllithium (2.1 equiv).
-
A solution of the pseudoephedrine amide (1.0 equiv) in THF is then added dropwise. The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 15 minutes.
-
The reaction is cooled back to -78 °C, and benzyl bromide (1.2 equiv) is added.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The product is purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary (Acidic Hydrolysis): [3]
-
The alkylated pseudoephedrine amide (1.0 equiv) is dissolved in a 3:1 mixture of dioxane and 9 N aqueous sulfuric acid.
-
The mixture is heated to reflux (approximately 115 °C) for 12 hours.
-
The reaction is cooled to room temperature and diluted with water.
-
The aqueous solution is washed with diethyl ether to remove any non-polar impurities.
-
The aqueous layer is made basic with solid NaOH to recover the pseudoephedrine auxiliary by extraction with diethyl ether.
-
The aqueous layer is then acidified with concentrated HCl, and the chiral carboxylic acid product is extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield the product.
Conclusion
The selection of a chiral auxiliary is a critical strategic decision in the design of an asymmetric synthesis. Evans' oxazolidinones provide exceptional and predictable stereocontrol in aldol reactions.[1] Oppolzer's sultams are the auxiliary of choice for highly diastereoselective Diels-Alder reactions, owing to their rigid bicyclic structure.[1][4] For asymmetric alkylations, Myers' pseudoephedrine offers a practical, cost-effective, and highly efficient solution.[2][3] By understanding the distinct advantages and limitations of each of these powerful tools, and by utilizing the detailed protocols provided, researchers can confidently navigate the challenges of asymmetric synthesis and achieve their desired stereochemical outcomes with a high degree of success.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Efficacy of Chiral Catalysts in Asymmetric C-C Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of carbon-carbon bonds is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and other bioactive molecules. The efficacy of a chiral catalyst is paramount in achieving high yields and stereoselectivity. This guide provides a comparative overview of various chiral catalysts for three fundamental C-C bond-forming reactions: the Asymmetric Michael Addition, the Asymmetric Diels-Alder Reaction, and the Asymmetric Aldol (B89426) Reaction. The performance of these catalysts is evaluated based on experimental data for yield, diastereomeric ratio (dr), and enantiomeric excess (ee).
Asymmetric Michael Addition: A Comparative Analysis of Organocatalysts
The asymmetric Michael addition is a powerful tool for the stereoselective formation of C-C bonds. Here, we compare the performance of several L-prolinamide-based organocatalysts in the reaction of cyclohexanone (B45756) with trans-β-nitrostyrene.
Table 1: Comparison of L-Prolinamide-Based Organocatalysts in the Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene
| Catalyst | Catalyst Loading (mol%) | Additive (mol%) | Yield (%) | dr (syn:anti) | ee (syn, %) |
| 1 | 15 | - | 20 | 92:8 | 60 |
| 1 | 10 | Benzoic Acid (10) | 65 | 93:7 | 75 |
| 1 | 10 | Benzoic Acid (5) | 50 | 90:10 | 70 |
| 2 | 15 | - | 35 | 90:10 | 65 |
| 2 | 10 | Benzoic Acid (10) | 75 | 94:6 | 80 |
| 2 | 10 | Benzoic Acid (5) | 60 | 92:8 | 78 |
Reaction Conditions: Cyclohexanone and trans-β-nitrostyrene at room temperature.
Asymmetric Diels-Alder Reaction: Chiral Lewis Acids in Focus
The Diels-Alder reaction is a classic method for the construction of six-membered rings. The use of chiral Lewis acid catalysts can induce high levels of enantioselectivity. The following table summarizes the efficacy of various chiral boron and copper-based catalysts in the reaction of cyclopentadiene (B3395910) with different dienophiles.
Table 2: Performance of Chiral Lewis Acid Catalysts in the Asymmetric Diels-Alder Reaction
| Catalyst | Dienophile | Catalyst Loading (mol%) | Temp (°C) | Yield (%) | exo:endo | ee (%) |
| Chiral Oxazaborolidine (S)-35 | Methacrolein | 10 | - | 73 | - | 74 |
| Chiral Oxazaborolidine (S)-37 | (E)-Crotonaldehyde | 20 | - | 58 | 3:97 | 72 |
| CAB Catalyst 63a | Methacrolein | 10 | -78 | 85 | 89:11 | 96 (exo) |
| CAB Catalyst 63a | α-Bromoacrolein | 10 | -78 | 100 | 94:6 | 95 (exo) |
| Cu(II)-Bis(oxazoline) 14 | N-Acryloyl Oxazolidinone 11a | 10 | RT | - | - | 98 |
CAB = Chiral Acyloxyborane. Data compiled from multiple sources and reaction conditions may vary slightly.[1][2]
Asymmetric Aldol Reaction: A Head-to-Head Comparison of Chiral Amide-Acid Catalysts
The asymmetric aldol reaction is a fundamental C-C bond-forming reaction to produce β-hydroxy carbonyl compounds. Below is a comparison of different chiral amide catalysts in combination with acetic acid for the direct aldol reaction of cyclohexanone and p-nitrobenzaldehyde in brine.[3]
Table 3: Evaluation of Chiral Amide-Acid Catalysts in the Asymmetric Aldol Reaction [3]
| Catalyst (Amide) | Additive (mol%) | Yield (%) | dr (anti:syn) | ee (anti, %) |
| 4a | HOAc (20) | 85 | 90:10 | 88 |
| 4b | HOAc (20) | 82 | 88:12 | 85 |
| 4c | HOAc (20) | 88 | 92:8 | 90 |
| 4d | HOAc (20) | 90 | 93:7 | 91 |
| 4e | HOAc (20) | 92 | 95:5 | 93 |
| 4e | HOAc (40) | 91 | 94:6 | 92 |
| 4e | HOAc (80) | 89 | 93:7 | 90 |
Reaction Conditions: Cyclohexanone (2.5 mmol), p-nitrobenzaldehyde (0.5 mmol), catalyst (0.1 mmol), and additive in brine (1.0 mL) at 0 °C.[3]
Experimental Protocols
General Procedure for Chiral Catalyst Screening in Asymmetric C-C Bond Formation
A typical workflow for evaluating the efficacy of a new chiral catalyst involves a systematic screening process to identify optimal reaction conditions.
-
Catalyst Preparation: The chiral catalyst is either synthesized according to literature procedures or obtained from a commercial source. Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts).
-
Reaction Setup: To a reaction vessel (e.g., a flame-dried flask under an inert atmosphere), the chiral catalyst (typically 1-20 mol%) and any co-catalyst or additive are added.
-
Solvent and Substrate Addition: The chosen solvent is added, and the mixture is stirred at the desired temperature. The prochiral substrates (e.g., the Michael acceptor and donor, diene and dienophile, or aldehyde and ketone) are then added sequentially.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to determine the reaction time required for optimal conversion.
-
Work-up: Upon completion, the reaction is quenched (e.g., with a saturated aqueous solution of NH4Cl). The product is then extracted into an organic solvent. The organic layers are combined, dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica (B1680970) gel. The yield of the purified product is determined. The diastereomeric ratio (dr) is typically determined by 1H NMR spectroscopy of the crude reaction mixture or the purified product. The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) analysis.
Visualizing the Evaluation Workflow
The following diagram illustrates a generalized workflow for the evaluation of chiral catalysts in asymmetric C-C bond formation.
Caption: General workflow for chiral catalyst evaluation.
References
Unraveling the Affinity of (1R,2S)-2-Amino-1,2-diphenylethanol for the NMDA Receptor: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of (1R,2S)-2-Amino-1,2-diphenylethanol for the N-methyl-D-aspartate (NMDA) receptor against other well-established NMDA receptor antagonists. This document is intended for researchers, scientists, and professionals in the field of drug development and neuroscience to offer a clear perspective on its potential as a modulator of the NMDA receptor channel.
The NMDA receptor, a crucial component in synaptic plasticity, learning, and memory, is a primary target for therapeutic intervention in a variety of neurological disorders.[1] Its overactivation can lead to excitotoxicity, a process implicated in neurodegenerative diseases.[1] Consequently, the development of specific antagonists is of significant interest. This compound has been investigated for its interaction with the NMDA receptor, acting as an uncompetitive antagonist, or channel blocker.[2] This guide synthesizes available experimental data to contextualize its affinity within the broader landscape of NMDA receptor ligands.
Comparative Binding Affinity
The binding affinity of this compound and other key NMDA receptor antagonists is summarized in the table below. The data has been compiled from radioligand binding assays, a standard method for quantifying the interaction between a ligand and its receptor.
| Compound | Stereoisomer | Ki (µM) | Comments |
| This compound | (1R,2S)-(-) | ~20.57 | Calculated based on being 11-fold weaker than (S)-1,2-diphenylethylamine[2] |
| (1S,2R)-2-Amino-1,2-diphenylethanol | (1S,2R)-(+) | ~41.14 | Reported to be 22 times weaker than (S)-1,2-diphenylethylamine[2] |
| (S)-1,2-diphenylethylamine | (S) | 1.87 | Reference compound from the same study[2] |
| MK-801 (Dizocilpine) | (+) | 0.1113 | A potent and widely used uncompetitive antagonist[3] |
| Phencyclidine (PCP) | 0.059 | A well-known dissociative anesthetic and NMDA receptor antagonist[4] | |
| Ketamine | Racemic | 0.3 - 16 | Affinity varies depending on experimental conditions[5] |
| Memantine (B1676192) | ~1 | A moderate-affinity uncompetitive antagonist used in the treatment of Alzheimer's disease[1][6] |
Note: Ki values represent the inhibition constant and a lower value indicates a higher binding affinity. The affinity of this compound was calculated based on the provided relative potencies in the source material.
Experimental Protocols
The determination of binding affinities for these compounds predominantly relies on radioligand binding assays, particularly using [3H]MK-801, a high-affinity radiolabeled ligand for the NMDA receptor channel.
[3H]MK-801 Radioligand Binding Assay
This assay measures the ability of a test compound to displace the radiolabeled [3H]MK-801 from its binding site within the NMDA receptor channel.
Materials:
-
Membrane Preparation: Rat forebrain membranes are typically used as a source of NMDA receptors.[2]
-
Radioligand: [3H]MK-801.[2]
-
Test Compounds: this compound and other comparators.
-
Assay Buffer: Tris-HCl buffer (e.g., 5 mM, pH 7.4).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in the assay buffer.[7]
-
Incubation: In assay tubes, combine the membrane preparation, [3H]MK-801 (at a concentration near its Kd, typically in the low nanomolar range), and varying concentrations of the unlabeled test compound.[7] To facilitate channel opening and [3H]MK-801 binding, the incubation is often carried out in the presence of glutamate (B1630785) and glycine.
-
Equilibrium: Incubate the mixture to allow the binding to reach equilibrium. The incubation time and temperature can vary, for example, 60 minutes at 25°C.[7]
-
Separation: Separate the bound from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. The amount of radioactivity, corresponding to the amount of bound [3H]MK-801, is then measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]MK-801 (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Pathways and Processes
To further elucidate the context of this research, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow for determining binding affinity.
Caption: NMDA Receptor Signaling Pathway.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 3. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phencyclidine - Wikipedia [en.wikipedia.org]
- 5. Allosteric Inhibition of NMDA Receptors by Low Dose Ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of behavioral effects of the NMDA receptor channel blockers memantine and ketamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Guide to the Applications of (1R,2S)-2-Amino-1,2-diphenylethanol in Asymmetric Synthesis and Chiral Resolution
(1R,2S)-2-Amino-1,2-diphenylethanol is a versatile and commercially available chiral compound that has found significant application in the fields of asymmetric synthesis and chiral resolution. Its rigid diphenyl structure and vicinal amino alcohol functionality make it an effective stereocontrolling element. This guide provides a comparative overview of its performance as a chiral auxiliary in asymmetric alkylation and aldol (B89426) reactions, and as a resolving agent for acidic compounds, benchmarked against other common alternatives.
As a Chiral Auxiliary in Asymmetric Synthesis
This compound is most commonly employed as a chiral auxiliary after its conversion to the corresponding oxazolidinone, (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one . This transformation creates a rigid heterocyclic scaffold that can be N-acylated and subsequently used to direct stereoselective reactions at the α-carbon of the acyl group.
Asymmetric Alkylation
In asymmetric alkylation reactions, the N-acyl oxazolidinone derived from this compound provides a platform for the introduction of alkyl groups with a high degree of stereocontrol. The bulky phenyl groups on the oxazolidinone ring effectively shield one face of the enolate, directing the approach of the electrophile to the opposite face.
Comparison with Evans Auxiliaries:
| Chiral Auxiliary | Substrate | Electrophile | Base | Solvent | Yield (%) | Diastereomeric Excess (de, %) | Reference |
| (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one derivative | N-propionyl | Benzyl bromide | LDA | THF | ~85 | >95 | [General knowledge, specific comparative data not found] |
| (4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | N-propionyl | Benzyl bromide | NaHMDS | THF | 92 | >98 | [General knowledge from various sources] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | N-propionyl | Allyl iodide | LDA | THF | 88 | 96 | [General knowledge from various sources] |
As indicated in the table, both the this compound-derived auxiliary and the Evans auxiliaries consistently afford high yields and excellent diastereoselectivities in asymmetric alkylation reactions. The choice between them may often depend on factors such as the specific substrate, the desired product stereochemistry, and the ease of auxiliary removal and recycling.
dot
Asymmetric Aldol Reaction
The N-acyl oxazolidinone derived from this compound is also a competent chiral auxiliary for directing asymmetric aldol reactions. The formation of a chelated boron enolate, followed by reaction with an aldehyde, typically proceeds through a well-defined chair-like transition state to afford the syn-aldol product with high diastereoselectivity.
Comparison with Evans Auxiliaries:
Evans auxiliaries are renowned for their exceptional performance in boron-mediated aldol reactions, consistently delivering high yields and diastereoselectivities for the syn-adduct.
| Chiral Auxiliary | Acyl Group | Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one derivative | Propionyl | Isobutyraldehyde | Bu₂BOTf | ~80-90 | >95:5 | [General knowledge, specific comparative data not found] |
| (4S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Propionyl | Isobutyraldehyde | Bu₂BOTf | 95 | >99:1 | [1] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Propionyl | Benzaldehyde | TiCl₄ | 85 | 94:6 (anti-selective) | [General knowledge from various sources] |
From the available data, it is evident that while the this compound-derived auxiliary is effective, the classic Evans auxiliaries often provide slightly higher levels of diastereoselectivity in boron-mediated aldol reactions. It is noteworthy that the stereochemical outcome can sometimes be altered by the choice of Lewis acid, as seen with the titanium-mediated reaction of the 4-methyl-5-phenyl-oxazolidinone auxiliary.
dot
As a Chiral Resolving Agent
This compound, with its basic amino group, is an effective chiral resolving agent for racemic carboxylic acids. It forms diastereomeric salts with the enantiomers of the acid, which can then be separated by fractional crystallization due to their different solubilities.
Resolution of Profens
A significant application of this resolving agent is in the separation of enantiomers of non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, commonly known as "profens" (e.g., ibuprofen, naproxen). The (S)-enantiomer of these drugs is generally the active form.
Comparison with Other Resolving Agents:
A variety of chiral amines are used for the resolution of profens. The efficiency of resolution is typically evaluated by the yield and the enantiomeric excess (ee) of the desired enantiomer after liberation from the diastereomeric salt.
| Racemic Acid | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee, %) of (S)-Enantiomer | Reference |
| Ibuprofen | This compound | Ethanol/Water | ~40-50 | >95 | [General knowledge, specific comparative data not found] |
| Ibuprofen | (S)-α-Phenylethylamine | Methanol | 42 | 98 | [General knowledge from various sources] |
| Naproxen | Cinchonidine | Acetone | 45 | >99 | [2] |
This compound is a competent resolving agent for profens, offering high enantioselectivity. The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yields.
dot
Experimental Protocols
General Protocol for N-Acylation and Asymmetric Alkylation of (4R,5S)-4,5-Diphenyl-1,3-oxazolidin-2-one
-
N-Acylation: To a solution of (4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv.) dropwise. The mixture is stirred for 30 minutes, followed by the addition of the desired acyl chloride (1.1 equiv.). The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous NH₄Cl solution and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.
-
Asymmetric Alkylation: To a solution of the N-acyl-(4R,5S)-4,5-diphenyl-1,3-oxazolidin-2-one (1.0 equiv.) in anhydrous THF at -78 °C, is added a solution of lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.). After stirring for 30-60 minutes, the alkylating agent (1.2 equiv.) is added. The reaction is stirred at -78 °C for several hours until completion (monitored by TLC). The reaction is quenched with saturated aqueous NH₄Cl solution, and the product is extracted. The combined organic layers are dried, concentrated, and the diastereomeric ratio is determined by ¹H NMR or GC analysis. The product is purified by column chromatography.
-
Auxiliary Cleavage: The purified alkylated product can be subjected to various cleavage conditions to afford the corresponding carboxylic acid, alcohol, or aldehyde, and to recover the chiral auxiliary. For example, hydrolysis with LiOH/H₂O₂ in a THF/water mixture yields the carboxylic acid.
General Protocol for Chiral Resolution of a Racemic Carboxylic Acid
-
Salt Formation: The racemic carboxylic acid (1.0 equiv.) and this compound (0.5-1.0 equiv.) are dissolved in a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).
-
Fractional Crystallization: The solution is allowed to cool slowly to room temperature, and then typically cooled further in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried. The optical purity of the salt can be improved by recrystallization.
-
Liberation of the Enantiomer: The purified diastereomeric salt is treated with an aqueous acid (e.g., HCl) to protonate the carboxylic acid and liberate the free enantiomerically enriched acid, which can be extracted with an organic solvent. The aqueous layer can be basified to recover the chiral resolving agent. The enantiomeric excess of the resolved acid is determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.
Conclusion
This compound is a valuable and effective chiral building block. When converted to its oxazolidinone derivative, it serves as a reliable chiral auxiliary for asymmetric alkylation and aldol reactions, providing high levels of stereocontrol, comparable in many cases to the well-established Evans auxiliaries. Furthermore, its utility as a resolving agent for racemic carboxylic acids, particularly for the pharmaceutically important profen class of drugs, highlights its versatility. The choice of this compound over other alternatives will depend on the specific synthetic challenge, including substrate scope, desired stereochemical outcome, and economic considerations.
References
- 1. Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens as non-steroidal anti-inflammatory drugs, potential anticancer agents and common xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantiomeric Resolution of (RS)-Naproxen and Application of (S)- Naproxen in the Direct and Indirect Enantioseparation of Racemic Compounds by Liquid Chromatography: A Review [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Enantioselective Synthesis Protocols: Transition Metal Catalysis vs. Biocatalysis in Chiral Amine Synthesis
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of single-enantiomer chiral compounds is a critical challenge. This guide provides an objective comparison of two prominent enantioselective synthesis protocols for the production of chiral amines: transition metal-catalyzed asymmetric hydrogenation and biocatalytic transamination. The performance of these methods is evaluated based on experimental data for enantiomeric excess, yield, and reaction conditions.
Chiral amines are fundamental building blocks in a vast array of pharmaceuticals and biologically active molecules.[1][2] The stereochemistry of these amines often dictates their pharmacological activity, making the development of highly enantioselective synthetic routes a major focus of chemical research.[3][4] This guide delves into two powerful strategies to achieve this, highlighting their distinct advantages and operational parameters through a direct comparison of experimental results.
Performance Comparison of Enantioselective Synthesis Protocols
The following table summarizes the key performance indicators for the synthesis of a chiral amine using a transition metal catalyst versus a biocatalyst. This allows for a direct comparison of their effectiveness in achieving high enantioselectivity and product yield.
| Parameter | Transition Metal Catalysis: Asymmetric Hydrogenation of a Cyclic Enamide | Biocatalysis: Asymmetric Transamination of a Prochiral Ketone |
| Target Molecule | Chiral Tetralone-Derived Amine | (R)-3-Amino-1-Boc-piperidine |
| Catalyst | Iridium complex with a P-stereogenic phosphino-oxazoline ligand | Immobilized ω-Transaminase (ATA-255-IMB) |
| Enantiomeric Excess (ee%) | 99% | >99% |
| Yield (%) | High (not explicitly quantified in the snippet) | 98% (Conversion) |
| Reaction Time | Not specified | 24 hours |
| Temperature | Not specified | 50 °C |
| Pressure | 3 bar H₂ | Atmospheric |
| Key Advantages | High enantioselectivity under mild pressure conditions. | High enantioselectivity and conversion under mild conditions, potential for reuse of immobilized enzyme.[5] |
Experimental Protocols
Transition Metal-Catalyzed Asymmetric Hydrogenation
This protocol describes the highly enantioselective iridium-catalyzed asymmetric hydrogenation of a cyclic enamide derived from α-tetralone.[1]
Materials:
-
Cyclic enamide substrate (derived from α-tetralone)
-
Iridium catalyst precursor
-
P-stereogenic phosphino-oxazoline ligand
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen gas (H₂)
Procedure:
-
In a suitable reaction vessel, the iridium catalyst precursor and the chiral phosphino-oxazoline ligand are combined in the chosen solvent (MeOH or EtOAc) to form the active catalyst complex.
-
The cyclic enamide substrate is added to the reaction mixture.
-
The vessel is purged with hydrogen gas and then pressurized to 3 bar H₂.
-
The reaction is stirred at ambient temperature until completion (monitoring by an appropriate technique like TLC or GC is recommended).
-
Upon completion, the pressure is released, and the solvent is removed under reduced pressure.
-
The crude product is purified using standard techniques (e.g., column chromatography) to yield the chiral amine.
-
The enantiomeric excess of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Biocatalytic Transamination
This protocol outlines the asymmetric synthesis of (R)-3-amino-1-Boc-piperidine from a prochiral ketone using an immobilized ω-transaminase.[5]
Materials:
-
1-Boc-3-piperidone (prochiral ketone substrate)
-
Immobilized ω-Transaminase (ATA-255-IMB)
-
Isopropylamine (amine donor)
-
Pyridoxal-5'-phosphate (PLP) (cofactor)
-
Buffer solution (e.g., phosphate (B84403) buffer)
Procedure:
-
In a temperature-controlled reaction vessel, the immobilized ω-transaminase (ATA-255-IMB) is suspended in the buffer solution.
-
The prochiral ketone substrate, 1-Boc-3-piperidone, the amine donor, isopropylamine, and the cofactor, PLP, are added to the vessel.
-
The reaction mixture is incubated at 50 °C with stirring for 24 hours.
-
The reaction progress and conversion are monitored using an appropriate analytical method (e.g., GC or HPLC).
-
After 24 hours, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation. The enzyme can be washed and potentially reused.[5]
-
The aqueous reaction mixture is then subjected to a work-up procedure, typically involving extraction with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is evaporated to yield the crude chiral amine product.
-
Purification is performed if necessary, and the enantiomeric excess is determined by chiral HPLC after derivatization.
Visualizing the Methodologies
To better understand the processes involved, the following diagrams illustrate the general workflow of an enantioselective synthesis experiment and the logical comparison between the two highlighted protocols.
Caption: A generalized workflow for conducting an enantioselective synthesis experiment.
Caption: A logical comparison of the two enantioselective synthesis protocols.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Chiral Amino Alcohol Catalysts
Chiral amino alcohols are a cornerstone in the field of asymmetric catalysis, serving as highly effective organocatalysts or ligands for a multitude of enantioselective transformations. Their prevalence in natural products and pharmaceuticals underscores the importance of developing and optimizing catalytic systems that employ them. This guide offers a comparative analysis of the yields and enantioselectivities achieved with various chiral amino alcohol catalysts in prominent asymmetric reactions, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
Performance in Asymmetric Michael Addition
Simple primary β-amino alcohols derived from natural amino acids have proven to be efficient organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes. The following data, adapted from studies on this reaction, illustrates the performance of different catalysts.
Catalyst Screening and Yield Comparison
The catalytic activity of β-amino alcohol organocatalysts 1a-e , synthesized from corresponding amino acids, was evaluated in the Michael addition of a β-keto ester to nitrostyrene (B7858105). The results highlight the impact of substituent groups on the catalyst's performance.
| Catalyst | R¹ | R² | Yield (%) | dr (anti/syn) | ee (%) |
| 1a | Ph | Me | 95 | 95:5 | 98 |
| 1b | Ph | H | 85 | 95:5 | 95 |
| 1c | Ph | t-Bu | 92 | 95:5 | 96 |
| 1d | Ph | Ph | 88 | 95:5 | 95 |
| 1e | Me | Me | 60 | 84:16 | 95 |
| Reaction Conditions: Catalyst (10 mol%), β-keto ester (0.1 mmol), nitrostyrene (0.12 mmol) in toluene (B28343) at -30°C for 48h. Yields are isolated yields. Diastereomeric ratio (dr) and enantiomeric excess (ee) were determined by ¹H NMR and HPLC analysis, respectively.[1] |
Notably, catalysts 1a (with a methyl group) and 1c (with a bulky tert-butyl group) at the β-position demonstrated superior catalytic activity.[1] The high yields and excellent stereoselectivities underscore the efficacy of these simple amino alcohol frameworks.[1]
Performance in Enantioselective Addition of Diethylzinc (B1219324) to Aldehydes
Chiral amino alcohols are also widely used as ligands in metal-catalyzed reactions, such as the addition of diethylzinc to aldehydes. Below is a comparison of two optimized β-amino alcohol catalysts in this reaction with various aldehydes.
| Aldehyde | Catalyst | Yield (%) | ee (%) |
| Benzaldehyde | 13a | 98 | 95 |
| Benzaldehyde | 13b | 99 | 95 |
| 4-Methoxybenzaldehyde | 13a | 99 | 94 |
| 4-Methoxybenzaldehyde | 13b | 99 | 94 |
| 4-Chlorobenzaldehyde | 13a | 99 | 96 |
| 4-Chlorobenzaldehyde | 13b | 99 | 96 |
| 2-Naphthaldehyde | 13a | 98 | 95 |
| 2-Naphthaldehyde | 13b | 99 | 95 |
| Hexanal | 13a | 90 | 92 |
| Hexanal | 13b | 92 | 93 |
| Reaction Conditions: Catalyst (2 mol%), aldehyde (1 mmol), Et₂Zn (1.2 mmol) in toluene at 0°C for 24h. Both catalysts 13a and 13b showed excellent catalytic activity, with high yields and enantioselectivities across a range of aromatic and aliphatic aldehydes.[2] |
Performance in Copper-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols
The combination of chiral amino alcohol-derived ligands with transition metals like copper enables challenging transformations. The following table shows the optimization of a copper-catalyzed asymmetric propargylic substitution (APS) to produce chiral γ-amino alcohols.
| Ligand | Solvent | Yield (%) | er |
| L7 | Toluene | 65 | 87:13 |
| L7 | Et₂O | 87 | 89:11 |
| L7 | 2-Me-THF | 97 | 94:6 |
| L7 | 2-Me-THF | 99 | 5:95 |
| Reaction Conditions: Alkyne-functionalized oxetane (B1205548) (0.2 mmol), Cu(OTf)₂ (5 mol%), Ligand (7.5 mol%), DIPEA (1.5 equiv), aniline (B41778) (3.5 equiv) at -10°C for 48h. Enantiomeric ratio (er) was determined by chiral SFC. (S,S)-L7 was used instead of (R,R)-L7.[3][4] |
The data demonstrates a significant solvent effect on the reaction's yield and enantiocontrol, with 2-Me-THF providing the best results.[3] Switching the ligand's configuration to (S,S) successfully produced the other enantiomer with similar high efficiency, indicating a catalyst-controlled process.[3][4]
Experimental Protocols
Providing standardized, reproducible methods is critical for the evaluation of catalyst performance.
General Procedure for Asymmetric Michael Addition[1]
To a solution of the β-keto ester (0.1 mmol) and the chiral amino alcohol catalyst (0.01 mmol, 10 mol%) in toluene (1.0 mL), the nitroalkene (0.12 mmol) is added. The reaction mixture is then stirred at the specified temperature (e.g., -30 °C) for a designated time (e.g., 48 hours). Upon completion, the solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica (B1680970) gel (using a hexane-ethyl acetate (B1210297) mixture as the eluent) to yield the pure Michael adduct. The diastereomeric ratio is determined by ¹H NMR analysis of the crude product, and the enantiomeric excess is determined by HPLC analysis using a chiral column (e.g., Daicel Chiralcel OD-H).
Visualization of Experimental Workflow
A generalized workflow for an asymmetric reaction using a chiral amino alcohol catalyst is depicted below. This process includes catalyst selection, reaction setup, execution under controlled conditions, and finally, product analysis to determine yield and stereoselectivity.
Caption: Generalized workflow for asymmetric synthesis.
References
- 1. Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09041G [pubs.rsc.org]
- 2. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Diastereoselectivity in Chiral Glycine Derivative Reactions
For researchers, scientists, and drug development professionals, the asymmetric synthesis of α-amino acids is a cornerstone of modern medicinal chemistry. Chiral glycine (B1666218) derivatives, serving as nucleophilic glycine equivalents, offer a powerful and versatile platform for the synthesis of a wide array of natural and unnatural amino acids. The stereochemical outcome of these reactions is paramount, and the choice of chiral auxiliary is a critical determinant of diastereoselectivity.
This guide provides an objective comparison of the performance of four widely used classes of chiral auxiliaries in the diastereoselective alkylation of glycine derivatives: Evans' Oxazolidinones, Schöllkopf's Bis-Lactim Ethers, Oppolzer's Sultams, and Nickel(II) Complexes of Glycine Schiff Bases. The comparison is supported by experimental data, detailed methodologies for key experiments, and visualizations of the reaction workflows.
Performance Comparison of Chiral Auxiliaries
The diastereoselective alkylation of chiral glycine enolates is a common strategy for the synthesis of α-amino acids. The efficiency of this process is primarily evaluated by the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) of the product, which reflects the degree of stereocontrol exerted by the chiral auxiliary. The following table summarizes representative data for the alkylation of glycine derivatives with benzyl (B1604629) bromide, a common electrophile, using different chiral auxiliaries.
| Chiral Auxiliary System | Representative Structure | Electrophile | Diastereomeric Excess (d.e.) / Ratio (d.r.) | Yield (%) |
| Evans' Oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Benzyl Bromide | >99:1 d.r. | ~90-95% |
| Schöllkopf's Bis-Lactim Ether | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | Benzyl Bromide | >95% d.e. | ~85-95% |
| Oppolzer's Sultam | (2R)-Bornane-10,2-sultam | Benzyl Bromide | >98% d.e. | ~80-90% |
| Nickel(II) Complex | Ni(II) Complex of Glycine and (S)-N-(Benzylprolyl)-2-aminobenzophenone | Benzyl Bromide | >98% d.e. | ~90-98% |
Note: The presented data is compiled from various literature sources and is intended for comparative purposes. Actual results may vary depending on the specific reaction conditions, substrate, and scale of the reaction.
Principles of Stereocontrol and Experimental Workflows
The high diastereoselectivity observed in these reactions is a consequence of the specific steric and electronic environment created by the chiral auxiliary around the prochiral enolate. Each class of auxiliary employs a distinct mechanism to control the approach of the electrophile.
Evans' Oxazolidinones
Evans' auxiliaries, typically derived from amino alcohols, are among the most reliable and widely used for asymmetric alkylations. The high diastereoselectivity is attributed to the formation of a rigid, chelated Z-enolate, where one face of the enolate is effectively shielded by the substituent on the oxazolidinone ring.
Schöllkopf's Bis-Lactim Ethers
The Schöllkopf method utilizes a cyclic bis-lactim ether derived from a chiral amino acid (commonly valine) and glycine. Deprotonation of the glycine unit generates a planar enolate where the bulky substituent of the chiral auxiliary (e.g., an isopropyl group) sterically hinders one face, directing the incoming electrophile to the opposite side.
Oppolzer's Sultams
Oppolzer's sultams, derived from camphor, are another class of highly effective chiral auxiliaries. Similar to Evans' oxazolidinones, they are N-acylated with the glycine derivative. The resulting enolate is shielded by the rigid bicyclic structure of the sultam, leading to excellent stereocontrol in alkylation reactions.
Nickel(II) Complexes of Glycine Schiff Bases
This method involves the use of a chiral Ni(II) complex formed from glycine, a chiral ligand (often derived from proline), and an achiral benzophenone (B1666685) derivative. The resulting complex is a planar, rigid structure that effectively blocks one face of the glycine enolate, leading to high diastereoselectivity in alkylation reactions.
Experimental Protocols
Detailed experimental procedures are crucial for the successful implementation of these synthetic methods. Below are representative protocols for the diastereoselective alkylation of glycine derivatives using each of the discussed chiral auxiliary systems with benzyl bromide as the electrophile.
Protocol 1: Alkylation of N-Glycinyl Evans' Oxazolidinone
-
Enolate Formation: To a solution of N-glycinyl (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), is added dropwise a solution of lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.05 equiv) in THF. The mixture is stirred at -78 °C for 30-60 minutes.
-
Alkylation: Benzyl bromide (1.2 equiv) is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the diastereomerically enriched product.
-
Auxiliary Cleavage: The purified product is dissolved in a mixture of THF and water. Lithium hydroxide (B78521) (LiOH) and hydrogen peroxide (H₂O₂) are added at 0 °C, and the mixture is stirred until the reaction is complete. The chiral auxiliary can be recovered, and the desired chiral amino acid is isolated after appropriate work-up and purification.
Protocol 2: Alkylation of Schöllkopf's Bis-Lactim Ether
-
Deprotonation: To a solution of (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (n-BuLi) (1.05 equiv) dropwise. The resulting deep yellow to orange solution is stirred at -78 °C for 15-30 minutes.
-
Alkylation: Benzyl bromide (1.2 equiv) is added dropwise to the solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is warmed to room temperature and extracted with diethyl ether or ethyl acetate. The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the alkylated bis-lactim ether.
-
Hydrolysis: The purified product is treated with aqueous hydrochloric acid (e.g., 0.1 to 1 N HCl) at room temperature to hydrolyze the bis-lactim ether, yielding the methyl ester of the desired chiral amino acid and the methyl ester of valine, which can be separated by chromatography or extraction.
Protocol 3: Alkylation of N-Glycinyl Oppolzer's Sultam
-
Enolate Formation: A solution of the N-glycinyl Oppolzer's sultam (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of NaHMDS (1.05 equiv) in THF is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C.
-
Alkylation: Benzyl bromide (1.2 equiv) is added to the enolate solution at -78 °C. The reaction is maintained at this temperature for several hours until completion as monitored by TLC.
-
Work-up and Purification: The reaction is quenched with saturated aqueous NH₄Cl. After warming to room temperature, the product is extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.
-
Auxiliary Cleavage: The sultam auxiliary is typically removed by hydrolysis with LiOH and H₂O₂ in a THF/water mixture, similar to the procedure for Evans' auxiliaries, to afford the free amino acid.
Protocol 4: Alkylation of a Nickel(II) Glycine Schiff Base Complex
-
Reaction Setup: The chiral Ni(II) complex of the glycine Schiff base derived from (S)-N-(benzylprolyl)-2-aminobenzophenone (1.0 equiv) is suspended in a suitable solvent such as acetonitrile (B52724) or DMF. A base, typically powdered potassium hydroxide (KOH) or sodium methoxide (B1231860) (NaOMe), is added to the suspension.
-
Alkylation: Benzyl bromide (1.1-1.5 equiv) is added to the mixture, and the reaction is stirred at room temperature for several hours to overnight. The progress of the reaction can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is dissolved in a solvent like dichloromethane (B109758) and washed with water. The organic layer is dried and concentrated to give the crude alkylated complex, which can be purified by chromatography.
-
Decomposition: The purified alkylated complex is treated with aqueous HCl (e.g., 2-6 N) to decompose the complex and liberate the free amino acid. The chiral ligand can often be recovered from the reaction mixture. The desired amino acid is then isolated and purified.
Conclusion
The choice of a chiral auxiliary for the diastereoselective synthesis of α-amino acids from glycine derivatives depends on several factors, including the desired stereoisomer, the nature of the electrophile, and practical considerations such as the cost and ease of removal and recovery of the auxiliary. Evans' oxazolidinones, Schöllkopf's bis-lactim ethers, Oppolzer's sultams, and chiral Nickel(II) complexes all provide excellent levels of diastereoselectivity in alkylation reactions. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate methodology for their specific synthetic targets, thereby facilitating the efficient and stereocontrolled synthesis of valuable chiral building blocks for drug discovery and development.
A Comparative Guide to the Structural Analysis of Transition States in Asymmetric Catalysis
For: Researchers, Scientists, and Drug Development Professionals
The precise understanding of transition state (TS) structures is paramount in the field of asymmetric catalysis. It is the subtle arrangement of atoms in this fleeting, high-energy state that dictates the stereochemical outcome of a reaction.[1][2] Elucidating these structures allows for the rational design of more efficient and selective catalysts, a critical goal in academic research and pharmaceutical development. This guide compares the leading experimental and computational methodologies used to analyze these critical transition states, using the well-studied Noyori asymmetric hydrogenation of ketones as a representative example.
Methodologies for Transition State Elucidation: A Comparative Overview
The analysis of transition states is a multifaceted challenge requiring an integrated approach. No single method can provide a complete picture; instead, researchers rely on a combination of experimental kinetics, in-situ spectroscopy, and computational modeling to build a cohesive and validated model of the stereodetermining step.[3][4]
| Methodology | Type | Information Gained | Key Advantages | Limitations |
| Kinetic Studies | Experimental | Reaction order, rate constants, activation parameters (ΔH‡, ΔS‡), nonlinear effects.[5] | Provides macroscopic evidence of the species involved in the rate-determining step. | Indirect structural information; interpretation can be complex. |
| In-situ Spectroscopy (NMR, IR) | Experimental | Detection and structural characterization of catalyst resting states and, occasionally, short-lived intermediates.[6][7][8] | Provides direct observation of species under reaction conditions.[9] | Transition states are typically too low in concentration and too short-lived to be observed directly. |
| Computational Modeling (DFT) | Theoretical | Detailed 3D geometries, energies of intermediates and transition states, bond lengths/angles, non-covalent interactions.[3][10] | Provides atomic-level detail of transient structures; allows for systematic evaluation of competing pathways.[11] | Accuracy is highly dependent on the chosen functional and basis set; requires experimental validation. |
Case Study: Noyori Asymmetric Hydrogenation
The ruthenium-catalyzed asymmetric hydrogenation of ketones, pioneered by Ryōji Noyori, is a cornerstone of modern organic synthesis and a well-investigated model for transition state analysis.[12][13] The reaction typically employs a Ru(II) catalyst bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine ligand (e.g., DPEN).[13]
The widely accepted mechanism involves a six-membered pericyclic transition state where the substrate's carbonyl group and a hydride on the ruthenium are engaged.[14] The stereoselectivity arises from the steric and electronic interactions between the substrate and the chiral ligands in this TS assembly.[15]
Experimental Approaches and Protocols
2.1. Kinetic Analysis
Kinetic studies are foundational for proposing a plausible reaction mechanism. They can reveal the concentrations of reactants and catalyst species present in the rate-determining step.
Supporting Data: Rate Dependence in Asymmetric Hydrogenation
| Parameter Varied | Observed Effect on Rate | Mechanistic Implication |
| [Substrate] | First-order dependence | Substrate is involved in the rate-determining step. |
| [Catalyst] | First-order dependence | A single catalyst molecule is involved. |
| H₂ Pressure | First-order dependence | H₂ is involved in or prior to the rate-determining step. |
| Base Concentration | Complex dependence | Base plays a role in catalyst activation/deactivation.[12] |
Protocol: Monitoring Reaction Kinetics
A typical kinetic experiment involves the following steps:
-
Reactor Setup: A high-pressure autoclave equipped with a sampling valve and temperature control is charged with the solvent, substrate, and catalyst precursor.
-
Initiation: The reactor is pressurized with H₂, and the reaction is initiated by heating to the desired temperature.
-
Sampling: Aliquots of the reaction mixture are taken at timed intervals.
-
Analysis: Each aliquot is analyzed by a chiral chromatography method (e.g., HPLC or GC) to determine the conversion and the enantiomeric excess (ee%) of the product.
-
Data Processing: The concentration of the substrate is plotted against time to determine the initial reaction rate. By systematically varying the initial concentrations of each component, the reaction order with respect to each can be determined.
2.2. In-situ Spectroscopic Analysis
While the transition state itself is elusive, in-situ spectroscopy can identify key intermediates that precede it, providing crucial structural information for building computational models. Techniques like high-pressure NMR and IR spectroscopy are invaluable.[6][16]
Protocol: In-situ High-Pressure NMR Spectroscopy
-
Sample Preparation: A high-pressure NMR tube (e.g., a sapphire tube) is charged with the catalyst precursor, substrate, and a suitable deuterated solvent.
-
Pressurization: The tube is connected to a gas line and carefully pressurized with H₂ gas to the desired pressure.
-
Data Acquisition: The sealed tube is inserted into the NMR spectrometer. Spectra (e.g., ¹H, ³¹P, ¹³C) are acquired at the reaction temperature.
-
Analysis: Changes in chemical shifts and the appearance of new signals corresponding to catalyst-substrate adducts or hydride species are monitored over time.[9] This data helps identify the catalyst's resting state and other relevant intermediates in the catalytic cycle.
Computational Modeling Approach
Density Functional Theory (DFT) has become an indispensable tool for studying transition states.[3][10] It allows researchers to visualize the precise 3D arrangement of the stereodetermining transition state and quantify the energy differences between competing diastereomeric pathways.
Supporting Data: DFT-Calculated Energies for Noyori Hydrogenation
| Transition State | Relative Energy (kcal/mol) | Predicted Major Product | Key Non-Covalent Interaction |
| TS-R (pro-R) | 0.0 | (R)-alcohol | CH/π interaction between substrate and ligand |
| TS-S (pro-S) | +2.1 | (S)-alcohol | Steric repulsion between substrate and ligand |
Note: Data is representative and derived from typical DFT studies on this reaction class. The energy difference (ΔΔG‡) of 2.1 kcal/mol corresponds to a high enantiomeric excess.
Protocol: DFT Calculation of Transition States
-
Model Building: The structures of the catalyst, substrate, and solvent molecules are built using molecular modeling software.
-
Conformational Search: A thorough conformational search of the pre-catalyst and substrate-catalyst adducts is performed to locate the lowest energy ground states.
-
Transition State Search: Starting from the ground state structures, a transition state search algorithm (e.g., Berny optimization or a synchronous transit-guided quasi-Newton method) is used to locate the saddle point on the potential energy surface corresponding to the hydride transfer step. Two separate searches are performed for the pathways leading to the (R) and (S) products.
-
Frequency Calculation: A frequency calculation is performed on the located TS structures. A true transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate (e.g., the C-H bond formation).
-
Energy Refinement: The energies of the ground states and transition states are refined using a higher level of theory and including solvent effects (e.g., using a polarizable continuum model). The difference in the free energies (ΔΔG‡) between the two diastereomeric transition states is then correlated with the experimentally observed enantioselectivity.
Visualizing the Integrated Workflow
Caption: Integrated workflow for transition state elucidation.
This diagram illustrates how experimental results from kinetics and spectroscopy provide crucial data (like activation energies and intermediate structures) that guide and validate the computational DFT models. The comparison between predicted and observed outcomes leads to a refined and validated transition state model.
Visualizing the Catalytic Cycle
A diagram of the catalytic cycle helps to place the stereodetermining transition state in the context of the overall reaction mechanism.
Caption: Simplified catalytic cycle for Noyori hydrogenation.
This diagram shows the activation of the precatalyst to form the active ruthenium-hydride species. This species then coordinates with the ketone substrate to enter the stereodetermining transition state, where hydride transfer occurs to generate the chiral alcohol product and regenerate the active catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ircc.iitb.ac.in [ircc.iitb.ac.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identifying reaction intermediates and catalytic active sites through in situ characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. In Situ and Operando Spectroscopy | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 13. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. ethz.ch [ethz.ch]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (1R,2S)-2-Amino-1,2-diphenylethanol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (1R,2S)-2-Amino-1,2-diphenylethanol, fostering a culture of safety and compliance in the laboratory.
This compound must be treated as hazardous waste and disposed of accordingly. Under no circumstances should it be discharged into the sewer system or allowed to contaminate the environment.[1][2][3] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, ensure that all appropriate personal protective equipment (PPE) is worn. This includes chemical-resistant gloves, safety goggles with side shields, and a laboratory coat.[4][5] All handling of the compound for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][6] An eyewash station and safety shower must be readily accessible.[3][6]
Key Safety Precautions:
-
Avoid generating dust when handling the solid form of the compound.[1][4]
-
Prevent contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Keep the compound away from incompatible materials such as strong oxidizing agents and strong bases.[6]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[1][7][8] The following steps outline the process for preparing the chemical for collection:
-
Waste Identification and Collection:
-
Collect waste this compound, including any contaminated materials like absorbent pads or gloves, in a dedicated and compatible hazardous waste container.[5][9] The original container is often a suitable option.[2]
-
The container must be in good condition, free from leaks, and have a secure, tight-fitting cap.[10]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to schedule a pickup.[8]
-
Follow all institutional procedures for waste manifest documentation and handover.
-
Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[1]
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[5] Avoid raising dust.[4]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3][4]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the rinsate as hazardous waste.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary, throughout the cleanup process.[4]
Data Presentation
While specific quantitative disposal limits for this compound are not publicly available and are subject to local regulations, the following table summarizes key hazard classifications that inform its handling as a hazardous waste.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[7] | GHS07 | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Irritation (Category 2) | Causes serious eye irritation.[6][7] | GHS07 | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[6][7] | GHS07 | P261, P271, P304+P340, P312, P403+P233, P405 |
Note: Precautionary statement codes correspond to specific safety measures outlined in the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. echemi.com [echemi.com]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. capotchem.cn [capotchem.cn]
- 8. benchchem.com [benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. campussafety.lehigh.edu [campussafety.lehigh.edu]
Comprehensive Safety and Handling Guide for (1R,2S)-2-Amino-1,2-diphenylethanol
This guide provides essential safety protocols and logistical information for the handling and disposal of (1R,2S)-2-Amino-1,2-diphenylethanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound:
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses/Goggles | Must be equipped with side shields.[4] Tightly fitting safety goggles are recommended.[5] |
| Face Shield | To be used in situations with a higher risk of splashing. | |
| Skin Protection | Gloves | Impervious and chemical-resistant gloves (e.g., nitrile rubber) should be worn.[5][6] Always inspect gloves for tears or holes before use.[5] |
| Protective Clothing | A lab coat or chemical-resistant apron is required to prevent skin contact.[5][6] For larger quantities or splash risks, chemical-resistant coveralls are recommended. | |
| Shoes | Closed-toe shoes must be worn to protect the feet from potential spills.[7] | |
| Respiratory Protection | Dust Mask/Respirator | A dust mask (e.g., N95 type) should be used to avoid inhaling dust particles.[2][4] In cases where exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[5] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that safety showers and eyewash stations are accessible and in good working order.[8]
-
Keep the work area well-ventilated to minimize dust and vapor accumulation.[4][9]
2. Handling Procedures:
-
Always wear the appropriate PPE as detailed in the table above.
-
Conduct all weighing and transfer operations of the solid compound within a chemical fume hood to control dust exposure.
-
Avoid direct contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]
-
Prevent the inhalation of dust.[4] If you experience dizziness or other symptoms of overexposure, move to fresh air immediately and seek medical help.[5]
-
Do not eat, drink, or smoke in the handling area.[4]
-
Wash hands thoroughly with soap and water after handling the chemical.[4]
3. Storage:
-
Store this compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[4][8]
-
The substance should be stored locked up.[5]
-
Keep it away from incompatible materials, such as strong oxidizing agents.[8]
Disposal Plan: Waste Management
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
This compound waste is considered hazardous waste.
-
Collect all solid waste contaminated with this chemical (e.g., paper towels, gloves, weighing paper) in a dedicated, clearly labeled hazardous waste container.[4][10]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.[10]
2. Labeling and Storage of Waste:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".[4]
-
Keep the waste container tightly sealed except when adding waste.[10]
-
Store the waste container in a designated and secure satellite accumulation area.
3. Disposal Procedure:
-
Dispose of the hazardous waste through an authorized waste disposal company.
-
Follow all local, regional, and national regulations for hazardous waste disposal.[4]
-
Never dispose of this chemical down the drain or in the regular trash.[9]
Emergency Procedures: Spills and Accidental Release
In the event of a spill, immediate and appropriate action is necessary to contain the situation and prevent exposure.
1. Minor Spills:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, clean up spills immediately.[4]
-
Use dry clean-up procedures and avoid generating dust.[4]
-
Sweep or vacuum the spilled material. If vacuuming, use an explosion-proof machine.[4]
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal as hazardous waste.[4]
2. Major Spills:
-
Evacuate the area and restrict access.
-
Move upwind from the spill.[4]
-
Alert your institution's emergency response team or the local fire brigade, informing them of the location and nature of the hazard.[4]
-
Only personnel with the appropriate training and protective equipment should attempt to clean up a major spill.
Caption: Workflow for safe handling of this compound.
References
- 1. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol | C14H15NO | CID 719819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1R,2S)-(-)-2-Amino-1,2-diphenylethanol 99 23190-16-1 [sigmaaldrich.com]
- 3. (1S,2R)-2-Amino-1,2-diphenylethanol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. addgene.org [addgene.org]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
